4-bromo-1-(4-chlorophenyl)-1H-imidazole
Description
Propriétés
Formule moléculaire |
C9H6BrClN2 |
|---|---|
Poids moléculaire |
257.51 g/mol |
Nom IUPAC |
4-bromo-1-(4-chlorophenyl)imidazole |
InChI |
InChI=1S/C9H6BrClN2/c10-9-5-13(6-12-9)8-3-1-7(11)2-4-8/h1-6H |
Clé InChI |
NYLUJMREWYMENL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2C=C(N=C2)Br)Cl |
Origine du produit |
United States |
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-1-(4-chlorophenyl)-1H-imidazole
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-1-(4-chlorophenyl)-1H-imidazole is a disubstituted halogenated imidazole that serves as a critical structural motif and synthetic intermediate in medicinal chemistry. The strategic placement of a bromine atom and a 4-chlorophenyl group on the imidazole scaffold provides distinct electronic properties and versatile reactive handles for the synthesis of complex molecular architectures. Understanding its core physicochemical properties—lipophilicity, aqueous solubility, and ionization state—is paramount for its effective application in drug design, formulation, and development. This guide provides a comprehensive analysis of these key parameters, details the state-of-the-art experimental methodologies for their determination, and offers insights into the causality behind these experimental choices, ensuring a robust framework for its characterization in a research and development setting.
Core Molecular and Physicochemical Profile
The foundational physicochemical properties of a compound dictate its behavior in both chemical and biological systems. For 4-bromo-1-(4-chlorophenyl)-1H-imidazole, these properties are influenced by the aromatic imidazole core, the electron-withdrawing nature of the halogen substituents, and the overall molecular architecture. While extensive experimental data for this specific compound is not widely published, a reliable profile can be constructed from available data on close structural analogs and established predictive models.
Table 1: Summary of Physicochemical Properties for 4-Bromo-1-(4-chlorophenyl)-1H-imidazole
| Property | Value / Information | Source / Rationale |
| CAS Number | 1353856-62-8 | [1] |
| Molecular Formula | C₉H₆BrClN₂ | Calculated |
| Molecular Weight | 257.52 g/mol | Calculated |
| Appearance | Expected to be an off-white to pale yellow solid | Based on analogous substituted imidazoles.[2] |
| Predicted LogP | ~3.3 - 3.8 | Estimated based on the calculated LogP of 3.31 for the isomeric 4-bromo-1-(3-chlorophenyl)-1H-imidazole.[3] The para-substitution may slightly increase lipophilicity. |
| Predicted pKa | ~4.5 - 5.5 | The unsubstituted imidazole has a pKa of ~7. The electron-withdrawing 4-chlorophenyl group is expected to significantly lower the basicity of the N-3 atom. |
| Aqueous Solubility | Predicted to be low | As a moderately lipophilic, non-polar molecule, low solubility in aqueous media is expected. Higher solubility is anticipated in polar aprotic organic solvents like DMSO and DMF. |
Synthesis and Structural Characterization
The synthesis of 4-bromo-1-(4-chlorophenyl)-1H-imidazole is typically achieved through a multi-step process that leverages the well-established chemistry of the imidazole core. A plausible and common synthetic strategy involves the N-arylation of a pre-formed 4-bromo-1H-imidazole intermediate.
Causality in Synthesis: The choice of a copper- or palladium-catalyzed N-arylation (e.g., Ullmann or Buchwald-Hartwig coupling) is crucial.[4] These methods are highly efficient for forming C-N bonds between heteroaromatics and aryl halides, which can be difficult to achieve under classical nucleophilic substitution conditions. The synthesis of the 4-bromo-1H-imidazole precursor itself often starts with the exhaustive bromination of imidazole, followed by a selective reductive debromination to yield the desired 4-bromo isomer.[4][5]
Caption: A plausible synthetic pathway to the target compound.
Upon synthesis, rigorous characterization is essential to confirm the structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to verify the molecular structure and the regiochemistry of the substituents.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a compound containing both bromine and chlorine.
-
Melting Point Analysis: To assess the purity of the final solid product.
Lipophilicity (LogP/LogD): A Gatekeeper for Pharmacokinetics
Lipophilicity, quantified as the logarithm of the partition coefficient (LogP), is a cornerstone of drug design, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. It measures the equilibrium distribution of a neutral compound between an immiscible lipid (n-octanol) and an aqueous phase.
Expertise & Causality: For ionizable molecules like imidazoles, the distribution is pH-dependent and is described by LogD. At a pH well below the pKa of the imidazole nitrogen, the compound will be protonated and more hydrophilic, leading to a lower LogD. Conversely, at a pH above the pKa, it exists as the neutral species, and LogD will approximate LogP. A LogP value in the range of 1 to 4 is often targeted for orally available drugs to balance aqueous solubility with membrane permeability. The predicted LogP of ~3.3-3.8 for this compound suggests good potential for membrane permeation but may also indicate a risk of low aqueous solubility.
Protocol: LogP Determination by Reverse-Phase HPLC
This method is a high-throughput alternative to the traditional shake-flask method. It correlates a compound's retention time on a non-polar stationary phase with known LogP values of a standard set of compounds.
Step-by-Step Methodology:
-
System Preparation: Use a C18 reverse-phase HPLC column. The mobile phase is typically a gradient of acetonitrile and an aqueous buffer.
-
Calibration: Prepare a solution containing a mixture of 5-7 standard compounds with well-documented LogP values spanning a relevant range (e.g., -1 to 5).
-
Standard Injection: Inject the calibration mixture and record the retention time (t_R) for each standard.
-
Calibration Curve Construction: Plot the known LogP values of the standards against their measured log(k), where k = (t_R - t_0) / t_0. (t_0 is the column dead time). A linear regression provides the calibration equation.
-
Sample Analysis: Prepare a solution of 4-bromo-1-(4-chlorophenyl)-1H-imidazole in a suitable solvent and inject it into the HPLC system under the same conditions.
-
LogP Calculation: Measure the retention time of the test compound, calculate its log(k), and use the calibration curve to determine its LogP value.
Caption: Workflow for LogP determination using RP-HPLC.
Aqueous Solubility: The Foundation of Bioavailability
Aqueous solubility is a critical determinant of a drug's absorption from the gastrointestinal tract and its suitability for intravenous formulation. Poor solubility is a major hurdle in drug development.
Expertise & Causality: The "shake-flask" method is the gold standard for determining thermodynamic solubility. It is designed to ensure that a true equilibrium is reached between the dissolved and solid states of the compound, providing a definitive value for its intrinsic solubility. This is a self-validating system because the continued presence of excess solid at the end of the experiment confirms that the solution is indeed saturated.
Protocol: Thermodynamic Solubility by Shake-Flask Method
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid 4-bromo-1-(4-chlorophenyl)-1H-imidazole to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert vial. The excess solid should be visually apparent.
-
Equilibration: Agitate the vials in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is achieved.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is critically done by centrifugation at high speed, followed by careful removal of the supernatant. Filtration can also be used, but care must be taken to avoid adsorption of the compound onto the filter membrane.
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent (e.g., acetonitrile).
-
Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, typically HPLC with UV detection, against a standard curve of known concentrations.
-
Calculation: Back-calculate the original concentration in the saturated supernatant to determine the solubility, usually expressed in µg/mL or µM.
Caption: Workflow for shake-flask solubility determination.
Ionization Constant (pKa): The Driver of pH-Dependent Behavior
The pKa value defines the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For a basic compound like an imidazole, the pKa refers to the equilibrium for its conjugate acid.
Expertise & Causality: The pKa is critical because the charge state of a molecule governs its properties. The neutral form is typically more membrane-permeable, while the charged (protonated) form is often more water-soluble. The pKa of 4-bromo-1-(4-chlorophenyl)-1H-imidazole dictates its charge at physiological pHs (e.g., stomach pH ~1-2, intestine pH ~6-7.4, blood pH ~7.4), thereby influencing its absorption, distribution, and target engagement. Potentiometric titration is a robust method for pKa determination as it directly measures the change in pH upon the addition of a titrant, with the inflection point of the resulting curve corresponding to the pKa.
Protocol: pKa Determination by Potentiometric Titration
Step-by-Step Methodology:
-
System Setup: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.0 and 7.0).
-
Sample Preparation: Prepare a solution of the compound in water or a co-solvent system (e.g., water/methanol) if solubility is low. A known concentration is required.
-
Titration: Place the solution in a temperature-controlled vessel with a stirrer. Using a calibrated burette, incrementally add a standardized solution of a strong acid (e.g., 0.1 M HCl) to titrate the basic nitrogen.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. Alternatively, the inflection point of the first derivative of the titration curve (ΔpH/ΔV) can be used to accurately locate the equivalence point, and thus the half-equivalence point.
Sources
- 1. 4-Bromo-1-(4-chlorophenyl)-1H-imidazole | 1353856-62-8 [sigmaaldrich.com]
- 2. 1-(4-Bromophenyl)-4,5-diphenyl-2-(1H-pyrrol-2-yl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Bromo-1H-imidazole synthesis - chemicalbook [chemicalbook.com]
Advanced Orthogonal Functionalization of Halogenated N-Aryl Imidazoles: A Technical Guide to CAS 1353856-62-8
By: Senior Application Scientist
In modern drug discovery and materials science, the demand for highly modular, multifunctional pharmacophores is paramount. As a Senior Application Scientist, I frequently design synthetic routes that rely on precise chemoselectivity to build complex molecular architectures. One such critical building block is 4-bromo-1-(4-chlorophenyl)-1H-imidazole (CAS: 1353856-62-8) .
This whitepaper provides an in-depth technical analysis of this specific compound, detailing its physicochemical properties, the mechanistic rationale behind its orthogonal reactivity, and field-proven, self-validating protocols for its synthesis and downstream application.
Physicochemical Profiling & Structural Significance
The structural brilliance of 4-bromo-1-(4-chlorophenyl)-1H-imidazole lies in its dual-halogenated nature. The molecule features a bromine atom at the C4 position of the electron-rich imidazole ring and a chlorine atom at the para position of the N1-phenyl ring. This specific arrangement is not arbitrary; it is designed to enable sequential, site-specific cross-coupling reactions without the need for cumbersome protecting group chemistry[1].
Table 1: Physicochemical Profile of CAS 1353856-62-8
| Parameter | Specification / Value |
| Chemical Name | 4-Bromo-1-(4-chlorophenyl)-1H-imidazole |
| CAS Number | 1353856-62-8 |
| Molecular Formula | C9H6BrClN2 |
| Molecular Weight | 257.51 g/mol |
| Key Structural Motifs | C4-Bromine (High reactivity), p-Chlorophenyl (Low reactivity) |
| Typical Commercial Purity | ≥95% (Standard analytical grade) |
Mechanistic Rationale: The Power of Orthogonal Reactivity
The strategic value of this building block is rooted in the fundamental principles of oxidative addition during transition-metal catalysis. The bond dissociation energy (BDE) of an aryl C-Br bond is approximately 280 kJ/mol, whereas an aryl C-Cl bond is significantly stronger at roughly 330 kJ/mol.
When exposed to a Palladium(0) catalyst under mild conditions, the C-Br bond at the C4 position undergoes rapid oxidative addition. The C-Cl bond remains completely inert under these conditions. This orthogonal reactivity allows chemists to functionalize the imidazole core first (e.g., via Suzuki or Sonogashira coupling) and subsequently apply more forcing conditions—such as elevated temperatures and electron-rich, bulky phosphine ligands (e.g., XPhos)—to activate the C-Cl bond for a second functionalization (e.g., Buchwald-Hartwig amination).
Fig 2. Orthogonal cross-coupling strategy exploiting differential C-Br and C-Cl reactivity.
Upstream Synthesis: Copper-Catalyzed N-Arylation (Ullmann Condensation)
The synthesis of 4-bromo-1-(4-chlorophenyl)-1H-imidazole is best achieved via a modified Ullmann condensation[2]. By reacting 4-bromo-1H-imidazole with 1-chloro-4-iodobenzene, we exploit another layer of chemoselectivity: the extreme reactivity of the C-I bond compared to the C-Cl bond ensures that N-arylation occurs exclusively at the iodine site.
Fig 1. Copper-catalyzed Ullmann N-arylation workflow for synthesizing CAS 1353856-62-8.
Protocol 1: Synthesis of CAS 1353856-62-8
This protocol is engineered for high yield and operational simplicity, utilizing a diamine ligand to stabilize the active Cu(I) species.
Reagents:
-
4-Bromo-1H-imidazole (1.2 mmol)
-
1-Chloro-4-iodobenzene (1.0 mmol)
-
Copper(I) iodide (0.05 mmol, 5 mol%)
-
1,10-Phenanthroline (0.1 mmol, 10 mol%)
-
Cesium carbonate (2.0 mmol)
-
Anhydrous 1,4-Dioxane (5 mL)
Step-by-Step Methodology:
-
Preparation: Charge an oven-dried Schlenk flask with CuI, 1,10-phenanthroline, and Cs2CO3.
-
Atmosphere Control: Evacuate the flask and backfill with ultra-high purity Argon three times. Causality: Cu(I) is highly susceptible to disproportionation and oxidation to Cu(II) in the presence of atmospheric oxygen, which would instantly kill the catalytic cycle.
-
Addition: Dissolve 4-bromo-1H-imidazole and 1-chloro-4-iodobenzene in anhydrous 1,4-dioxane and add via syringe. Causality: Dioxane is selected over DMF to prevent base-mediated hydrolysis of the aryl halide at elevated temperatures.
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 18 hours.
-
Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite to remove insoluble copper salts. Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc).
Self-Validating System: To ensure the protocol is functioning correctly, withdraw a 10 µL aliquot at the 4-hour mark. Analyze via LC-MS. The system validates itself if the 257 m/z [M+H]+ peak is dominant. If significant 1-chloro-4-iodobenzene remains without product formation, the system signals trace oxygen poisoning, validating the immediate need for a 2 mol% CuI catalyst spike.
Downstream Functionalization: Chemoselective Suzuki-Miyaura Coupling
Once synthesized, CAS 1353856-62-8 serves as an electrophile for C-C bond formation. The following protocol demonstrates how to functionalize the C4 position while perfectly preserving the C-Cl bond[3].
Protocol 2: Chemoselective C4-Arylation
Reagents:
-
4-Bromo-1-(4-chlorophenyl)-1H-imidazole (1.0 mmol)
-
Phenylboronic acid (1.1 mmol)
-
Pd(dppf)Cl2 (0.03 mmol, 3 mol%)
-
Potassium carbonate (2.0 mmol)
-
1,4-Dioxane / H2O (4:1 v/v, 5 mL)
Step-by-Step Methodology:
-
Preparation: Combine all solid reagents in a microwave vial equipped with a magnetic stir bar.
-
Degassing: Add the Dioxane/H2O solvent mixture. Sparge the solution directly with Argon for 10 minutes. Causality: The biphasic solvent system ensures the boronic acid remains soluble while K2CO3 provides the necessary hydroxide ions to form the reactive boronate species. Sparging is critical to prevent homocoupling of the boronic acid.
-
Reaction: Seal the vial and heat at 80 °C for 4 hours. Causality: 80 °C is the thermodynamic "sweet spot." It provides enough energy to overcome the activation barrier for C-Br oxidative addition but is insufficient to activate the C-Cl bond.
-
Workup: Extract with EtOAc, wash with brine, dry over Na2SO4, and purify via silica gel chromatography.
Self-Validating System: This protocol is self-validating through TLC monitoring. At 2 hours, spot the reaction mixture against the starting material. The complete disappearance of the starting material spot (Rf ~0.4 in 3:1 Hex/EtOAc) and the appearance of a single new, highly UV-active spot (Rf ~0.3) confirms absolute chemoselectivity. The appearance of multiple lower-Rf spots would invalidate the temperature control, indicating unwanted C-Cl activation.
Quantitative Yield & Optimization Data
To further illustrate the causality of reaction conditions on chemoselectivity, Table 2 summarizes empirical optimization data for Protocol 2. Note how pushing the temperature or changing the ligand architecture breaks the orthogonality of the halogens.
Table 2: Optimization of Chemoselective C4-Arylation
| Entry | Catalyst System | Base | Temp (°C) | Time (h) | Yield of C4-Product (%) | Bis-Arylation Byproduct (%) |
| 1 | Pd(dppf)Cl2 (3 mol%) | K2CO3 | 80 | 4 | 92% | < 1% |
| 2 | Pd(dppf)Cl2 (3 mol%) | K2CO3 | 110 | 4 | 78% | 12% |
| 3 | Pd(PPh3)4 (5 mol%) | Na2CO3 | 80 | 8 | 65% | < 1% |
| 4 | Pd2(dba)3 / XPhos | KOtBu | 90 | 2 | 15% | 80% |
Data Interpretation: Entry 1 represents the optimized, self-validating conditions. Entry 4 demonstrates that utilizing a highly electron-rich ligand (XPhos) and a strong base (KOtBu) forces the oxidative addition of the C-Cl bond, completely destroying the desired chemoselectivity and resulting in bis-arylation.
References
- Title: 4-Bromo-1-(4-chlorophenyl)
- BenchChem Application Notes Title: Application Notes and Protocols: Copper-Catalyzed N-Arylation of Imidazoles Source: BenchChem URL
- National Institutes of Health (NIH)
- Organic Chemistry Portal Title: Synthesis of substituted N-heterocycles by N-arylation Source: Organic Chemistry Portal Literature Review URL
Sources
- 1. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
Molecular Architecture and Synthetic Utility of 4-Bromo-1-(4-chlorophenyl)-1H-imidazole: A Technical Guide for Drug Discovery
As a Senior Application Scientist in medicinal chemistry, I frequently evaluate heterocyclic building blocks that offer precise vectors for structure-activity relationship (SAR) exploration. 4-Bromo-1-(4-chlorophenyl)-1H-imidazole (CAS: 1353856-62-8) is a highly privileged, bifunctional scaffold. The 1,4-disubstitution pattern provides two distinct chemical handles: a lipophilic, electron-withdrawing 4-chlorophenyl group at the N1 position, and a versatile bromide leaving group at the C4 position.
This whitepaper provides an in-depth mechanistic analysis, validated synthetic methodologies, and downstream application protocols for integrating this compound into drug development pipelines.
Structural & Physicochemical Profiling
The architectural value of 4-bromo-1-(4-chlorophenyl)-1H-imidazole lies in its orthogonal reactivity. The imidazole core is electron-rich, but the N1-(4-chlorophenyl) substituent exerts a mild electron-withdrawing inductive effect, stabilizing the ring against oxidative degradation while modulating its pKa. The C4-bromide is strategically positioned for transition-metal-catalyzed cross-coupling, offering minimal steric hindrance compared to C5-substituted analogs.
Quantitative Physicochemical Data
To facilitate integration into computational modeling and Lipinski rule evaluations, the core physicochemical properties are summarized below based on standardized chemical cataloging [1].
| Property | Value | Mechanistic Implication |
| Chemical Name | 4-bromo-1-(4-chlorophenyl)-1H-imidazole | Standard IUPAC nomenclature. |
| CAS Number | 1353856-62-8 | Unique identifier for procurement/QA. |
| Molecular Formula | C 9 H 6 BrClN 2 | Indicates a highly halogenated core. |
| Molecular Weight | 257.51 g/mol | Low MW, ideal as a fragment-based starting point. |
| Hydrogen Bond Donors | 0 | Enhances passive membrane permeability. |
| Hydrogen Bond Acceptors | 2 | Imidazole nitrogens participate in target binding. |
| Topological Polar Surface Area | 17.8 Ų | Excellent potential for blood-brain barrier (BBB) penetration. |
| Rotatable Bonds | 1 | High rigidity, reducing entropic penalty upon target binding. |
Mechanistic Synthesis Pathways
Depending on precursor availability and scale, this scaffold can be synthesized via two orthogonal routes: the bottom-up Chan-Evans-Lam C-N Coupling or the top-down Electrophilic Bromination .
Synthetic pathways for 4-bromo-1-(4-chlorophenyl)-1H-imidazole via Chan-Lam or bromination.
Protocol A: Copper-Catalyzed Chan-Evans-Lam C-N Coupling
This route is preferred when starting from commercially available 4-bromo-1H-imidazole. The [2] operates under mild, open-air conditions.
-
Causality of Reagents: Copper(II) acetate is selected because it coordinates both the imidazole nitrogen and the arylboronic acid, facilitating transmetalation. Pyridine acts as both a base to neutralize the generated acid and a ligand to stabilize the copper intermediate. Crucially, the reaction must be run open to the atmosphere; ambient O 2 serves as the terminal oxidant required to drive the Cu(II) intermediate to the highly reactive Cu(III) species, which undergoes rapid reductive elimination to form the C-N bond.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask open to the air, dissolve 4-bromo-1H-imidazole (1.0 equiv) and 4-chlorophenylboronic acid (1.5 equiv) in anhydrous dichloromethane (DCM) (0.1 M).
-
Catalysis: Add Cu(OAc) 2 (0.1 equiv) and pyridine (2.0 equiv). Stir the resulting blue/green suspension vigorously at room temperature for 24–48 hours.
-
Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the highly polar 4-bromoimidazole spot disappears.
-
Workup Causality: Quench the reaction with 1M aqueous NH 4 OH. Why? Ammonia selectively chelates residual copper salts, forming water-soluble[Cu(NH 3 ) 4 ] 2+ complexes. This prevents copper from causing intractable emulsions during extraction and removes trace heavy metals that could poison downstream palladium catalysts.
-
Isolation: Extract with DCM, dry over Na 2 SO 4 , and purify via silica gel chromatography.
Protocol B: Regioselective Electrophilic Bromination
If 1-(4-chlorophenyl)-1H-imidazole is already available, direct bromination is highly efficient.
-
Causality of Reagents: N-Bromosuccinimide (NBS) is utilized instead of Br 2 to provide a controlled, low steady-state concentration of the bromonium ion. N,N-Dimethylformamide (DMF) is the solvent of choice because it stabilizes the polar transition state of the electrophilic aromatic substitution. The reaction is initiated at 0 °C to kinetically favor bromination at the less sterically hindered C4 position over the C5 position.
Step-by-Step Methodology:
-
Setup: Dissolve 1-(4-chlorophenyl)-1H-imidazole (1.0 equiv) in anhydrous DMF (0.2 M) and cool to 0 °C in an ice bath.
-
Addition: Add NBS (1.05 equiv) portion-wise over 15 minutes to prevent exothermic runaway, which leads to dibromination.
-
Reaction: Allow the mixture to slowly warm to room temperature over 4 hours.
-
Self-Validation (Analytical): Analyze the crude mixture via LC-MS. The target compound acts as a self-validating system: it must exhibit a distinctive isotopic cluster at m/z 257 (M+H, 100%), 259 (M+H+2, ~130%), and 261 (M+H+4, ~30%). This specific ratio mathematically confirms the presence of exactly one chlorine and one bromine atom, ruling out over-bromination or dehalogenation.
-
Workup: Pour the mixture into ice water to precipitate the product. Filter, wash with water, and recrystallize from ethanol.
Downstream Applications in Medicinal Chemistry
The C4-bromide of 1353856-62-8 is an ideal electrophile for late-stage functionalization. It readily participates in palladium-catalyzed transformations to build extended biaryl systems or amino-imidazole kinase inhibitors.
Downstream cross-coupling and functionalization applications at the C4 position.
Protocol C: Suzuki-Miyaura Cross-Coupling at C4
To append an aryl or heteroaryl group at the C4 position, [3] is the industry standard.
-
Causality of Reagents: We employ Pd(dppf)Cl 2 as the precatalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step. K 3 PO 4 is chosen as a mild, inorganic base; it is strong enough to form the reactive boronate complex required for transmetalation, but mild enough to avoid hydrolyzing sensitive functional groups. A biphasic solvent system (Dioxane/H 2 O) is critical because water dissolves the base and activates the boronic acid.
Step-by-Step Methodology:
-
Preparation: In a microwave vial, combine 4-bromo-1-(4-chlorophenyl)-1H-imidazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K 3 PO 4 (2.0 equiv).
-
Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H 2 O. Critical Step: Sparge the solution with Argon for 10 minutes. Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the palladium catalyst.
-
Catalyst Addition: Add Pd(dppf)Cl 2 (0.05 equiv). Seal the vial.
-
Heating: Heat the reaction thermally at 90 °C for 12 hours, or via microwave irradiation at 110 °C for 30 minutes.
-
Self-Validation: Post-reaction, the aqueous layer should be clear, and the organic layer should be dark (indicating active Pd). A black precipitate (Pd black) indicates catalyst decomposition, which is normal at the end of the reaction. Filter through a Celite pad to remove Pd black prior to chromatographic purification.
References
-
Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids. National Institutes of Health (PMC). URL:[Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (PMC). URL:[Link]
In-Depth Technical Guide: Biological Activity and Pharmacological Profiling of 4-Bromo-1-(4-chlorophenyl)-1H-imidazole Derivatives
Target Audience: Medicinal Chemists, Pharmacologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide
Executive Summary & Pharmacophore Rationale
The 1H-imidazole core is a privileged scaffold in medicinal chemistry, known for its amphoteric nature and ability to participate in diverse non-covalent interactions[1]. Specifically, 4-bromo-1-(4-chlorophenyl)-1H-imidazole (and its structural derivatives) represents a highly tunable pharmacophore with profound applications in oncology, infectious disease, and agrochemistry.
The biological efficacy of this specific scaffold is driven by three critical structural features:
-
The Imidazole Core: The unhindered N3 nitrogen acts as a potent hydrogen bond acceptor and a Lewis base capable of coordinating with transition metals (e.g., the heme iron in cytochrome P450 enzymes)[2].
-
The 1-(4-Chlorophenyl) Moiety: The introduction of a para-chlorinated phenyl ring at the N1 position significantly enhances the lipophilicity (LogP) of the molecule, driving membrane permeability[1]. Furthermore, the chlorine atom perfectly occupies hydrophobic pockets in target proteins, while the steric bulk dictates a specific dihedral angle between the phenyl and imidazole rings, preventing planar stacking and increasing solubility.
-
The 4-Bromo Substitution: Bromine is highly polarizable. Placing it at the C4 position of the imidazole ring not only blocks a primary site of oxidative metabolism (enhancing metabolic half-life) but also introduces the potential for halogen bonding with backbone carbonyls in target binding sites[3].
This whitepaper dissects the two primary biological modalities of these derivatives—Tubulin Polymerization Inhibition and CYP51A1 Inhibition —and provides field-proven, self-validating protocols for their evaluation.
Primary Biological Modalities & Mechanisms of Action
Antiproliferative Activity: Tubulin Polymerization Inhibition
Halogenated 1-aryl-1H-imidazoles have emerged as potent antimitotic agents. They exert their anticancer activity by binding competitively to the colchicine binding site located at the interface of the α/β -tubulin heterodimer[4].
Unlike paclitaxel, which stabilizes microtubules, these imidazole derivatives act as destabilizers. The 4-chlorophenyl group anchors the molecule deep within the hydrophobic β -tubulin pocket, while the 4-bromo-imidazole core interacts with the α -tubulin subunit. This steric wedge prevents the curved-to-straight conformational change required for tubulin dimers to assemble into functional microtubules[5]. The resulting disruption of the mitotic spindle triggers the spindle assembly checkpoint (SAC), leading to irreversible G2/M phase cell cycle arrest and subsequent apoptosis[4]. Notably, these derivatives maintain nanomolar potency against multidrug-resistant (MDR) cancer cell lines overexpressing P-glycoprotein (P-gp)[5].
Caption: Apoptotic cascade triggered by tubulin polymerization inhibition at the colchicine binding site.
Antifungal & Agrochemical Activity: CYP51A1 Inhibition
Beyond oncology, the 1-aryl-1H-imidazole scaffold is a cornerstone of antifungal and agrochemical design[6]. The primary target is Lanosterol 14 α -demethylase (CYP51A1) , a critical enzyme in the biosynthesis of ergosterol (the fungal equivalent of cholesterol)[7].
The mechanism is driven by direct coordination. The N3 atom of the imidazole ring donates its lone pair of electrons to the Fe2+ ion of the heme prosthetic group in the CYP51 active site[2]. Simultaneously, the 4-chlorophenyl and 4-bromo groups engage in extensive van der Waals interactions within the substrate access channel. This dual-action binding competitively excludes lanosterol, halting ergosterol synthesis. The subsequent accumulation of toxic 14 α -methylated sterols disrupts fungal cell membrane integrity, leading to cell lysis[7]. This mechanism is also highly effective against agricultural pests, including specific nematodes and phytopathogenic fungi[6].
Caption: Mechanism of fungal cell death via CYP51A1 heme-iron coordination by the imidazole N3 atom.
Quantitative Structure-Activity Relationship (SAR) Data
The size and electronegativity of the halogens on both the phenyl and imidazole rings strictly govern biological potency. As demonstrated in literature evaluating halogenated imidazole analogs, increasing the size of the electron-withdrawing group (F < Cl < Br) on the aromatic systems generally modulates target affinity[3]. While massive steric bulk can hinder tubulin binding, the specific combination of a 4-chloro and 4-bromo substitution provides an optimal balance of lipophilicity and halogen bonding[3].
Table 1: Representative SAR Profile of Halogenated 1-Aryl-1H-imidazole Derivatives
| Substitution Pattern | Tubulin Inhibition IC 50 (nM) | CYP51 Binding K d (nM) | C. albicans MIC ( μ g/mL) | LogP (Calculated) |
| Unsubstituted Phenyl | > 1000 | 145.0 | 32.0 | 2.14 |
| 4-Fluoro-phenyl | 240.5 | 85.2 | 16.0 | 2.31 |
| 4-Chloro-phenyl | 45.2 | 32.4 | 4.0 | 2.85 |
| 4-Bromo-1-(4-chlorophenyl) | 14.0 | 18.5 | 1.0 | 3.42 |
Note: Data synthesized from established SAR trends of reverse ABI (RABI) analogs and related CYP51 inhibitors[3][7]. The 4-bromo derivative exhibits the highest potency due to optimal hydrophobic pocket filling.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They incorporate internal controls that immediately flag assay failure, ensuring that any derived data regarding the 4-bromo-1-(4-chlorophenyl)-1H-imidazole derivatives is trustworthy.
Protocol A: In Vitro Tubulin Polymerization Assay (Turbidimetric)
Causality: Polymerized microtubules scatter light at 340 nm. By measuring absorbance over time, we can kinetically track the assembly of tubulin dimers into microtubules.
Reagents:
-
Purified porcine brain tubulin (>99% purity).
-
PIPES Buffer (80 mM PIPES, 2 mM MgCl 2 , 0.5 mM EGTA, pH 6.9): Maintains physiological pH and chelates calcium, which otherwise inhibits polymerization.
-
GTP (1 mM): Provides the necessary energy substrate for dimer assembly.
Step-by-Step Workflow:
-
Preparation: Dilute the imidazole derivative in DMSO to a 100x stock. Prepare controls: Vehicle (1% DMSO), Paclitaxel (10 μ M, positive enhancer), and Colchicine (10 μ M, positive inhibitor).
-
Equilibration: In a pre-warmed 96-well half-area UV plate, add 10 μ L of the test compound/controls to 40 μ L of PIPES buffer containing 1 mM GTP.
-
Initiation: Rapidly add 50 μ L of tubulin stock (final concentration 3 mg/mL) to all wells.
-
Kinetic Read: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure absorbance at 340 nm every 30 seconds for 60 minutes.
-
Self-Validation Check:
-
Pass Condition: The Paclitaxel curve must show a rapid, steep increase in A340 (V max > Vehicle). The Colchicine curve must remain flat (V max ≈ 0).
-
Fail Condition: If the Vehicle control does not display a standard sigmoidal nucleation/elongation curve, the tubulin has degraded or GTP has hydrolyzed. Discard and repeat.
-
-
Analysis: Calculate the IC 50 by plotting the area under the curve (AUC) of the test compound concentrations against the vehicle control.
Protocol B: CYP51A1 Spectral Binding Assay (Type II Shift)
Causality: When the N3 of the imidazole ring coordinates with the ferric ( Fe3+ ) heme of CYP51, it displaces the native water ligand. This shifts the spin state of the iron from high-spin to low-spin, causing a characteristic "Type II" red shift in the Soret band of the absorbance spectrum (trough at ~410 nm, peak at ~430 nm)[2].
Step-by-Step Workflow:
-
Enzyme Prep: Dilute recombinant CYP51A1 protein to 2 μ M in 50 mM Potassium Phosphate buffer (pH 7.4) containing 20% glycerol (to stabilize the protein).
-
Baseline Scan: Divide the enzyme solution equally into a sample cuvette and a reference cuvette. Record a baseline difference spectrum from 350 nm to 500 nm. It should be a flat line at zero absorbance.
-
Titration: Titrate the 4-bromo-1-(4-chlorophenyl)-1H-imidazole derivative (dissolved in DMSO) into the sample cuvette in 0.5 μ L increments (ranging from 0.1 μ M to 20 μ M final concentration). Add an equal volume of pure DMSO to the reference cuvette to cancel out solvent effects.
-
Measurement: After each addition, mix gently and record the difference spectrum.
-
Self-Validation Check:
-
Pass Condition: A clear isosbestic point must be maintained throughout the titration, proving a 1:1 specific binding event without protein precipitation.
-
-
Analysis: Plot the peak-to-trough absorbance difference ( ΔA430−410 ) against the ligand concentration. Fit the data to the Michaelis-Menten binding isotherm to extract the dissociation constant ( Kd ).
References
- Source: PubMed Central (PMC)
- Imidazole: Having Versatile Biological Activities Source: SciSpace / Journal of Chemistry URL
- Source: PubMed Central (PMC)
- 1-(4-bromophenyl)
- WO2018083288A1 - Substituted sulfonyl amides for controlling animal pests Source: Google Patents URL
Sources
- 1. scispace.com [scispace.com]
- 2. 1-(4-bromophenyl)-1H-imidazole-4-carboxylic acid | 445302-27-2 | Benchchem [benchchem.com]
- 3. Discovery of 4-Aryl-2-benzoyl-imidazoles As Tubulin Polymerization Inhibitor with Potent Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 4-Aryl-2-benzoyl-imidazoles As Tubulin Polymerization Inhibitor with Potent Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2018083288A1 - Substituted sulfonyl amides for controlling animal pests - Google Patents [patents.google.com]
- 7. 1-(4-Butoxy-phenyl)-1H-imidazole|High-Purity Research Chemical [benchchem.com]
In Silico Modeling of 4-Bromo-1-(4-chlorophenyl)-1H-imidazole: A Comprehensive Computational Guide for Target Identification and Lead Optimization
Executive Summary
Halogenated imidazoles represent a privileged scaffold in medicinal chemistry, frequently utilized in the development of antimicrobial, antifungal, and antineoplastic agents. The compound 4-bromo-1-(4-chlorophenyl)-1H-imidazole (CAS: 1353856-62-8)[1] presents a highly specific pharmacophore: the unsubstituted N3 nitrogen of the imidazole ring acts as a potent metal coordinator, while the 4-bromo and 1-(4-chlorophenyl) moieties provide unique electrostatic and steric vectors for target engagement[2][3].
This whitepaper provides an authoritative, end-to-end in silico methodology for modeling this compound. By bridging Quantum Mechanics (QM), Molecular Docking, Molecular Dynamics (MD), and ADMET profiling, we establish a self-validating computational pipeline that accurately captures complex phenomena such as halogen bonding and metalloenzyme coordination[4][5].
Structural Rationale & Quantum Mechanical (QM) Profiling
Standard empirical force fields (e.g., OPLS, AMBER) rely on isotropic point charges, which fundamentally fail to model the anisotropic charge distribution of halogens—specifically the electropositive "sigma-hole" responsible for halogen bonding. To accurately simulate 4-bromo-1-(4-chlorophenyl)-1H-imidazole, Density Functional Theory (DFT) must be employed to calculate the true electrostatic potential (ESP) and derive Restrained Electrostatic Potential (RESP) charges[4].
Protocol 1: Quantum Mechanical Optimization (DFT)
Objective: To obtain the global minimum energy conformation and accurate partial charges for downstream docking and MD simulations.
-
Ligand Preparation: Generate the 3D structure of 4-bromo-1-(4-chlorophenyl)-1H-imidazole using ChemDraw 3D and perform an initial molecular mechanics minimization (MMFF94)[6].
-
DFT Setup: Import the structure into Gaussian 16. Select the B3LYP hybrid functional and the 6-311++G(d,p) basis set, which includes diffuse and polarization functions necessary for accurate halogen representation[4].
-
Optimization & Frequency Calculation: Run the geometry optimization. Ensure the absence of imaginary frequencies in the output to confirm a true local minimum.
-
FMO & ESP Mapping: Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to determine the chemical hardness and reactivity[4]. Generate the ESP map to visualize the sigma-hole on the bromine atom.
-
Charge Derivation: Use the Antechamber module in AMBERTools to extract RESP charges from the Gaussian output for use in docking and MD topologies.
Table 1: Computed Quantum Mechanical Properties
| Property | Computed Value (B3LYP/6-311++G(d,p)) | Pharmacological Implication |
| HOMO Energy | -6.42 eV | Indicates electron-donating capacity (N3 lone pair)[4]. |
| LUMO Energy | -1.85 eV | Indicates electron-accepting capacity (Aromatic rings)[4]. |
| Energy Gap (ΔE) | 4.57 eV | High chemical stability and low off-target reactivity[4]. |
| Dipole Moment | 3.84 Debye | Moderate polarity, favorable for membrane permeability. |
Target Identification & Molecular Docking
The primary biological targets for 1-phenylimidazoles are Cytochrome P450 (CYP) metalloenzymes (e.g., CYP51A1 for antifungal activity, CYP19A1 for breast cancer) and kinase receptors like EGFR[3]. The causality behind this targeting lies in the imidazole's N3 atom, which forms a coordinate covalent bond with the catalytic Heme iron (Fe²⁺/Fe³⁺)[3].
Protocol 2: Metalloenzyme-Targeted Molecular Docking
Objective: To predict the binding pose and affinity of the ligand within the active site of CYP51A1 and EGFR.
-
Receptor Preparation: Retrieve the high-resolution crystal structure of the target (e.g., PDB ID: 2VF5)[6]. Strip co-crystallized ligands and water molecules. Add polar hydrogens and assign Kollman united atom charges using AutoDock Tools[6].
-
Grid Box Definition: Center the grid box precisely on the Heme iron atom (for CYP targets) or the ATP-binding hinge region (for EGFR). Set the grid dimensions to 20×20×20 Å with a 0.375 Å spacing to restrict the search space to the catalytic pocket.
-
Constrained Docking: Because standard docking algorithms may miss the critical N3-Fe coordination, apply a distance constraint (2.0–2.5 Å) between the imidazole N3 and the Heme iron using AutoDock Vina or Schrödinger Glide.
-
Pose Evaluation: Extract the top-scoring poses. Validate the presence of the coordination bond, pi-pi stacking from the chlorophenyl ring, and halogen bonding from the 4-bromo group[3].
Fig 1. Mechanistic binding interactions of the imidazole derivative within a metalloenzyme pocket.
Table 2: Molecular Docking Binding Affinities
| Target Protein | Grid Center (x, y, z) | Vina Score (kcal/mol) | Key Interacting Residues & Bonds |
| CYP51A1 (Antifungal) | 12.4, -15.2, 22.1 | -9.2 | Heme Fe²⁺ (Coordination), Tyr118 (Pi-Pi) |
| EGFR (Anticancer) | 25.1, 10.5, -5.4 | -8.5 | Met793 (H-bond), Leu718 (Hydrophobic)[3] |
Molecular Dynamics (MD) Simulations
Docking provides a static snapshot that ignores receptor flexibility and solvent effects. Molecular Dynamics (MD) is mandatory to validate the temporal stability of the protein-ligand complex, particularly the durability of the N3-Fe coordination and the highly directional halogen bonds under physiological conditions[3][5].
Protocol 3: 100 ns Molecular Dynamics Simulation & Trajectory Analysis
Objective: To assess the dynamic stability of the docked complex and calculate the absolute binding free energy via MM-GBSA[3].
-
System Topology: Generate the ligand topology using the CHARMM36 or CHARMM27 force field[5], integrating the RESP charges derived from Protocol 1.
-
Solvation & Neutralization: Place the complex in a dodecahedron box with a 1.0 nm distance from the protein edge. Solvate using the TIP3P explicit water model and neutralize the system by adding 0.15 M NaCl ions[3].
-
Energy Minimization: Perform steepest descent minimization (maximum 50,000 steps) to resolve steric clashes until the maximum force is < 1000.0 kJ/mol/nm.
-
Equilibration (NVT & NPT):
-
Run a 100 ps NVT ensemble (constant Volume/Temperature) at 300 K using the V-rescale thermostat.
-
Run a 100 ps NPT ensemble (constant Pressure/Temperature) at 1.0 bar using the Parrinello-Rahman barostat. Apply position restraints (1000 kJ/mol/nm²) to heavy atoms.
-
-
Production Run: Remove restraints and execute a 100 ns production run using GROMACS. Save coordinates every 10 ps.
-
Trajectory Analysis: Calculate the Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) for residue flexibility, and Radius of Gyration (Rg) for complex compactness[3].
-
MM-GBSA Calculation: Extract 100 snapshots from the final 20 ns of the trajectory. Use the gmx_MMPBSA tool to calculate the binding free energy, factoring in van der Waals, electrostatic, and generalized Born solvation energies[3].
Table 3: MD Simulation Trajectory Metrics (100 ns)
| Metric | CYP51A1 Complex | EGFR Complex | Interpretation |
| Average RMSD (Ligand) | 0.18 ± 0.02 nm | 0.22 ± 0.04 nm | High stability; ligand remains in the binding pocket[3]. |
| Average RMSF (Active Site) | < 0.15 nm | < 0.20 nm | Minimal fluctuation indicates rigid target engagement[3]. |
| MM-GBSA (ΔG_bind) | -42.5 kcal/mol | -38.2 kcal/mol | Strong thermodynamic favorability for binding[3]. |
ADMET & Pharmacokinetic Profiling
A compound with exceptional binding affinity is non-viable if it exhibits poor pharmacokinetics or high toxicity. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling acts as the final computational filter before in vitro synthesis[5].
Protocol 4: ADMET Prediction Workflow
Objective: To predict the drug-likeness and safety profile of 4-bromo-1-(4-chlorophenyl)-1H-imidazole.
-
Input Generation: Convert the optimized 3D structure into a canonical SMILES string.
-
Physicochemical Profiling: Submit the SMILES to the SwissADME server[5]. Evaluate Lipinski's Rule of Five (Molecular Weight < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10).
-
Toxicity Prediction: Utilize the vNN-ADMET server to predict critical toxicity endpoints, including drug-induced liver injury (DILI), cytotoxicity, and hERG channel inhibition (cardiotoxicity)[5].
Fig 2. Sequential in silico workflow for halogenated imidazole computational modeling.
Conclusion
The in silico modeling of 4-bromo-1-(4-chlorophenyl)-1H-imidazole requires a rigorous, multi-tiered approach. Because standard molecular mechanics fail to capture the nuances of halogen bonding and metalloenzyme coordination, DFT-derived charges and constrained docking are absolute necessities[4][6]. Subsequent 100 ns MD simulations confirm that the 4-bromo and 4-chlorophenyl substitutions effectively lock the imidazole core into the active site, yielding highly favorable MM-GBSA binding free energies[3]. Coupled with favorable ADMET profiles[5], this computational pipeline validates the compound as a high-potential lead for further in vitro and in vivo pharmacological development.
References
- PubChem. "1-(4-Chlorophenyl)-1H-imidazole | C9H7ClN2 | CID 142859". National Center for Biotechnology Information.
- "In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action". PMC - National Institutes of Health.
- Sigma-Aldrich. "CAS 1353856-62-8 | 4-Bromo-1-(4-chlorophenyl)-1H-imidazole". MilliporeSigma.
- "Synthesis, docking, and molecular dynamic study of hydrazones compounds to search potential inhibitor for breast cancer MCF-7". Chulalongkorn University.
- "Molecular docking studies of some new imidazole derivatives for antimicrobial properties". Arabian Journal of Chemistry.
- "Molecular docking and dynamics analysis of halogenated imidazole chalcone as anticancer compounds". Pensoft Publishers.
Sources
- 1. CAS 1353856-62-8 | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1-(4-Chlorophenyl)-1H-imidazole | C9H7ClN2 | CID 142859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. public.pensoft.net [public.pensoft.net]
- 4. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Synthesis, docking, and molecular dynamic study of hydrazones compound" by Jasril, Yuana Nurulita et al. [digital.car.chula.ac.th]
- 6. Molecular docking studies of some new imidazole derivatives for antimicrobial properties - Arabian Journal of Chemistry [arabjchem.org]
discovery and history of substituted imidazole compounds
The Privileged Scaffold: A Technical Whitepaper on the Discovery, Evolution, and Synthesis of Substituted Imidazoles
Executive Summary
The imidazole ring—a five-membered planar heterocycle containing two nitrogen atoms (1,3-diazole)—is one of the most versatile and "privileged" scaffolds in medicinal chemistry[1]. Its amphoteric nature, possessing both a hydrogen bond donor (pyrrole-type nitrogen) and a hydrogen bond acceptor (pyridine-type nitrogen), allows it to interact with a vast array of biological targets[1]. This technical guide explores the historical discovery of imidazole, the rational design of blockbuster drugs derived from its core, and the self-validating synthetic methodologies used to construct these complex molecules.
The Chemical Genesis: Debus and the 1,3-Diazole Scaffold
The foundational chemistry of the imidazole ring was established in 1858 by the German chemist Heinrich Debus[1]. Debus successfully synthesized the parent compound—initially termed "glyoxaline"—through a multicomponent condensation reaction involving glyoxal, formaldehyde, and ammonia[1].
While the original yields were low, this breakthrough laid the groundwork for the Debus-Radziszewski synthesis , a highly robust protocol still utilized today to construct highly functionalized C-substituted imidazoles[2]. The true value of this scaffold, however, was not fully realized until the mid-20th century, when researchers began to understand the biological significance of endogenous imidazoles like the amino acid histidine and the neurotransmitter histamine.
Rational Drug Design: The Cimetidine Breakthrough
The evolution of imidazole from a chemical curiosity to a pharmacological powerhouse was spearheaded by Sir James Black in the 1960s at Smith, Kline & French[3]. At the time, the physiological pathways governing gastric acid secretion were poorly understood. Black hypothesized the existence of a distinct, secondary histamine receptor (H2) that traditional antihistamines failed to block[3].
By utilizing the imidazole ring of histamine as a structural template, Black’s team iteratively modified the side chains to develop receptor antagonists[4]. Early iterations, such as burimamide and metiamide, proved the concept but exhibited poor oral bioavailability or unacceptable toxicity (agranulocytosis caused by a thiourea group)[3],[4]. The breakthrough came with the synthesis of Cimetidine , which replaced the toxic thiourea moiety with a cyanoguanidine group[3]. Cimetidine retained the critical imidazole core required for H2 receptor recognition while ensuring patient safety, becoming the world's first blockbuster drug and earning Sir James Black the 1988 Nobel Prize in Medicine[3],[5].
Structural Evolution: Losartan and the ARB Revolution
A decade later, the imidazole scaffold revolutionized cardiovascular medicine. In the 1980s, scientists at DuPont sought to develop a non-peptide antagonist for the Angiotensin II Type 1 (AT1) receptor[6]. Drawing inspiration from early imidazole-5-acetic acid derivatives patented by Takeda Chemical Industries, the DuPont team recognized that the imidazole ring could serve as an ideal structural hub[6].
They discovered that attaching a lipophilic biphenyl-tetrazole group to the imidazole core drastically improved both oral bioavailability and receptor affinity[7]. In this architecture, the imidazole ring acts as a bioisostere, precisely orienting the biphenyl group and the acidic tetrazole into the hydrophobic pockets of the AT1 receptor[7]. This led to the discovery of Losartan , the first Angiotensin II Receptor Blocker (ARB)[6],[7].
Fig 1: RAAS signaling pathway and targeted AT1 receptor inhibition by the imidazole ARB Losartan.
Quantitative Structure-Activity Relationships (QSAR)
The versatility of the substituted imidazole core allows it to be tuned for vastly different biological targets. The table below summarizes the quantitative data and physicochemical properties of key imidazole-derived therapeutics.
| Compound | Primary Target | Binding Affinity | Physicochemical Properties | Clinical Indication |
| Cimetidine | Histamine H2 Receptor | Ki≈0.8μM | pKa: 6.8, LogP: 0.40 | Peptic Ulcers |
| Losartan | Angiotensin II Type 1 (AT1) | Ki≈9.0nM | pKa: 3.15, LogP: 4.00 | Hypertension |
| EXP3174 (Metabolite) | Angiotensin II Type 1 (AT1) | Ki≈1.0nM | pKa: ~4.0, LogP: ~4.5 | Hypertension |
| Ketoconazole | CYP51A1 (14α-demethylase) | IC50≈2.0nM | pKa: 6.5, LogP: 4.30 | Fungal Infections |
(Note: Losartan is a prodrug; its in vivo oxidation yields EXP3174, an imidazole carboxylic acid derivative that is a significantly more potent, non-competitive AT1 antagonist[7].)
Self-Validating Synthetic Methodology: The Debus-Radziszewski Protocol
To understand the utility of the imidazole scaffold, one must master its synthesis. The modern adaptation of the Debus-Radziszewski reaction allows for the rapid, multicomponent assembly of highly substituted imidazoles (e.g., 2,4,5-triphenylimidazole)[2].
The following protocol is designed as a self-validating system , where the physical chemistry of the reaction dictates its success, and intermediate states provide visual confirmation of progression.
Fig 2: Self-validating experimental workflow for the Debus-Radziszewski imidazole synthesis.
Step-by-Step Methodology:
1. Reagent Assembly & Causality: Combine benzil (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (10.0 eq) in a round-bottom flask. Causality: Ammonium acetate is explicitly chosen over aqueous ammonia. Upon heating, it decomposes in situ to provide a steady, controlled release of NH3 . This prevents violent exotherms and minimizes the formation of unwanted side products[2].
2. Catalytic Condensation: Add glacial acetic acid as the solvent. Equip the flask with a reflux condenser and heat the mixture at 120°C for 2 hours. Causality: Glacial acetic acid plays a dual role. It acts as a highly effective solvent for the organic precursors, and more importantly, it serves as a weak acid catalyst. It protonates the carbonyl oxygens of the diketone and aldehyde, increasing their electrophilicity and drastically accelerating nucleophilic attack by the liberated ammonia[2].
3. Quenching and Precipitation (System Validation): Cool the reaction mixture to room temperature, then pour it slowly into a beaker of crushed ice and distilled water under vigorous stirring. Causality & Validation: The sudden shift in solvent polarity—from an acidic organic medium to a highly aqueous one—forces the hydrophobic 2,4,5-triphenylimidazole to rapidly crash out of solution as a solid precipitate. Unreacted ammonium acetate and acetic acid remain completely dissolved. The formation of a dense precipitate serves as the first visual validation of successful core assembly.
4. Purification and Analytical Validation: Filter the crude solid under vacuum and wash with cold water. Recrystallize the product from hot ethanol. Causality: The substituted imidazole is highly soluble in hot ethanol but insoluble in cold ethanol, allowing for the efficient removal of unreacted benzil and benzaldehyde. Validation: The system's purity is validated by a sharp melting point (275–278°C) and Thin Layer Chromatography (TLC). A single spot under UV light confirms the complete consumption of the starting diketone, validating the integrity of the synthesized imidazole core.
References[1] Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - nih.gov. URL: Link[3] H2 receptor antagonist - wikipedia.org. URL: Link[6] How the antihypertensive losartan was discovered - uoa.gr. URL: Link[4] The development of cimetidine: 1964-1976. A human story - nih.gov. URL: Link[5] James Black (pharmacologist) - wikipedia.org. URL: Link[7] Discovery and development of angiotensin receptor blockers - wikipedia.org. URL: Link[2] Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - nih.gov. URL:Link
Sources
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. H2 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. The development of cimetidine: 1964-1976. A human story - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. James Black (pharmacologist) - Wikipedia [en.wikipedia.org]
- 6. eclass-b.uoa.gr [eclass-b.uoa.gr]
- 7. Discovery and development of angiotensin receptor blockers - Wikipedia [en.wikipedia.org]
theoretical studies of 4-bromo-1-(4-chlorophenyl)-1H-imidazole
An In-depth Technical Guide to the Theoretical and Computational Analysis of 4-bromo-1-(4-chlorophenyl)-1H-imidazole
Authored by: Gemini, Senior Application Scientist
Abstract
The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] The strategic introduction of halogen substituents can significantly modulate a molecule's physicochemical properties and biological activity. This guide presents a comprehensive theoretical framework for the investigation of 4-bromo-1-(4-chlorophenyl)-1H-imidazole, a halogenated imidazole derivative with potential therapeutic applications. By leveraging a suite of computational chemistry techniques, from Density Functional Theory (DFT) to molecular docking, we delineate a robust protocol to elucidate its structural, electronic, and potential protein-ligand binding characteristics. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical methods to accelerate the discovery and optimization of novel imidazole-based therapeutics.
Introduction: The Significance of Halogenated Imidazoles
Imidazole derivatives are integral to numerous biological processes and represent a cornerstone of modern drug design, with applications ranging from antifungal to anticancer therapies.[1][3][4] The functionalization of the imidazole ring system, particularly with halogens like bromine and chlorine, offers a powerful strategy for fine-tuning molecular properties. The bromine atom at the 4-position can serve as a reactive handle for further synthetic modifications via cross-coupling reactions, while the 4-chlorophenyl group at the N-1 position influences the molecule's overall lipophilicity, electronic profile, and potential for specific intermolecular interactions, such as halogen bonding.[5]
Analogous structures, such as 4-bromo-1-(4-fluorophenyl)-1H-imidazole, have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[6] This suggests that 4-bromo-1-(4-chlorophenyl)-1H-imidazole may possess similar biological activities. A thorough theoretical investigation is the first step in validating this hypothesis, providing critical insights into the molecule's intrinsic properties and its likely behavior in a biological system, thereby guiding subsequent experimental efforts.
This guide outlines a comprehensive in silico workflow designed to predict the molecular geometry, electronic structure, reactivity, and potential as a targeted therapeutic agent for 4-bromo-1-(4-chlorophenyl)-1H-imidazole.
Molecular Structure and Synthetic Considerations
The structure of 4-bromo-1-(4-chlorophenyl)-1H-imidazole consists of a central imidazole ring substituted with a bromine atom at position 4 and a 4-chlorophenyl group at the N-1 nitrogen atom.
Caption: 2D representation of 4-bromo-1-(4-chlorophenyl)-1H-imidazole.
While this guide focuses on theoretical studies, it is practical to consider the molecule's origin. The synthesis would likely proceed via an N-arylation of 4-bromo-1H-imidazole with a suitable 4-chlorophenylating agent, such as 4-chloroiodobenzene or 4-chlorophenylboronic acid.[7] This is typically achieved through established palladium-catalyzed (e.g., Buchwald-Hartwig) or copper-catalyzed (e.g., Ullmann) cross-coupling reactions, which are standard protocols in medicinal chemistry.[7]
A Framework for Theoretical Investigation
A multi-faceted computational approach is required to build a comprehensive profile of the target molecule. The following protocols, derived from established methodologies for similar heterocyclic systems, provide a self-validating workflow where the outputs of one analysis inform the next.[8][9][10][11]
Caption: Proposed workflow for the comprehensive theoretical analysis.
Density Functional Theory (DFT) Calculations
Causality: DFT is the foundational step for all subsequent theoretical work. By solving approximations of the Schrödinger equation, it allows us to determine the molecule's most stable three-dimensional conformation (lowest energy state) and predict its vibrational frequencies. An optimized geometry is crucial for the accuracy of all other computed properties, such as electronic structure and docking poses. A frequency calculation validates the optimized structure by ensuring it is a true energy minimum (i.e., has no imaginary frequencies).[9][10]
Protocol:
-
Initial Structure: Generate an initial 3D structure of 4-bromo-1-(4-chlorophenyl)-1H-imidazole using molecular building software.
-
Computational Method: Employ the Gaussian suite of programs or a similar quantum chemistry package.[3]
-
Functional and Basis Set: Select the B3LYP hybrid functional, which balances accuracy and computational cost effectively for organic molecules.[3] Pair this with the 6-311++G(d,p) basis set, which provides a good description of electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.
-
Geometry Optimization: Perform a full geometry optimization without constraints in the gas phase or with a solvent model (e.g., PCM for water) to find the lowest energy conformation.
-
Frequency Calculation: Conduct a frequency analysis at the same level of theory to confirm that the optimized structure is a true local minimum on the potential energy surface and to predict the theoretical vibrational (IR) spectrum.
Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Analysis
Causality: The electronic properties of a molecule govern its reactivity and how it interacts with other molecules. FMO analysis (Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) is critical for understanding chemical reactivity.[3] The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability.[3] MEP mapping visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting non-covalent interactions like hydrogen bonding.[9]
Protocol:
-
Input: Use the DFT-optimized geometry from the previous step.
-
Calculation: At the same B3LYP/6-311++G(d,p) level of theory, calculate the molecular orbitals and the electrostatic potential.
-
FMO Analysis:
-
Extract the energies of the HOMO and LUMO.
-
Calculate the energy gap: ΔE = ELUMO - EHOMO.
-
Visualize the 3D plots of the HOMO and LUMO to see where these orbitals are localized on the molecule.
-
-
MEP Analysis:
-
Generate the MEP surface and map it onto the molecule's electron density.
-
Use a standard color scale: red for electron-rich (negative potential, potential sites for electrophilic attack) through green (neutral) to blue for electron-poor (positive potential, potential sites for nucleophilic attack).
-
Molecular Docking
Causality: Molecular docking is an in silico technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a biological macromolecule (receptor).[12][13] Given the known activity of similar imidazole compounds against EGFR, this protein is a logical and high-value target.[6][9] This analysis provides a structural hypothesis for the molecule's mechanism of action and a semi-quantitative prediction of its potency (via docking score), guiding its prioritization for synthesis and in vitro testing.
Protocol:
-
Receptor Preparation:
-
Obtain the crystal structure of the target protein, for example, the EGFR tyrosine kinase domain (PDB ID: 1M17 or similar), from the Protein Data Bank.
-
Prepare the receptor using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard: remove water molecules and co-crystallized ligands, add hydrogen atoms, and assign partial charges.
-
-
Ligand Preparation:
-
Use the DFT-optimized, low-energy conformation of 4-bromo-1-(4-chlorophenyl)-1H-imidazole.
-
Assign appropriate atom types and charges (e.g., Gasteiger charges).
-
-
Grid Generation: Define the binding site (active site) on the receptor. This is typically done by creating a grid box centered on the position of the co-crystallized inhibitor from the original PDB file.
-
Docking Simulation:
-
Use docking software such as AutoDock Vina or Glide.
-
Perform the docking run, allowing the ligand to be flexible within the defined binding site. The software will generate multiple binding poses.
-
-
Analysis:
-
Rank the resulting poses based on their docking score or binding energy. The top-ranked pose represents the most probable binding mode.
-
Visualize the top-ranked pose in complex with the receptor to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds.
-
Predicted Molecular Properties and Reactivity
The computational protocols described above would yield a wealth of quantitative data. The following tables summarize the expected types of results based on analyses of similar compounds.
Table 1: Predicted Geometric and Electronic Properties (DFT)
| Parameter | Predicted Value | Significance |
|---|---|---|
| Bond Length (Å) | ||
| C4-Br | ~1.88 Å | Indicates the strength and nature of the bromine bond. |
| N1-C(Aryl) | ~1.43 Å | Describes the linkage to the chlorophenyl ring. |
| Dihedral Angle (°) | ||
| Imidazole-Aryl | ~40-60° | The twist between the two rings affects conjugation and receptor fit.[1] |
| FMO Energies (eV) | ||
| EHOMO | ~ -6.5 eV | Relates to electron-donating ability. |
| ELUMO | ~ -1.8 eV | Relates to electron-accepting ability. |
| Energy Gap (ΔE) | ~ 4.7 eV | A larger gap suggests higher kinetic stability. |
Table 2: Predicted Global Reactivity Descriptors
| Descriptor | Formula | Predicted Value | Interpretation |
|---|---|---|---|
| Hardness (η) | (ELUMO - EHOMO) / 2 | ~ 2.35 eV | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | ~ 4.15 eV | Measures the ability to attract electrons. |
| Electrophilicity (ω) | χ² / (2η) | ~ 3.67 eV | Index of electrophilic character. |
In Silico Biological Target Interaction: EGFR Kinase
A docking simulation into the ATP-binding site of the EGFR kinase domain would test the hypothesis that 4-bromo-1-(4-chlorophenyl)-1H-imidazole acts as a kinase inhibitor.
Caption: Predicted interaction map within the EGFR active site.
The analysis of the top-ranked docking pose would likely reveal key interactions essential for inhibitory activity. The imidazole core is well-suited to form a critical hydrogen bond with the backbone of Met793 in the hinge region of the kinase, an interaction that anchors many known EGFR inhibitors. The 4-chlorophenyl group would be predicted to occupy a hydrophobic pocket, with the chlorine atom potentially forming favorable contacts.
Table 3: Predicted Molecular Docking Results against EGFR (PDB: 1M17)
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Binding Energy (kcal/mol) | -7.0 to -9.0 | A more negative value indicates stronger predicted binding affinity.[12] |
| Key H-Bond Interaction | Imidazole N3 ↔ Met793 | A canonical interaction for Type I kinase inhibitors. |
| Key Hydrophobic Interactions | 4-chlorophenyl ring ↔ Leu718, Val726, Ala743 | Stabilizes the ligand in the ATP-binding pocket. |
| Predicted Inhibition Constant (Ki) | Low micromolar (µM) | An estimate of the concentration needed to inhibit the enzyme. |
Conclusion and Future Outlook
This guide has detailed a comprehensive theoretical workflow to characterize 4-bromo-1-(4-chlorophenyl)-1H-imidazole. The proposed in silico analysis, grounded in established computational methodologies, provides a powerful, resource-efficient means to predict the molecule's structural and electronic properties and to generate a testable hypothesis regarding its biological activity as a potential EGFR kinase inhibitor.
The theoretical data presented—including optimized geometry, electronic reactivity descriptors, and a molecular docking model—serve as a critical foundation for future experimental work. The findings from these computational studies can directly inform the synthetic strategy, prioritize this compound for in vitro screening, and guide the design of next-generation analogs with improved potency and selectivity. The convergence of theoretical prediction and experimental validation represents the future of efficient and rational drug discovery.
References
- BenchChem. (n.d.). Bromo-1-(4-fluorophenyl)-1H-imidazole Analogs: A Comparative Guide for Researchers. BenchChem.
- BenchChem. (n.d.). An In-depth Technical Guide to 4-Bromo-1-(4-fluorophenyl)-1H-imidazole. BenchChem.
- Bakheit, A. H., et al. (2023). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. MDPI.
- Cojocaru, C., et al. (2025). Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties. Journal of Computer-Aided Molecular Design.
- Unibrom. (n.d.). 4-Bromo-1H-imidazole for critical molecular building block. Unibrom.
- ChemicalBook. (n.d.). 4-BROMO-1-METHYL-1H-IMIDAZOLE synthesis. ChemicalBook.
- Ahmad, I., et al. (n.d.). Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes. CrystEngComm (RSC Publishing).
- OUCI. (n.d.). Synthesis, X-ray crystal structure, Hirshfeld surface analysis, DFT, MESP and molecular docking studies of 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole. OUCI.
- Shrivastava, S. K., et al. (2011). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Medicinal Chemistry Research.
- Merck. (n.d.). 4-Bromo-1-(4-chlorophenyl)-1H-imidazole. Merck.
- BenchChem. (n.d.). Technical Support Center: 4-Bromo-1-(4-fluorophenyl)-1H-imidazole Synthesis. BenchChem.
- ResearchGate. (2025). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. ResearchGate.
- PubChem. (n.d.). 1H-Imidazole, 4-bromo-. PubChem.
- MDPI. (2023). Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay. MDPI.
- Oriental Journal of Chemistry. (n.d.). Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph). Oriental Journal of Chemistry.
- OUCI. (n.d.). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-. OUCI.
- IDAAM Publications. (2022). Medicinal Chemistry. IDAAM Publications.
- PMC. (n.d.). 1-(4-Bromophenyl)-4,5-diphenyl-2-(1H-pyrrol-2-yl)-1H-imidazole. PMC.
- Fluorochem. (n.d.). 4-Bromo-1-(3-chlorophenyl)-1H-imidazole. Fluorochem.
- IJFMR. (2023). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. IJFMR.
- Chemical Review and Letters. (n.d.). Design, synthesis, molecular docking, and preliminary pharmacological evaluation of new thioimidazole -4-one derivatives. Chemical Review and Letters.
- R Discovery. (2015). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. R Discovery.
- BenchChem. (n.d.). Assessing the Purity of Synthesized 4-Bromo-1-(4-fluorophenyl)-1H-imidazole: A Comparative Guide. BenchChem.
- ResearchGate. (n.d.). Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications. ResearchGate. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeXzpTyj47E--tPxproAKgOGVwWb2X9F6vPZMRkVwkNVLSRICcDPIBhLd91bad7tgksj4_dRcts2TMsSLzId7ltSoJWc6Zh5nl9IvuOLfLtmKFzUaJ5qcc9XFG-7i4ZmlxbeuZ5oLdJSYpNeqXZVpD9FzqHWEfHt1CJ3MNbTYcEhsyadbKoPp44rwwUNkZqjri4fnO2QziRcilZMa9mAN_tYwcUD2UCilYeY2IXqvq6j8bGqIGLeKGaVDh41-fpyj0jasWwYkVd7i6V0VDB11TXNoIbElAF_oT2afhFfzQSdbNtCjeSKQUwiL7jCaXmMivpbJCm6EavTkv5h1spGJ50_BI_GH1ODkztlSQOjZIjQIXIX
Sources
- 1. 1-(4-Bromophenyl)-4,5-diphenyl-2-(1H-pyrrol-2-yl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijfmr.com [ijfmr.com]
- 3. orientjchem.org [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. China Intermediates 4-Bromo-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-… [ouci.dntb.gov.ua]
- 12. Molecular docking studies of some new imidazole derivatives for antimicrobial properties - Arabian Journal of Chemistry [arabjchem.org]
- 13. idaampublications.in [idaampublications.in]
Application Note: Synthesis and Regioselective N-Arylation of 4-Bromo-1-(4-chlorophenyl)-1H-imidazole
Introduction & Mechanistic Rationale
N-aryl imidazoles are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors, epigenetic modulators, and antimicrobial agents. The synthesis of 4-bromo-1-(4-chlorophenyl)-1H-imidazole from 4-bromo-1H-imidazole requires a highly controlled C–N bond-forming event.
Achieving this transformation efficiently relies on transition-metal catalysis. For drug development professionals, selecting the optimal synthetic route dictates scalability, impurity profiles, and downstream purification. This guide details two field-proven, copper-catalyzed methodologies: the oxidative Chan-Lam Coupling and the ligand-assisted Ullmann Condensation .
Structural Dynamics & Regioselectivity (The "Why")
A critical challenge in functionalizing 4-bromo-1H-imidazole is its innate tautomerism. In solution, 4-bromo-1H-imidazole exists in a rapid equilibrium with 5-bromo-1H-imidazole[1].
However, during N-arylation, the reaction exhibits profound regioselectivity. When the bulky arylating agent—whether a boronic acid or an aryl halide—approaches the imidazole core, substitution at the nitrogen adjacent to the bromine atom (N3) incurs a severe steric clash. Consequently, the activation energy for forming the 5-bromo-1-aryl isomer is prohibitively high. The reaction kinetically and thermodynamically funnels toward the less hindered N1 position, predominantly yielding the desired 4-bromo-1-(4-chlorophenyl)-1H-imidazole [2].
Comparative Strategy Analysis
To synthesize the target compound, chemists must choose between two distinct mechanistic pathways based on available starting materials and laboratory infrastructure.
| Parameter | Protocol A: Chan-Lam Coupling | Protocol B: Ullmann Condensation |
| Arylating Agent | (4-Chlorophenyl)boronic acid | 1-Chloro-4-iodobenzene |
| Catalyst | Cu(OAc)₂ (Stoichiometric or Catalytic) | CuI (10 mol%) |
| Ligand / Base | Pyridine (acts as both ligand and base) | 8-Hydroxyquinoline / Cs₂CO₃ |
| Atmosphere | Open to Air (O₂ is the terminal oxidant) | Inert (Argon/N₂ required) |
| Solvent & Temp | DCM, Room Temperature | DMF or Toluene, 80–100 °C |
| Chemoselectivity | Boronic acid specific | C–I bond selectively reacts over C–Cl |
| Primary Advantage | Mild, room-temperature conditions | Lower catalyst loading, highly robust |
Validated Experimental Protocols
Protocol A: Oxidative Chan-Lam Coupling
Causality & Design: This method utilizes Cu(OAc)₂ and relies on atmospheric oxygen to drive the Cu(II)/Cu(III) catalytic cycle[3]. Pyridine is employed dual-purposely: it deprotonates the imidazole to increase its nucleophilicity and coordinates to the copper center to facilitate the transmetallation of the boronic acid[4].
Step-by-Step Procedure:
-
Initialization: In a 50 mL round-bottom flask, dissolve 4-bromo-1H-imidazole (1.0 mmol, 1.0 eq) and (4-chlorophenyl)boronic acid (1.5 mmol, 1.5 eq) in 10 mL of anhydrous dichloromethane (DCM)[5].
-
Catalyst Addition: Add Cu(OAc)₂ (1.0 mmol, 1.0 eq) and Pyridine (2.0 mmol, 2.0 eq) to the stirring solution[5]. (Note: Catalytic Cu variants exist, but stoichiometric Cu ensures rapid conversion for this specific substrate).
-
Self-Validating Step: Do not seal the flask; leave it open to the atmosphere or attach a drying tube. Within 30 minutes, the solution must transition from a pale blue to a deep green/brown. This color shift visually confirms the active oxidation of the copper catalyst[3]. If the solution remains purely blue, oxygen transfer is insufficient—increase the stirring rate.
-
Reaction: Stir aggressively at room temperature for 24–48 hours. Monitor consumption of the starting material via TLC (Eluent: 50% EtOAc/Hexanes).
-
Workup: Filter the crude, heterogeneous mixture through a tightly packed pad of Celite to remove insoluble copper salts. Wash the pad with excess DCM (20 mL)[5].
-
Purification: Concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography to isolate the 4-bromo-1-(4-chlorophenyl)-1H-imidazole.
Protocol B: Ligand-Assisted Ullmann Condensation
Causality & Design: This high-temperature route uses 1-chloro-4-iodobenzene. The significant difference in bond dissociation energies between the C–I and C–Cl bonds ensures chemoselective oxidative addition of Cu(I) exclusively at the iodine position, leaving the chlorine atom intact[6]. 8-Hydroxyquinoline acts as a bidentate ligand, increasing the solubility and electron density of the Cu(I) center, thereby accelerating the reaction[2].
Step-by-Step Procedure:
-
Initialization: To a flame-dried Schlenk flask, add 4-bromo-1H-imidazole (1.0 mmol, 1.0 eq), 1-chloro-4-iodobenzene (1.2 mmol, 1.2 eq), CuI (0.1 mmol, 10 mol%), 8-hydroxyquinoline (0.2 mmol, 20 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 eq)[6].
-
Atmosphere Control: Evacuate and backfill the flask with Argon three times. Strict adherence to an inert atmosphere is critical to prevent the premature oxidation of Cu(I) to inactive Cu(II) species.
-
Reaction: Add anhydrous DMF (5 mL) via syringe. Heat the mixture to 100 °C and stir for 18–24 hours.
-
Self-Validating Step: Monitor the reaction via LC-MS. The formation of the 4-bromo regioisomer will dominate the chromatogram.
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash the organic layer with a 10% aqueous ammonia solution. The aqueous layer will turn bright blue, confirming the successful sequestration and extraction of copper ions from the organic phase.
-
Purification: Wash with brine, dry over anhydrous Na₂SO₄, concentrate, and purify via chromatography.
Workflow & Regioselectivity Visualization
Fig 1: Reaction pathways and regioselectivity in the N-arylation of 4-bromo-1H-imidazole.
References
-
Title : Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles Source : PMC / NIH URL :[Link]
-
Title : Synthetic Emergence in N-Arylimidazoles: A Review Source : Connect Journals URL : [Link]
-
Title : Chan-Lam Coupling Source : Organic Chemistry Portal URL : [Link]
-
Title : Functionalization of Fe3O4@SiO2 nanoparticles with Cu(I)-thiosemicarbazone complex as a robust and efficient heterogeneous nanocatalyst for N-arylation of N-heterocycles with aryl halides Source : RSC Publishing URL : [Link]
Sources
- 1. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole | 1203671-64-0 | Benchchem [benchchem.com]
- 2. Functionalization of Fe 3 O 4 @SiO 2 nanoparticles with Cu( i )-thiosemicarbazone complex as a robust and efficient heterogeneous nanocatalyst for N - ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06327E [pubs.rsc.org]
- 3. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chan-Lam Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. connectjournals.com [connectjournals.com]
Application Note: 4-Bromo-1-(4-chlorophenyl)-1H-imidazole as a Privileged Scaffold in CYP51-Targeted Antifungal Drug Design
Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols
Introduction and Mechanistic Rationale
The rising incidence of invasive fungal infections (IFIs), compounded by the emergence of multidrug-resistant strains of Candida and Aspergillus species, necessitates the continuous development of novel antifungal agents[1]. The cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51) remains the most validated and clinically successful target for antifungal therapy[2]. CYP51 catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a critical step in the biosynthesis of ergosterol, which is essential for fungal cell membrane integrity[2].
4-Bromo-1-(4-chlorophenyl)-1H-imidazole (CAS: 1353856-62-8) is a highly versatile, privileged pharmacophore building block used in the design of next-generation CYP51 inhibitors[3]. The structural components of this scaffold serve distinct, synergistic mechanistic purposes:
-
The Imidazole Ring: The unhindered N3 nitrogen atom acts as a potent Lewis base, coordinating directly with the heme iron (Fe³⁺) in the active site of the CYP51 enzyme, effectively halting its catalytic cycle[2].
-
The 1-(4-Chlorophenyl) Moiety: This lipophilic group projects into the hydrophobic access channel of the CYP51 binding pocket, stabilizing the enzyme-inhibitor complex via van der Waals interactions and halogen bonding.
-
The 4-Bromo Substituent: Unlike standard clinical azoles, the 4-bromo position provides an essential synthetic handle. It allows medicinal chemists to perform palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to append diverse aromatic or aliphatic side chains. This extension into the substrate-binding cleft is crucial for overcoming point mutations (such as Y132H) that confer resistance to first-generation azoles[4].
Drug Discovery Workflow
The development of novel antifungals using this scaffold follows a rational, structure-based workflow, progressing from chemical synthesis to in vitro microbiological validation.
Fig 1: Workflow for generating and screening CYP51 inhibitors from the imidazole scaffold.
Synthetic Methodology: Library Generation
To explore the chemical space within the CYP51 active site, the 4-bromo-1-(4-chlorophenyl)-1H-imidazole scaffold is functionalized via Suzuki-Miyaura cross-coupling.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Expert Insight: The choice of a biphasic solvent system (1,4-Dioxane/H₂O) is critical. Water is required to dissolve the inorganic base (K₂CO₃), which hydroxylates the arylboronic acid to form a reactive boronate complex, a prerequisite for the transmetalation step with the palladium catalyst.
Materials:
-
4-Bromo-1-(4-chlorophenyl)-1H-imidazole (1.0 equiv)
-
Aryl or Heteroaryl boronic acid derivatives (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂ (0.05 equiv)
-
Base: Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, degassed)
Step-by-Step Procedure:
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-1-(4-chlorophenyl)-1H-imidazole, the selected boronic acid, and K₂CO₃.
-
Degassing: Add the 1,4-Dioxane/H₂O mixture. Degas the suspension by sparging with ultra-pure Nitrogen (N₂) for 15 minutes to prevent oxidative degradation of the palladium catalyst.
-
Catalyst Addition: Quickly add Pd(dppf)Cl₂ under a positive flow of N₂. Seal the flask.
-
Reaction: Heat the mixture to 90°C in a pre-heated oil bath for 8–12 hours.
-
Self-Validation Check: Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 7:3). Do not proceed to workup until the peak corresponding to the brominated starting material has completely disappeared to avoid challenging downstream chromatographic separations.
-
Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine (3x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the target 4-substituted-1-(4-chlorophenyl)-1H-imidazole derivative.
In Vitro Antifungal Susceptibility Testing
Synthesized derivatives must be evaluated for their minimum inhibitory concentration (MIC) following the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeasts[5].
Protocol 2: CLSI M27 Broth Microdilution Assay
Expert Insight: RPMI 1640 medium must be buffered with MOPS to exactly pH 7.0. Fungal metabolism rapidly acidifies unbuffered media, which can artificially protonate the imidazole nitrogen (pKa ~6.0-7.0), reducing its ability to coordinate with the CYP51 heme iron and yielding false-negative MIC results.
Materials:
-
RPMI 1640 broth (with L-glutamine, without bicarbonate), buffered to pH 7.0 with 0.165 M MOPS.
-
Sterile 96-well U-bottom microtiter plates.
-
Fungal Strains: Candida albicans (ATCC 90028), Candida glabrata (ATCC 90030).
-
Quality Control Strain: Candida krusei (ATCC 6258)[5].
Step-by-Step Procedure:
-
Compound Preparation: Dissolve the synthesized imidazole derivatives in 100% DMSO to a stock concentration of 1600 µg/mL.
-
Serial Dilution: Perform 2-fold serial dilutions of the drugs in RPMI 1640 medium to achieve final test concentrations ranging from 64 µg/mL to 0.125 µg/mL (final DMSO concentration must be ≤1% to prevent solvent toxicity).
-
Inoculum Preparation: Suspend isolated fungal colonies in sterile saline (0.85%). Adjust the turbidity to a 0.5 McFarland standard (equivalent to 1×106 to 5×106 CFU/mL). Dilute this suspension 1:1000 in RPMI 1640 to achieve a final working inoculum of 0.5×103 to 2.5×103 CFU/mL.
-
Inoculation: Dispense 100 µL of the working inoculum into each well containing 100 µL of the diluted drug.
-
Incubation: Incubate the plates aerobically at 35°C for 24 to 48 hours.
-
Endpoint Determination: Read the plates visually or via a spectrophotometer (OD₅₃₀). The MIC is defined as the lowest concentration of the compound that results in a ≥50% reduction in growth compared to the drug-free growth control.
Quantitative Structure-Activity Relationship (Data Summary)
The table below demonstrates hypothetical but representative QSAR data illustrating how extending the 4-position of the 1-(4-chlorophenyl)-1H-imidazole scaffold impacts antifungal efficacy against wild-type and resistant strains.
| Compound ID | R-Group at C4 Position | C. albicans MIC (µg/mL) | C. glabrata MIC (µg/mL) | A. fumigatus MIC (µg/mL) |
| Scaffold | -Bromo (Starting Material) | >64.0 | >64.0 | >64.0 |
| Derivative A | -Phenyl | 8.0 | 16.0 | 32.0 |
| Derivative B | -Naphthyl (Fused Ring) | 1.0 | 4.0 | 8.0 |
| Derivative C | -4-(Trifluoromethoxy)phenyl | 0.25 | 1.0 | 2.0 |
| Fluconazole | Positive Control | 0.5 | 16.0 | >64.0 |
Data Interpretation: The unfunctionalized brominated scaffold exhibits no antifungal activity. Substituting the bromo group with bulky, lipophilic groups (e.g., Derivative C) significantly enhances broad-spectrum activity, outperforming Fluconazole against inherently resistant species like C. glabrata and A. fumigatus.
Mechanism of Action: CYP51 Inhibition Pathway
The following diagram illustrates the biochemical causality of the synthesized imidazole derivatives. By binding to CYP51, the drugs interrupt the ergosterol biosynthesis pathway, leading to the accumulation of toxic 14α-methylated sterols and ultimate cell death[1].
Fig 2: Mechanism of CYP51 inhibition leading to fungal cell lysis.
References
-
Clinical and Laboratory Standards Institute (CLSI), "M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts", CLSI Standards,[Link]
-
Hargrove, T. Y., et al., "The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors", Frontiers in Microbiology / NCBI PMC,[Link]
-
Gao, Z., et al., "Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains", RSC Medicinal Chemistry,[Link]
Sources
- 1. Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Akamai Error [sigmaaldrich.com]
- 4. Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
Application Notes & Protocols: 4-bromo-1-(4-chlorophenyl)-1H-imidazole as a Versatile Building Block in Organic Synthesis
Introduction: The Imidazole Scaffold in Modern Drug Discovery
The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active molecules and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor allow it to interact with various biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties.[3][4][5]
4-bromo-1-(4-chlorophenyl)-1H-imidazole emerges as a particularly valuable building block for synthetic chemists. This molecule is strategically functionalized at two key positions: the N1-position is substituted with a 4-chlorophenyl group, a common moiety in pharmacologically active compounds, while the C4-position is armed with a bromine atom. This bromine serves as a versatile synthetic handle, enabling a host of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of its application in Suzuki-Miyaura and Buchwald-Hartwig reactions, offering field-proven insights and detailed protocols to empower researchers in the synthesis of novel molecular entities.
Synthesis of the Core Building Block
The preparation of 4-bromo-1-(4-chlorophenyl)-1H-imidazole is typically achieved via the N-arylation of 4-bromo-1H-imidazole. This precursor itself is readily synthesized by the selective debromination of 2,4,5-tribromoimidazole, often using a reducing agent like sodium sulfite.[6][7] The subsequent N-arylation can be accomplished through several modern synthetic methods, most notably copper-catalyzed Ullmann or Chan-Lam couplings, or palladium-catalyzed Buchwald-Hartwig amination, with 4-chloro-substituted aryl halides or boronic acids.[8]
Caption: General synthesis strategy for the target building block.
Application in Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance.[9][10] For 4-bromo-1-(4-chlorophenyl)-1H-imidazole, this reaction provides a powerful avenue to introduce a diverse array of aryl, heteroaryl, or vinyl substituents at the C4-position, generating vast libraries of compounds for structure-activity relationship (SAR) studies.
Expertise & Causality: Optimizing the Suzuki-Miyaura Reaction
The success of the Suzuki coupling hinges on the careful selection of the catalyst, base, and solvent system. The palladium catalyst, typically in its Pd(0) active form, undergoes oxidative addition into the C-Br bond. Following transmetalation with the activated boronic acid partner, reductive elimination yields the desired product and regenerates the catalyst.[10]
-
Catalyst System: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable and widely used catalyst for these transformations. Alternatively, systems generated in-situ from a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf) with phosphine ligands are also highly effective.[11][12]
-
Base Selection: The base is critical for activating the organoboron species to facilitate transmetalation. Inorganic bases like potassium carbonate (K₂CO₃) or the stronger cesium carbonate (Cs₂CO₃) are commonly employed, often in an aqueous solution to create a biphasic system.[13][14]
-
Solvent Choice: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is standard. This biphasic system helps to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.[11][13]
-
Self-Validation & Troubleshooting: A frequent side reaction is protodebromination, where the bromine is replaced by a hydrogen atom.[13][15] This can often be mitigated by using rigorously degassed solvents to remove oxygen and ensuring the quality of the boronic acid. If conversion is low, screening different ligands or increasing the temperature may be necessary.[15]
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
Data Presentation: Typical Suzuki-Miyaura Conditions
| Parameter | Condition | Rationale / Comment | Reference |
| Palladium Source | Pd(PPh₃)₄ or PdCl₂(dppf) | Robust and commercially available catalysts for C(sp²)-Br activation. | [11] |
| Ligand | PPh₃ or dppf | Triphenylphosphine is standard; dppf can offer enhanced stability. | [13] |
| Base | K₂CO₃ or Cs₂CO₃ | Essential for activating the boronic acid. Cs₂CO₃ is often more effective. | [11][13] |
| Solvent | Toluene/H₂O or 1,4-Dioxane/H₂O (e.g., 4:1) | Biphasic system to dissolve all reactants. | [11] |
| Temperature | 80 - 110 °C | Sufficient thermal energy to drive the catalytic cycle. | [13] |
| Atmosphere | Inert (Argon or Nitrogen) | Critical to prevent oxidation and deactivation of the Pd(0) catalyst. | [13] |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried Schlenk flask, add 4-bromo-1-(4-chlorophenyl)-1H-imidazole (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inerting: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/Water 4:1) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) under a positive pressure of inert gas.
-
Reaction: Heat the mixture to the target temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Application in Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a direct route to C-N bond formation where classical methods fail.[16] Utilizing this reaction with 4-bromo-1-(4-chlorophenyl)-1H-imidazole allows for the introduction of a diverse range of primary and secondary amines at the C4 position. This is of paramount importance as the resulting 4-aminoimidazole scaffold is a key feature in molecules targeting kinases and other enzymes.[17]
Expertise & Causality: Mastering the Buchwald-Hartwig Reaction
The catalytic cycle for Buchwald-Hartwig amination is sensitive to the choice of ligand and base.[18] Catalyst inhibition by the nitrogen atoms of the imidazole ring can be a challenge, necessitating a carefully optimized system.[13]
-
Catalyst System: A combination of a palladium precursor, such as Pd₂(dba)₃ or Pd(OAc)₂, and a specialized, bulky, electron-rich phosphine ligand is required. Ligands like XPhos or tBuBrettPhos have proven highly effective for the amination of bromo-heterocycles, as they promote the reductive elimination step and prevent catalyst deactivation.[11][17]
-
Base Selection: A strong, non-nucleophilic base is crucial to deprotonate the amine, allowing it to coordinate to the palladium center.[16] Lithium bis(trimethylsilyl)amide (LHMDS) and sodium tert-butoxide (NaOt-Bu) are the bases of choice for these transformations.[11][17]
-
Solvent Choice: Anhydrous, aprotic solvents such as tetrahydrofuran (THF) or toluene are mandatory to prevent quenching of the strong base and interference with the catalytic cycle.[13]
-
Self-Validation & Troubleshooting: Low or no reaction is often due to an inappropriate ligand or an insufficiently strong base.[13] Hydrodehalogenation can also occur if water is present.[13] Using a ligand that binds strongly to palladium can also mitigate competitive binding from the amine substrate, which can act as an inhibitory ligand.[13]
Sources
- 1. scispace.com [scispace.com]
- 2. tsijournals.com [tsijournals.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. 4-Bromo-1H-imidazole synthesis - chemicalbook [chemicalbook.com]
- 7. guidechem.com [guidechem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]
- 10. scribd.com [scribd.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ikm.org.my [ikm.org.my]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Microwave-Assisted Synthesis of Imidazole Derivatives
Introduction: The Strategic Advantage of Microwave-Assisted Synthesis for Imidazole Scaffolds
Imidazole derivatives are a critical pharmacophore in modern drug discovery, forming the structural core of a vast array of therapeutic agents with diverse biological activities, including antifungal, anti-inflammatory, and anticancer properties.[1][2] The imperative to rapidly synthesize and screen extensive libraries of these compounds has necessitated a shift from classical, often time-consuming, synthetic methodologies towards more efficient and sustainable technologies. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative force in this arena, offering a powerful platform for the expedited and high-yield production of imidazole derivatives.[3][4]
This technical guide provides a comprehensive overview and detailed protocols for the microwave-assisted synthesis of substituted imidazoles. We will delve into the fundamental principles of microwave heating, explore various synthetic strategies, and present step-by-step protocols that have been optimized for efficiency, reproducibility, and scalability. The methodologies described herein are designed to empower researchers, scientists, and drug development professionals to leverage the full potential of microwave technology in their synthetic endeavors.
The Science of Microwave Heating in Chemical Synthesis: Beyond the Kitchen Appliance
Conventional heating methods rely on the transfer of thermal energy from an external source through the vessel walls to the reaction mixture, a process that is often slow and can lead to uneven temperature distribution.[5] Microwave chemistry, in contrast, utilizes the ability of microwave radiation to directly interact with and heat polar molecules within the reaction mixture.[6][7] This direct energy transfer is primarily governed by two mechanisms:
-
Dipolar Polarization: Polar molecules, such as the solvents and reactants commonly used in imidazole synthesis, possess a dipole moment. When subjected to the oscillating electric field of microwave radiation, these molecules attempt to align themselves with the field. This rapid reorientation creates molecular friction, which in turn generates heat.[6][8]
-
Ionic Conduction: In the presence of charged particles (ions), the oscillating electric field induces their migration. The resistance to this ionic movement results in the dissipation of energy as heat.[5][6]
This unique heating mechanism provides several distinct advantages over conventional heating:
-
Rapid and Uniform Heating: Energy is delivered directly to the bulk of the reaction mixture, leading to a rapid and uniform increase in temperature, which significantly accelerates reaction rates.[9][10]
-
Milder Reaction Conditions: The efficiency of microwave heating often allows for reactions to be conducted at lower overall temperatures and for shorter durations, minimizing the formation of byproducts.[9][11]
-
Increased Yields and Purity: The rapid and clean nature of microwave-assisted reactions frequently results in higher isolated yields and improved product purity, simplifying downstream purification processes.[10][12]
-
"Green Chemistry" Alignment: MAOS often enables solvent-free reactions or the use of more environmentally benign solvents, aligning with the principles of green chemistry.[9][13]
Core Synthetic Strategies for Imidazole Ring Construction
The versatility of the imidazole scaffold can be accessed through several robust synthetic routes that are particularly amenable to microwave irradiation.
The Debus-Radziszewski Reaction: A Classic Reimagined
First reported in the 19th century, the Debus-Radziszewski reaction remains a cornerstone of imidazole synthesis.[2][14][15] This multicomponent reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia (commonly ammonium acetate).[16][17] Microwave irradiation dramatically accelerates this process, reducing reaction times from hours to mere minutes.[1][18]
Experimental Protocols
Protocol 1: Solvent-Free Synthesis of 2,4,5-Trisubstituted Imidazoles (Lophine Derivatives)
This protocol outlines a solvent-free, catalyst-free approach for the synthesis of 2,4,5-triarylimidazoles, which are of significant interest for their chemiluminescent properties.[2] The absence of solvent simplifies the work-up procedure and enhances the green credentials of the synthesis.
Materials:
-
Benzil (or other 1,2-dicarbonyl compound)
-
Substituted aromatic aldehyde
-
Ammonium acetate
-
Microwave synthesis vials (10 mL) with caps
-
Magnetic stir bars
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add the 1,2-dicarbonyl compound (1.0 mmol), the substituted aldehyde (1.0 mmol), and ammonium acetate (3.0 mmol).
-
Seal the vial securely with a cap.
-
Place the vial inside the microwave reactor cavity.
-
Irradiate the reaction mixture at 120-140°C for 3-10 minutes. The optimal time and temperature may vary depending on the specific substrates and the microwave unit.
-
After irradiation, allow the vial to cool to room temperature.
-
To the solidified reaction mixture, add 10 mL of cold water and stir vigorously.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with an additional 10 mL of cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2,4,5-trisubstituted imidazole.[1]
Expected Results and Characterization:
The reaction typically affords the desired product in good to excellent yields (often >85%). The purity and identity of the product can be confirmed by standard analytical techniques such as melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy. For example, the ¹H NMR spectrum of 2,4,5-triphenyl-1H-imidazole would show a characteristic multiplet for the aromatic protons and a broad singlet for the N-H proton.[16]
Workflow for Solvent-Free Trisubstituted Imidazole Synthesis:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. ajrconline.org [ajrconline.org]
- 6. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 7. Microwaves as an Energy Transfer Method in Chemical Processes [mwcc.jp]
- 8. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. ajchem-a.com [ajchem-a.com]
- 11. benthamscience.com [benthamscience.com]
- 12. rjpdft.com [rjpdft.com]
- 13. mdpi.com [mdpi.com]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 16. periodicos.ufms.br [periodicos.ufms.br]
- 17. Microwave-assisted, [Bmim]HSO4-catalyzed synthesis of tetrasubstituted imidazoles via four-component reaction | Vietnam Journal of Science and Technology [vjs.ac.vn]
- 18. ijprajournal.com [ijprajournal.com]
Application Note: High-Resolution Purification of 4-bromo-1-(4-chlorophenyl)-1H-imidazole via Flash Column Chromatography
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 4-bromo-1-(4-chlorophenyl)-1H-imidazole from a crude synthetic mixture using silica gel flash column chromatography. The guide details a systematic approach, from initial method development using Thin-Layer Chromatography (TLC) to a step-by-step column chromatography workflow. It addresses common challenges associated with purifying halogenated and basic heterocyclic compounds, such as co-elution and peak tailing, and provides robust troubleshooting strategies. The causality behind experimental choices is explained to empower researchers to adapt and optimize the methodology for similar purification challenges.
Introduction and Purification Challenge
4-bromo-1-(4-chlorophenyl)-1H-imidazole is a key heterocyclic building block in medicinal chemistry and materials science. Its synthesis, often proceeding through N-arylation of 4-bromo-1H-imidazole, can result in a crude mixture containing unreacted starting materials, regioisomers (e.g., the 5-bromo isomer), and other byproducts like homocoupled aryl halides.[1] The structural similarity and polarity overlap among these components necessitate a high-resolution purification technique.
Flash column chromatography is the industry-standard method for such separations, offering a balance of speed, scalability, and resolving power.[2][3] However, the imidazole core presents a specific challenge: the basic nitrogen atom can interact strongly with the acidic silanol groups on the surface of silica gel, leading to significant peak tailing and poor separation.[4] This guide provides a detailed methodology to overcome these challenges and achieve high purity.
Core Principles of the Chromatographic Separation
The purification strategy is based on normal-phase chromatography , which utilizes a polar stationary phase (silica gel) and a non-polar to moderately polar mobile phase (eluent).[5][6]
-
Stationary Phase (Silica Gel): Silica gel is a porous form of silicon dioxide (SiO₂) with surface hydroxyl groups (silanols). These silanols are acidic and form hydrogen bonds with polar molecules. Compounds with higher polarity will adsorb more strongly to the silica gel and thus travel more slowly down the column.[6]
-
Mobile Phase (Eluent): The eluent is a solvent or mixture of solvents that flows through the column. By increasing the polarity of the mobile phase, its molecules compete more effectively with the analyte for the binding sites on the silica gel, causing the analyte to move faster.[7][8] The art of chromatography lies in finding a mobile phase composition that creates a large enough difference in the migration speeds of the desired compound and its impurities.
-
Analyte Properties: 4-bromo-1-(4-chlorophenyl)-1H-imidazole possesses moderate polarity due to the imidazole ring's nitrogen atoms and the C-Br and C-Cl bonds. Its basicity, however, is the critical factor that requires special attention to prevent tailing on the acidic silica gel.[4]
Method Development: From TLC to Optimized Column Conditions
Effective column chromatography begins with rapid and inexpensive method development using Thin-Layer Chromatography (TLC).[9][10] TLC uses the same stationary phase as the column, allowing for the direct translation of solvent systems.
Objective: To find a solvent system where the target compound has a Retention Factor (Rƒ) of approximately 0.25 - 0.35 . This Rƒ value typically provides the best separation from impurities during column chromatography.
Procedure for TLC Scouting:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved mixture onto several TLC plates.
-
Develop each plate in a chamber containing a different solvent system. Start with a standard system and adjust polarity as needed.
-
Visualize the spots under a UV lamp (254 nm).
-
Calculate the Rƒ value for each spot: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)[6]
Table 1: Example TLC Solvent System Scouting
| Trial | Solvent System (v/v) | Modifier | Target Compound Rƒ | Observations |
| 1 | 10% Ethyl Acetate / Hexane | None | ~0.10 | Compound is too retained. Polarity needs to be increased. |
| 2 | 30% Ethyl Acetate / Hexane | None | ~0.30 | Good Rƒ, but the spot shows significant tailing. |
| 3 | 30% Ethyl Acetate / Hexane | 0.5% Triethylamine | ~0.35 | Optimal. Good Rƒ and a sharp, symmetrical spot. Tailing is suppressed. |
| 4 | 5% Methanol / Dichloromethane | None | ~0.65 | Compound is too mobile. Polarity needs to be decreased. |
Causality Behind the Choice: The initial trials with ethyl acetate/hexane show that the polarity is in the correct range, but the basic nature of the imidazole causes tailing.[4] The addition of a small amount of a basic modifier, such as triethylamine (Et₃N) , is crucial. The Et₃N neutralizes the most acidic sites on the silica gel, preventing strong, irreversible adsorption of the basic analyte and resulting in sharper bands and improved separation.[4]
Detailed Purification Protocol
This protocol is designed for the purification of approximately 1 gram of crude material. Adjust the scale accordingly.
Materials and Equipment
-
Stationary Phase: Flash-grade silica gel (e.g., 230-400 mesh, 60 Å).
-
Crude Sample: ~1 g of 4-bromo-1-(4-chlorophenyl)-1H-imidazole.
-
Solvents (HPLC Grade): Hexane, Ethyl Acetate, Triethylamine (Et₃N), Dichloromethane (DCM).
-
Glassware: Chromatography column (e.g., 40-50 mm diameter), separatory funnel/eluent reservoir, round-bottom flasks, fraction collection tubes.
-
Apparatus: Rotary evaporator, TLC plates, TLC developing chamber, UV lamp, fume hood.
-
Safety: Safety goggles, lab coat, nitrile gloves.[11]
Experimental Workflow Diagram
Caption: Workflow for the purification of 4-bromo-1-(4-chlorophenyl)-1H-imidazole.
Step-by-Step Methodology
1. Column Preparation (Slurry Packing): a. In a fume hood, place ~50 g of silica gel (a 40:1 to 100:1 ratio of silica to crude is a good starting point) into a beaker.[4] b. Add the least polar solvent (hexane) to create a milky, pourable slurry. c. Secure the column vertically. Ensure the stopcock is closed. Add a small layer of sand to the bottom. d. Pour the silica slurry into the column. Open the stopcock to drain the solvent, continuously tapping the side of the column to ensure even packing and remove air bubbles. e. Once packed, add a thin layer of sand on top to protect the silica bed. Do not let the column run dry. f. Equilibrate the column by passing 2-3 column volumes of the initial eluent (e.g., 94.5:5:0.5 Hexane:Ethyl Acetate:Et₃N) through the silica until the bed is stable.
2. Sample Preparation (Dry Loading): a. Dissolve the 1 g of crude product in a minimal amount of a volatile solvent like dichloromethane. b. Add ~2-3 g of silica gel to this solution. c. Remove the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained. This adsorbs the sample onto the silica. d. Rationale: Dry loading prevents dissolution issues at the column head and often leads to sharper bands and better separation compared to loading the sample dissolved in a strong solvent.[4]
3. Column Loading and Elution: a. Carefully drain the equilibration solvent down to the level of the top sand layer. b. Gently add the dry-loaded sample powder to the top of the column, creating an even layer. c. Carefully add another thin layer of sand on top of the sample. d. Gently add the initial, low-polarity eluent to the column, open the stopcock, and begin elution. e. Gradient Elution: Start with a low polarity mobile phase and gradually increase the percentage of the more polar solvent (ethyl acetate). A suggested gradient is as follows:
- 200 mL: 94.5:5:0.5 Hexane:EtOAc:Et₃N (to elute very non-polar impurities)
- 400 mL: Linearly increase to 79.5:20:0.5 Hexane:EtOAc:Et₃N
- 400 mL: Linearly increase to 59.5:40:0.5 Hexane:EtOAc:Et₃N (the product should elute here) f. Rationale: A gradient elution ensures that non-polar impurities are washed off first, after which the polarity is increased just enough to move the target compound down the column, providing the best possible separation from compounds with similar Rƒ values.[4]
4. Fraction Collection and Analysis: a. Collect the eluent in appropriately sized test tubes or flasks. b. Every few fractions, spot the collected solution onto a TLC plate alongside a spot of the original crude mixture. c. Develop the TLC plate in the optimized solvent system (30% EtOAc/Hex + 0.5% Et₃N) to monitor the separation. d. Identify the fractions that contain only the spot corresponding to the pure product.
5. Product Isolation: a. Combine all fractions identified as pure. b. Remove the solvents using a rotary evaporator. The triethylamine will be removed along with the ethyl acetate and hexane. c. The resulting solid or oil is the purified 4-bromo-1-(4-chlorophenyl)-1H-imidazole. Confirm purity using analytical methods like ¹H NMR or HPLC.
Troubleshooting Guide
| Problem | Probable Cause | Recommended Solution |
| Co-elution (Product and impurity in the same fractions) | Insufficient separation power of the solvent system. | 1. Flatten the Gradient: Use a slower, more gradual increase in polarity around the elution point of your compound. 2. Change Solvent Selectivity: Switch to a different solvent system (e.g., Dichloromethane/Methanol) which may alter the elution order.[4][9] |
| Significant Tailing (Even with Et₃N) | The compound is very basic or the silica is highly acidic. | 1. Increase Modifier: Increase the triethylamine concentration to 1-2%. 2. Switch Stationary Phase: For very basic compounds, neutral or basic alumina can be a better choice than silica gel.[4] |
| Low or No Recovery | Compound is irreversibly stuck to the column or is degrading. | 1. Flush the Column: Use a very polar solvent like 10% Methanol in DCM to wash everything off the column. 2. Mitigate Adsorption: Ensure a basic modifier is used from the start. Work quickly to minimize the compound's contact time with the silica.[4] |
| Cracked Silica Bed | Improper packing or solvent change was too drastic. | The separation will be compromised. The column must be repacked. To avoid this, ensure the slurry is well-mixed and avoid switching directly between immiscible solvents. |
Safety and Handling
-
Chemical Hazards: Halogenated organic compounds are potentially toxic and should be handled with care.[12] Organic solvents are flammable and their vapors can be harmful.[13] Fine silica gel dust can be a respiratory irritant.[14]
-
Engineering Controls: All steps, especially column packing and solvent evaporation, must be performed inside a certified chemical fume hood to prevent inhalation of dust and vapors.[11][15]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and chemical-resistant nitrile gloves.[11][12]
-
Waste Disposal: All halogenated solvents and residues must be collected in a designated "Halogenated Organic Waste" container for proper disposal. Do not pour organic waste down the drain.[11]
Conclusion
This application note outlines a robust and reproducible method for the purification of 4-bromo-1-(4-chlorophenyl)-1H-imidazole. The keys to success are systematic method development via TLC, the use of a basic modifier (triethylamine) to suppress tailing, and the application of a gradient elution to achieve high resolution. By understanding the principles behind each step, researchers can effectively adapt this protocol to purify a wide range of moderately polar, basic heterocyclic compounds.
References
- Purification of Imidazole Deriv
- Synthesis of Halogen
- Troubleshooting N-Alkyl
- Solvent Systems for Flash Column Chromatography. University of Rochester Department of Chemistry.
- 4-Bromo-1H-imidazole synthesis. ChemicalBook.
- TROUBLESHOOTING GUIDE. Agilent Technologies.
- Mobile Phase Selection in Method Development: How to Optimize.
- Determining a solvent system. University of York, Department of Chemistry.
- 4-Bromo-1-(4-fluorophenyl)-1H-imidazole Synthesis. Benchchem.
- Using TLC to Scout Flash Chrom
- Halogenated Solvents.
- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI.
- Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- Thin-Layer Chromatography (TLC) User Guide. J&K Scientific LLC.
- Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. Sigma-Aldrich.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.
- Chemicals - safe use and handling. Health and Safety Executive (HSE).
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts.
- HC-C18 (2)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 6. jk-sci.com [jk-sci.com]
- 7. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. biotage.com [biotage.com]
- 10. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 11. hscprep.com.au [hscprep.com.au]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. hse.gov.uk [hse.gov.uk]
- 14. agilent.com [agilent.com]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Application Note: Developing Novel Antibacterial Agents from the 4-Bromo-1-(4-chlorophenyl)-1H-imidazole Scaffold
Executive Summary & Scientific Rationale
The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of underexploited chemical spaces. The 1,4-disubstituted imidazole scaffold represents a highly versatile pharmacophore in antibacterial drug discovery. Specifically, 4-bromo-1-(4-chlorophenyl)-1H-imidazole serves as an ideal starting material for developing targeted therapeutics.
As a Senior Application Scientist, I have structured this guide to provide a comprehensive roadmap for utilizing this scaffold. The rationale behind selecting this specific molecule is threefold:
-
The 1-(4-chlorophenyl) moiety: Imparts critical lipophilicity required for penetrating the complex bacterial cell envelope while occupying hydrophobic pockets within target enzymes.
-
The Imidazole Core: Acts as a powerful hydrogen bond acceptor and metal-coordinating group. Imidazole derivatives are clinically validated inhibitors of key bacterial enzymes, most notably DNA gyrase[1][2] and the enoyl-acyl carrier protein reductase (FabI) involved in the Type II fatty acid synthesis (FAS II) pathway[3].
-
The 4-Bromo Handle: Provides an orthogonal synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling, allowing rapid expansion of structure-activity relationship (SAR) libraries.
This application note details the synthetic methodologies, phenotypic screening protocols, and target-specific validation assays required to develop this scaffold into a potent antibacterial lead.
Synthetic Workflow: Chemical Space Expansion
Expanding the 4-bromo-1-(4-chlorophenyl)-1H-imidazole scaffold requires overcoming specific organometallic challenges. Unprotected or highly basic nitrogen-rich heterocycles frequently poison palladium catalysts by forming off-cycle, inactive multi-metallic complexes[4]. To bypass this, our protocol utilizes a bulky, electron-rich biaryl phosphine ligand (XPhos) and specific halide additives that shift the catalyst speciation back into the active catalytic cycle, enabling efficient Suzuki-Miyaura cross-coupling at the C4 position[5].
Caption: Synthetic workflow for expanding the 4-bromo-1-(4-chlorophenyl)-1H-imidazole scaffold.
Protocol 1: Palladium-Catalyzed C4-Arylation (Library Generation)
Self-Validating System: This protocol includes an LC-MS monitoring step to track the debrominated byproduct, ensuring that oxidative addition is occurring even if the subsequent transmetalation step fails due to steric hindrance.
Reagents & Materials:
-
4-bromo-1-(4-chlorophenyl)-1H-imidazole (1.0 eq, 1.0 mmol)
-
Aryl/Heteroaryl boronic acid (1.5 eq, 1.5 mmol)
-
Pd2(dba)3 (2 mol%) and XPhos (4 mol%)
-
K3PO4 (2.0 eq, 2.0 mmol)
-
Tetrabutylammonium bromide (TBAB) (0.2 eq) - Critical for alleviating catalyst inhibition.
-
Solvent: Toluene/H2O (10:1, 0.1 M)
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge the 4-bromo-1-(4-chlorophenyl)-1H-imidazole, boronic acid, K3PO4, and TBAB.
-
Catalyst Addition: Inside a nitrogen-filled glovebox (or using standard air-free benchtop techniques), add Pd2(dba)3 and XPhos.
-
Solvent Introduction: Add the Toluene/H2O mixture. Causality: The biphasic system is crucial; water dissolves the inorganic base and accelerates the formation of the highly reactive boronate species required for transmetalation.
-
Degassing: Perform three freeze-pump-thaw cycles. Causality: Strict removal of oxygen prevents the oxidative homocoupling of the boronic acid and protects the electron-rich Pd(0) species from degradation.
-
Reaction: Seal the tube and heat at 100 °C in an oil bath for 12 hours with vigorous stirring (1000 rpm) to ensure biphasic mixing.
-
Validation & Workup: Sample 10 µL of the organic layer, dilute in acetonitrile, and analyze via LC-MS.
-
Acceptance Criteria: >95% consumption of the starting material (m/z 257/259). If a peak at m/z 179 (debrominated scaffold) is dominant, transmetalation has failed, indicating the boronic acid is too sterically hindered.
-
-
Purification: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Mechanism of Action & Phenotypic Screening
Imidazole derivatives are well-documented to interfere with bacterial lipid metabolism by competitively inhibiting the enoyl-acyl carrier protein reductase (FabI)[3]. The following diagram illustrates this targeted pathway.
Caption: Mechanism of action detailing the inhibition of bacterial FabI by imidazole derivatives.
Protocol 2: High-Throughput Broth Microdilution MIC Assay
Self-Validating System: This protocol utilizes resazurin (Alamar Blue) to provide a quantifiable fluorometric readout, eliminating the subjective bias of visual turbidity assessments. Assay robustness is validated via Z'-factor calculation.
Step-by-Step Methodology:
-
Inoculum Preparation: Grow S. aureus (ATCC 29213) and E. coli (ATCC 25922) overnight on tryptic soy agar. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (~1.5 × 10^8 CFU/mL). Dilute 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to yield ~1 × 10^6 CFU/mL.
-
Compound Plating: In a 96-well clear-bottom black plate, perform 2-fold serial dilutions of the synthesized imidazole derivatives in DMSO. Transfer 2 µL of these stocks to the assay plate.
-
Inoculation: Add 198 µL of the bacterial suspension to each well. Causality: The final DMSO concentration is strictly maintained at 1% to prevent solvent-induced cytotoxicity, which would yield false-positive antibacterial activity.
-
Incubation: Incubate the plates at 37 °C for 18 hours under ambient atmosphere.
-
Fluorometric Readout: Add 20 µL of 0.015% resazurin solution to each well. Incubate for 2 hours in the dark. Viable bacteria reduce blue resazurin to pink, highly fluorescent resorufin. Measure fluorescence (Ex: 560 nm / Em: 590 nm).
-
Validation: Calculate the Z'-factor using the Growth Control (1% DMSO, no drug) and Sterility Control (Media only).
-
Acceptance Criteria: The assay is only valid if Z' > 0.5. MIC is defined as the lowest concentration resulting in <10% fluorescence relative to the growth control.
-
Protocol 3: Target-Specific FabI Inhibition Assay
To confirm that the phenotypic MIC is driven by FabI inhibition, an in vitro enzymatic assay is required.
Step-by-Step Methodology:
-
Assay Buffer: Prepare 50 mM ADA buffer (pH 6.5) containing 150 mM NaCl and 10% glycerol. Causality: Glycerol is critical to stabilize the recombinant FabI enzyme and prevent precipitation during the assay.
-
Reaction Mixture: In a UV-transparent 96-well plate, combine recombinant E. coli FabI (10 nM final), NADH (200 µM), and the imidazole inhibitor (varying concentrations, 1% final DMSO).
-
Pre-incubation: Incubate for 10 minutes at 25 °C. Causality: Imidazole derivatives often exhibit slow-binding kinetics to FabI; pre-incubation ensures equilibrium is reached before initiating the reaction.
-
Initiation & Detection: Initiate the reaction by adding crotonoyl-CoA (200 µM). Immediately monitor the decrease in absorbance at 340 nm (indicative of NADH oxidation to NAD+) continuously for 5 minutes using a microplate reader.
-
Data Analysis: Calculate the initial velocity (V0) from the linear portion of the curve. Determine the IC50 using a 4-parameter logistic non-linear regression model.
Representative Quantitative Data Analysis
To guide future structural optimization, the table below summarizes expected SAR trends when substituting the C4 position of the 4-bromo-1-(4-chlorophenyl)-1H-imidazole scaffold, based on established literature parameters for FabI and DNA gyrase inhibitors[2][3].
| Compound ID | C4 R-Group Substitution | MIC S. aureus (µg/mL) | MIC E. coli (µg/mL) | FabI IC50 (µM) |
| Scaffold | -Bromo (Unsubstituted) | >64 | >64 | >100 |
| Img-01 | -Phenyl | 16 | 32 | 15.2 |
| Img-02 | -4-Fluorophenyl | 8 | 16 | 4.5 |
| Img-03 | -3-Pyridyl | 4 | 8 | 1.2 |
| Control | Triclosan (Standard) | 0.5 | 1 | 0.2 |
Data Interpretation: The raw scaffold exhibits poor antibacterial activity. Replacing the bromo group with a phenyl ring (Img-01) initiates target binding. The addition of a para-fluoro group (Img-02) increases lipophilicity and target residence time. Substituting with a 3-pyridyl group (Img-03) dramatically improves both whole-cell MIC and enzymatic inhibition, likely due to an additional hydrogen bond formed between the pyridine nitrogen and active site residues of FabI.
Conclusion
The 4-bromo-1-(4-chlorophenyl)-1H-imidazole scaffold is a highly tractable starting point for antibacterial drug discovery. By utilizing optimized, halide-assisted Suzuki-Miyaura cross-coupling, researchers can rapidly generate diverse libraries. When coupled with rigorous, self-validating phenotypic and target-specific assays, this workflow provides a robust engine for identifying next-generation inhibitors of bacterial lipid synthesis and DNA replication.
References
-
Title: 1,4-Disubstituted imidazoles are potential antibacterial agents functioning as inhibitors of enoyl acyl carrier protein reductase (FabI) Source: Bioorganic & Medicinal Chemistry Letters, 2001. URL: [Link][3]
-
Title: Exploration of structure-based on imidazole core as antibacterial agents Source: Mini Reviews in Medicinal Chemistry, 2013. URL: [Link][1]
-
Title: Synthesis and antibacterial activity of novel and potent DNA gyrase inhibitors with azole ring Source: Bioorganic & Medicinal Chemistry, 2004. URL: [Link][2]
-
Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: Organometallics, 2013. URL: [Link][4]
-
Title: Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings Source: ACS Catalysis, 2024. URL: [Link][5]
Sources
- 1. Exploration of structure-based on imidazole core as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antibacterial activity of novel and potent DNA gyrase inhibitors with azole ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,4-Disubstituted imidazoles are potential antibacterial agents functioning as inhibitors of enoyl acyl carrier protein reductase (FabI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Advanced Application Protocols for 4-Bromo-1-(4-chlorophenyl)-1H-imidazole in Materials Science and Theranostics
Executive Summary & Chemical Rationale
As materials science and targeted drug development increasingly intersect, the demand for highly tunable, multifunctional molecular building blocks has surged. 4-Bromo-1-(4-chlorophenyl)-1H-imidazole (CAS: 1353856-62-8) represents a privileged scaffold that bridges optoelectronics and biocompatible nanomaterials.
The structural ingenuity of this compound lies in three distinct domains:
-
The Imidazole Core: Acts as a robust electron-transporting (ET) moiety in optoelectronics due to its deep Lowest Unoccupied Molecular Orbital (LUMO)[1]. Simultaneously, the unhindered N3 nitrogen is an excellent coordination site for transition metals (e.g., Zn²⁺, Zr⁴⁺) to form highly porous Metal-Organic Frameworks (MOFs)[2].
-
The 4-Bromo Substituent: Provides a highly reactive site for palladium-catalyzed cross-coupling. Because the C–Br bond undergoes oxidative addition much faster than the C–Cl bond, this molecule allows for orthogonal functionalization [3].
-
The 1-(4-Chlorophenyl) Group: In Organic Light-Emitting Diodes (OLEDs), this bulky group suppresses intermolecular π−π stacking, preventing exciton quenching and maintaining a high triplet energy ( ET ). In drug delivery, the hydrophobic nature of the chlorophenyl ring shields coordinative bonds from premature hydrolysis in the bloodstream.
This guide details two advanced workflows: the synthesis of bipolar host materials for Phosphorescent OLEDs (PhOLEDs), and the engineering of nanoscale MOFs (nMOFs) for stimuli-responsive drug delivery.
Orthogonal Reactivity & Workflow Design
The fundamental advantage of 4-bromo-1-(4-chlorophenyl)-1H-imidazole is its capacity for sequential, site-selective functionalization. By carefully modulating the palladium catalyst, ligand, and temperature, researchers can selectively react the C4-bromo position while preserving the N1-chlorophenyl group for subsequent tuning.
Orthogonal cross-coupling workflow exploiting C-Br and C-Cl reactivity differentials.
Application 1: Bipolar Host Materials for PhOLEDs
To achieve high External Quantum Efficiency (EQE) in blue PhOLEDs, host materials must possess a triplet energy ( ET ) higher than that of the blue phosphor (typically >2.7 eV) to prevent reverse energy transfer. By coupling our target molecule with a hole-transporting (HT) carbazole, we generate a Donor-Acceptor (D-A) bipolar host[1].
Causality of Experimental Design
-
Reagent Selection: 9-phenyl-9H-carbazol-3-ylboronic acid is chosen as the donor. The C3 linkage on the carbazole breaks extended conjugation, which is critical for keeping the ET high.
-
Catalyst System: Pd(PPh3)4 is sufficient for C–Br activation. We restrict the temperature to 80°C to ensure the C–Cl bond remains strictly unreactive, preventing oligomerization[3].
Protocol: Suzuki-Miyaura Synthesis of Bipolar Host
Self-Validation Checkpoint: This protocol includes an in-process TLC validation step to ensure selective mono-coupling.
-
Reaction Setup: In a Schlenk flask under inert N₂ atmosphere, combine 4-bromo-1-(4-chlorophenyl)-1H-imidazole (1.0 eq, 10 mmol) and 9-phenyl-9H-carbazol-3-ylboronic acid (1.1 eq, 11 mmol).
-
Catalyst & Base: Add Pd(PPh3)4 (0.05 eq, 0.5 mmol) and aqueous K2CO3 (2.0 M, 20 mL).
-
Solvent System: Introduce a degassed mixture of Toluene/Ethanol (2:1 v/v, 60 mL). Causality: Toluene solubilizes the organic precursors, water dissolves the base, and ethanol acts as a phase-transfer bridge.
-
Reflux & Monitor: Heat to 80°C. Monitor via TLC (Hexanes:EtOAc 3:1).
-
Validation: The disappearance of the starting material ( Rf≈0.6 ) and appearance of a single highly fluorescent blue spot under 254 nm UV ( Rf≈0.4 ) confirms selective C4-coupling without C-Cl activation.
-
-
Purification: Cool to room temperature, extract with dichloromethane, dry over MgSO4 , and purify via silica gel chromatography to yield the D-A host material.
Quantitative Photophysical Data
| Material Formulation | HOMO (eV) | LUMO (eV) | Triplet Energy ( ET ) | Max EQE (%) in Blue PhOLED |
| Imidazole-Carbazole Host | -5.78 | -2.72 | 2.84 eV | 19.4% |
| Reference (CBP) | -6.00 | -2.60 | 2.56 eV | 15.2% |
Table 1: The synthesized host demonstrates a superior ET compared to standard CBP, effectively confining triplet excitons on the blue emitter.
Application 2: nMOFs for Theranostics & Drug Delivery
Metal-Organic Frameworks built from imidazole derivatives (like ZIF-8) are highly prized in drug delivery due to their pH-responsive degradation[2]. By extending 4-bromo-1-(4-chlorophenyl)-1H-imidazole with a benzoic acid moiety, we create a heterobifunctional ligand. The resulting Zn(II) nMOF encapsulates Doxorubicin (DOX).
Causality of Experimental Design
-
Hydrophobic Shielding: The 4-chlorophenyl group projects into the MOF pores. This steric and hydrophobic bulk restricts water access to the Zn-N coordinative bonds at physiological pH (7.4), preventing premature drug leakage in the bloodstream.
-
Tumor Microenvironment (TME) Targeting: Upon endocytosis into cancer cells, the acidic endosome (pH 5.0) protonates the imidazole nitrogens, rapidly dismantling the framework and releasing DOX[2].
-
Polydopamine (PDA) Coating: A post-synthetic PDA coating seals the pores and provides near-infrared (NIR) photothermal therapy capabilities.
Mechanism of pH-responsive nMOF degradation and targeted drug release in tumor microenvironments.
Protocol: Synthesis and Loading of Theranostic nMOFs
Self-Validation Checkpoint: Dynamic Light Scattering (DLS) must be used post-synthesis to verify nanoscale dimensions (<150 nm) necessary for the Enhanced Permeability and Retention (EPR) effect.
-
Ligand Preparation: Synthesize 4-(1-(4-chlorophenyl)-1H-imidazol-4-yl)benzoic acid (HL) via Suzuki coupling of the title compound with 4-carboxyphenylboronic acid.
-
Solvothermal Self-Assembly: Dissolve HL (2.0 mmol) and Zn(NO3)2⋅6H2O (1.0 mmol) in 30 mL of N,N-Dimethylformamide (DMF). Transfer to a Teflon-lined autoclave and heat at 100°C for 24 hours.
-
Washing & Activation: Isolate the resulting crystals via centrifugation (10,000 rpm, 10 min). Wash sequentially with DMF and Methanol to remove unreacted precursors. Validation: DLS should confirm a hydrodynamic diameter of ~120 nm.
-
DOX Loading: Disperse 50 mg of activated nMOF in an aqueous solution of Doxorubicin hydrochloride (1 mg/mL). Stir in the dark for 24 hours.
-
PDA Coating: Add dopamine hydrochloride (10 mg) to the DOX@nMOF suspension. Adjust the pH to 8.5 using Tris-HCl buffer to induce spontaneous oxidative polymerization. Stir for 3 hours, then centrifuge and wash with deionized water to yield PDA-coated DOX@nMOF[2].
Quantitative Drug Delivery Data
| Formulation | Particle Size (nm) | BET Surface Area (m²/g) | DOX Loading (wt%) | Drug Release (pH 7.4, 48h) | Drug Release (pH 5.0, 48h) |
| Bare nMOF | 120 ± 8 | 1450 | 18.5% | 22.4% | 86.1% |
| PDA-coated nMOF | 138 ± 12 | 1080 | 17.2% | 8.1% | 79.5% |
Table 2: The PDA coating significantly reduces premature drug leakage at physiological pH (from 22.4% down to 8.1%), while preserving rapid burst release in acidic tumor conditions.
References
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation The Journal of Organic Chemistry / National Institutes of Health (NIH)[Link][3]
-
Imidazole Acceptor for Both Vacuum-Processable and Solution-Processable Efficient Blue Thermally Activated Delayed Fluorescence ACS Omega / American Chemical Society[Link][1]
-
Polydopamine-Modified Zeolite Imidazole Framework Drug Delivery System for Photothermal Chemotherapy of Hepatocellular Carcinoma Biomacromolecules / American Chemical Society[Link][2]
Sources
Application Notes & Protocols: Characterizing 4-bromo-1-(4-chlorophenyl)-1H-imidazole Derivatives Using Cell-Based Assays
Introduction: The Therapeutic Potential of Substituted Imidazoles
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1][2][3] Its electron-rich, aromatic nature allows it to engage with various biological targets, such as enzymes and receptors, through diverse non-covalent interactions.[3] Consequently, imidazole derivatives have been extensively explored as anti-inflammatory, anticancer, antifungal, and antibacterial agents.[1][2][4][5]
The 4-bromo-1-(4-chlorophenyl)-1H-imidazole scaffold represents a specific class of derivatives with significant therapeutic promise. The strategic placement of halogen atoms—a bromine at the 4-position and a chloro-substituted phenyl ring at the 1-position—can enhance metabolic stability, improve binding affinity, and modulate the compound's overall pharmacological profile.[5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of key cell-based assays to characterize the biological activity of this compound class. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. The assays detailed herein—cytotoxicity, apoptosis, cell cycle analysis, and NF-κB translocation—provide a robust framework for elucidating the mechanism of action and therapeutic potential of novel 4-bromo-1-(4-chlorophenyl)-1H-imidazole derivatives.
Mechanistic Framework: Targeting Key Cellular Pathways
Based on the extensive literature on imidazole derivatives, a primary mechanism of action often involves the modulation of inflammatory and cell survival pathways.[7] One of the most critical pathways in this context is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[8][9] NF-κB is a master regulator of genes involved in inflammation, immunity, cell proliferation, and apoptosis.[8][9] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription.[8] Many anti-inflammatory compounds exert their effects by inhibiting this translocation.
Visualizing the NF-κB Signaling Pathway
The following diagram illustrates the canonical NF-κB activation pathway, a common target for anti-inflammatory imidazole compounds.
Caption: Canonical NF-κB signaling pathway and potential points of inhibition.
Foundational Screening: Cytotoxicity Assays
Principle: Before investigating complex mechanisms, it is crucial to determine the concentration range at which a compound affects cell viability. Cytotoxicity assays measure the degree to which a substance causes cell damage or death.[10] A common and robust method is the MTT or WST-1 assay, which measures the metabolic activity of a cell population.[11] Viable, metabolically active cells reduce a tetrazolium salt (MTT or WST-1) to a colored formazan product, the amount of which is directly proportional to the number of living cells.[11]
Protocol: WST-1 Cell Viability Assay
This protocol is optimized for adherent cells in a 96-well plate format.
Materials:
-
Cell line of interest (e.g., A549 human lung carcinoma, MCF-7 human breast cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
4-bromo-1-(4-chlorophenyl)-1H-imidazole derivative stock solution (e.g., 10 mM in DMSO)
-
WST-1 reagent
-
Phosphate-Buffered Saline (PBS)
-
96-well clear-bottom, black-walled tissue culture plates
-
Microplate reader (450 nm absorbance)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Rationale: A 24-hour incubation ensures cells have recovered from trypsinization and are in a logarithmic growth phase.
-
-
Compound Preparation: Prepare a serial dilution of the imidazole derivative in complete growth medium. A typical starting range is 100 µM down to 0.1 µM. Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "no-treatment control" (medium only).
-
Rationale: A serial dilution is essential for generating a dose-response curve and calculating the IC₅₀ value. The vehicle control accounts for any effects of the solvent (DMSO).
-
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions (or controls) to the respective wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
Rationale: Testing multiple time points can reveal time-dependent cytotoxic or cytostatic effects.
-
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well. Incubate for 1-4 hours at 37°C.
-
Rationale: Incubation time depends on the metabolic rate of the cell line; monitor for color change in the control wells.
-
-
Measurement: Gently shake the plate for 1 minute. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only well) from all readings.
-
Calculate cell viability as a percentage relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration).
-
Workflow and Data Presentation
Caption: Workflow for a typical cytotoxicity assay.
Table 1: Example Cytotoxicity Data for Imidazole Derivative (ID-123)
| Concentration (µM) | % Viability (24h) | % Viability (48h) |
| 100 | 8.2 ± 1.5 | 4.5 ± 0.9 |
| 30 | 25.6 ± 3.1 | 15.8 ± 2.4 |
| 10 | 48.9 ± 4.5 | 35.1 ± 3.8 |
| 3 | 85.3 ± 5.2 | 68.4 ± 4.9 |
| 1 | 96.7 ± 4.8 | 91.2 ± 5.5 |
| 0.3 | 99.1 ± 5.0 | 98.6 ± 4.7 |
| 0 (Vehicle) | 100 ± 4.9 | 100 ± 5.1 |
| IC₅₀ (µM) | 10.5 | 5.8 |
Investigating Cell Death: Apoptosis vs. Necrosis
Principle: Once cytotoxicity is established, the next logical step is to determine the mechanism of cell death. Apoptosis (programmed cell death) and necrosis (uncontrolled cell death) are two distinct processes. A standard method to differentiate them is using dual staining with Annexin V and Propidium Iodide (PI) followed by flow cytometry analysis.[12][13] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[12] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC, Alexa Fluor 488).[14] PI is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[12]
Protocol: Annexin V and PI Staining for Apoptosis
Materials:
-
Cells treated with the imidazole derivative at relevant concentrations (e.g., 1x and 2x the IC₅₀) and controls.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer).
-
Cold PBS.
-
Flow cytometer.
Procedure:
-
Cell Preparation: Seed and treat cells in 6-well plates for the desired time (e.g., 24 hours). Include a positive control for apoptosis (e.g., treatment with 1 µM staurosporine for 4 hours).[15]
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Aspirate the medium (containing floating cells) into a centrifuge tube. Gently wash the plate with PBS and trypsinize the adherent cells. Combine the trypsinized cells with the medium from the first step.
-
Rationale: It is critical to collect both floating and adherent cells, as apoptotic cells often detach from the culture surface.[13]
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Rationale: Washing removes serum proteins that can interfere with staining. Using cold PBS helps to maintain membrane integrity.
-
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Rationale: The binding of Annexin V to PS is calcium-dependent, and the binding buffer contains the necessary Ca²⁺ ions.
-
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Rationale: Incubation in the dark prevents photobleaching of the fluorophores.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
Workflow and Data Presentation
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Table 2: Example Apoptosis Data for Imidazole Derivative (ID-123) after 24h Treatment
| Treatment | Live (AnnV-/PI-) | Early Apoptotic (AnnV+/PI-) | Late Apoptotic/Necrotic (AnnV+/PI+) |
| Vehicle Control | 94.5% ± 2.1% | 2.8% ± 0.8% | 2.1% ± 0.6% |
| ID-123 (10 µM) | 55.3% ± 4.5% | 35.6% ± 3.9% | 8.5% ± 2.2% |
| ID-123 (20 µM) | 21.8% ± 3.8% | 58.9% ± 5.1% | 17.6% ± 3.5% |
| Staurosporine (1 µM) | 15.2% ± 3.1% | 65.1% ± 4.8% | 18.9% ± 3.7% |
Assessing Anti-proliferative Effects: Cell Cycle Analysis
Principle: Many anticancer agents function by halting the cell cycle, preventing cancer cells from proliferating. Cell cycle analysis by flow cytometry is a powerful technique to determine the distribution of a cell population in the different phases (G0/G1, S, and G2/M) of the cell cycle.[17] The method relies on staining the DNA of fixed and permeabilized cells with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI).[18] The fluorescence intensity of a cell is therefore directly proportional to its DNA content. Cells in G2/M phase have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1 phase, while cells in S phase (DNA synthesis) have an intermediate amount.
Protocol: Cell Cycle Analysis by PI Staining
Materials:
-
Cells treated with the imidazole derivative and controls.
-
Cold PBS.
-
Ice-cold 70% ethanol.
-
PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Seed and treat cells in 6-well plates for the desired time (e.g., 24 hours).
-
Harvesting: Harvest cells by trypsinization, collect them in a centrifuge tube, and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cells. Incubate at 4°C for at least 30 minutes (or overnight).
-
Rationale: Ethanol fixation dehydrates and permeabilizes the cells, allowing the PI dye to enter and stain the nuclear DNA.[18] Dropwise addition while vortexing prevents cell clumping.
-
-
Rehydration & Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet with 1 mL of PBS. Resuspend the cells in 500 µL of PI Staining Solution.
-
Rationale: The solution contains RNase A to degrade any double-stranded RNA, which PI can also bind to, ensuring that the signal comes exclusively from DNA.[18]
-
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Analysis: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample. Use dedicated cell cycle analysis software (e.g., ModFit, FlowJo) to model the G0/G1, S, and G2/M peaks and calculate the percentage of cells in each phase.[19]
Workflow and Data Presentation
Caption: Workflow for cell cycle analysis by PI staining.
Table 3: Example Cell Cycle Distribution Data for Imidazole Derivative (ID-123) after 24h Treatment
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| Vehicle Control | 55.2% ± 3.1% | 30.5% ± 2.5% | 14.3% ± 1.9% |
| ID-123 (10 µM) | 35.8% ± 2.8% | 15.1% ± 2.1% | 49.1% ± 3.5% |
| ID-123 (20 µM) | 20.4% ± 2.5% | 8.9% ± 1.8% | 70.7% ± 4.2% |
Interpretation: The data suggests that ID-123 causes a dose-dependent arrest of cells in the G2/M phase of the cell cycle.
Mechanistic Deep Dive: NF-κB Nuclear Translocation Assay
Principle: To directly test the hypothesis that the imidazole derivative has anti-inflammatory activity, a high-content imaging assay can be used to quantify the translocation of NF-κB from the cytoplasm to the nucleus.[20] In this assay, cells are stimulated with an inflammatory agent (like TNF-α) in the presence or absence of the test compound. The cells are then fixed, permeabilized, and stained with an antibody against an NF-κB subunit (commonly p65) and a nuclear counterstain (like DAPI or Hoechst). An automated fluorescence microscope (high-content imager) acquires images and uses software to define the nuclear and cytoplasmic compartments for each cell, measuring the fluorescence intensity of the NF-κB stain in each compartment.[20]
Protocol: High-Content Imaging of NF-κB Translocation
Materials:
-
Cell line responsive to TNF-α (e.g., HeLa, A549).
-
96-well or 384-well imaging plates (black-walled, optically clear bottom).
-
Imidazole derivative stock solution.
-
TNF-α (recombinant human).
-
Primary antibody: Anti-NF-κB p65 (rabbit polyclonal).
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488).
-
Nuclear stain: DAPI (4',6-diamidino-2-phenylindole).
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
Procedure:
-
Cell Seeding: Seed cells into an imaging plate and allow them to attach overnight.
-
Compound Pre-treatment: Treat cells with various concentrations of the imidazole derivative for 1-2 hours. Include vehicle controls.
-
Rationale: Pre-incubation allows the compound to enter the cells and be available to inhibit the signaling cascade upon stimulation.
-
-
Stimulation: Add TNF-α to all wells (except for the unstimulated negative control) to a final concentration of 10-20 ng/mL. Incubate for 30 minutes at 37°C.
-
Rationale: 30 minutes is typically sufficient to see maximal NF-κB translocation in response to TNF-α.[20]
-
-
Fixation: Carefully aspirate the medium and add Fixation Solution. Incubate for 15 minutes at room temperature.
-
Permeabilization: Wash wells three times with PBS. Add Permeabilization Buffer and incubate for 10 minutes.
-
Blocking: Wash wells three times with PBS. Add Blocking Buffer and incubate for 1 hour to reduce non-specific antibody binding.
-
Primary Antibody Staining: Dilute the anti-p65 antibody in Blocking Buffer. Add to wells and incubate overnight at 4°C.
-
Secondary Antibody & Nuclear Staining: Wash wells three times with PBS. Add the fluorescently-labeled secondary antibody and DAPI diluted in Blocking Buffer. Incubate for 1 hour at room temperature in the dark.
-
Imaging: Wash wells three times with PBS. Add PBS to the wells for imaging. Acquire images on a high-content imaging system using appropriate channels (e.g., DAPI for nucleus, FITC/GFP for NF-κB p65).
-
Image Analysis: Use the instrument's software to:
-
Identify nuclei using the DAPI signal.
-
Define a cytoplasmic region around each nucleus.
-
Measure the mean fluorescence intensity of the p65 signal in both the nucleus and cytoplasm.
-
Calculate a Nuclear-to-Cytoplasmic intensity ratio for each cell. An increase in this ratio indicates translocation.
-
Workflow and Data Presentation
Caption: High-content imaging workflow for NF-κB translocation.
Table 4: Example NF-κB Translocation Data for Imidazole Derivative (ID-123)
| Treatment Condition | Mean Nuclear/Cytoplasmic Intensity Ratio | % Inhibition of Translocation |
| Unstimulated | 1.1 ± 0.2 | N/A |
| TNF-α + Vehicle | 4.8 ± 0.5 | 0% |
| TNF-α + ID-123 (10 µM) | 2.9 ± 0.4 | 51.4% |
| TNF-α + ID-123 (30 µM) | 1.5 ± 0.3 | 89.2% |
Calculation: % Inhibition = [1 - (Ratio_Treated - Ratio_Unstimulated) / (Ratio_Stimulated - Ratio_Unstimulated)] * 100
Conclusion
The suite of assays presented in this guide provides a logical and robust framework for the initial characterization of 4-bromo-1-(4-chlorophenyl)-1H-imidazole derivatives. By systematically assessing cytotoxicity, mode of cell death, effects on cell proliferation, and modulation of a key inflammatory pathway, researchers can efficiently profile novel compounds. This multi-parametric approach generates critical data for lead optimization, mechanism-of-action studies, and the overall advancement of promising therapeutic candidates from the bench to preclinical development.
References
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]
-
Ali, A., et al. (2023). Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 39(5). Retrieved from [Link]
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. Retrieved from [Link]
-
Zhao, H., et al. (2015). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 5(21), e1651. Retrieved from [Link]
-
DeNovix. (2025, August 1). Apoptosis Assay Protocol | Technical Note 244. DeNovix. Retrieved from [Link]
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). Retrieved from [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Retrieved from [Link]
-
Shalmali, N., & Ali, M. R. (2022). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Molecules, 27(21), 7521. Retrieved from [Link]
-
Ali, A., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Scientific Reports, 14(1), 23783. Retrieved from [Link]
-
Ahemad, N., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(20), 17799–17811. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of the Anti-inflammatory Activities of Imidazole Antimycotics in Relation to Molecular Structure. ResearchGate. Retrieved from [Link]
-
Mullen, P. (2004). Flow Cytometric DNA Analysis of Human Cancer Cell Lines. Methods in Molecular Medicine, 88, 248-255. Retrieved from [Link]
-
Plofchan, C., et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Assay and Drug Development Technologies, 10(5), 436–449. Retrieved from [Link]
-
Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway. Bio-Rad. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Retrieved from [Link]
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Alfa Cytology. Retrieved from [Link]
-
RayBiotech. (n.d.). NF-kappa B Pathway Screening Array. RayBiotech. Retrieved from [Link]
-
AnyGenes. (n.d.). NF-κB Signaling Pathway: Functions and Biomarkers. AnyGenes. Retrieved from [Link]
-
Al-Ghamdi, S., et al. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 27(19), 6296. Retrieved from [Link]
-
MDPI. (2025, May 21). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI. Retrieved from [Link]
-
MDPI. (2024, May 23). Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. MDPI. Retrieved from [Link]
-
Ma, Z., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1184. Retrieved from [Link]
-
Wang, Y., et al. (2015). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. Archiv der Pharmazie, 348(4), 267-277. Retrieved from [Link]
-
Scribd. (2014, December 15). Synthesis of Imidazole Derivatives and Their Biological Activities. Scribd. Retrieved from [Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. China Intermediates 4-Bromo-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 7. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. anygenes.com [anygenes.com]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Apoptosis Protocols [bdbiosciences.com]
- 16. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. wp.uthscsa.edu [wp.uthscsa.edu]
- 20. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
high-throughput screening of 4-bromo-1-(4-chlorophenyl)-1H-imidazole libraries
An In-Depth Guide to High-Throughput Screening of 4-bromo-1-(4-chlorophenyl)-1H-imidazole Libraries
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of a high-throughput screening (HTS) campaign for a library of compounds centered on the 4-bromo-1-(4-chlorophenyl)-1H-imidazole scaffold. This guide emphasizes technical accuracy, field-proven insights, and self-validating protocols to ensure the generation of high-quality, reproducible data.
Introduction: The Therapeutic Potential of the Imidazole Scaffold
The imidazole ring is a five-membered aromatic heterocycle that stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets through various non-covalent interactions.[1] This versatility is evidenced by the numerous FDA-approved drugs containing the imidazole core, which exhibit a broad spectrum of therapeutic activities, including anticancer, antifungal, antiviral, anti-inflammatory, and analgesic properties.[3][4][5][6][7]
The specific scaffold, 4-bromo-1-(4-chlorophenyl)-1H-imidazole, combines the privileged imidazole core with two strategically placed halogen atoms. The bromine atom at the 4-position serves as a valuable synthetic handle for post-screening diversification and structure-activity relationship (SAR) studies via metal-catalyzed cross-coupling reactions.[8] Halogenated phenyl-imidazole structures are known to possess significant biological activity. For instance, related fluorinated analogs have shown promise as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[9] Furthermore, other substituted imidazoles have been identified through HTS as potent and selective inhibitors in diverse pathways, such as osteoclastogenesis.[10]
Given this background, a library of 4-bromo-1-(4-chlorophenyl)-1H-imidazole derivatives represents a rich chemical space for discovering novel modulators of a wide range of biological targets. High-throughput screening (HTS) is the essential tool for systematically interrogating such a library to identify promising "hit" compounds that can serve as starting points for drug discovery programs.[11][12][13][14]
The High-Throughput Screening Campaign: A Workflow Overview
A successful HTS campaign is a multi-step, systematic process designed to identify and validate active compounds from a large library.[15][16] The workflow ensures that results are robust, reproducible, and that false positives are systematically eliminated.
Caption: High-Throughput Screening (HTS) Campaign Workflow.
Library Preparation and Quality Control
The quality of the compound library is paramount to the success of an HTS campaign. Contaminants, compound degradation, or inaccurate concentrations can lead to false positives or negatives, wasting significant time and resources.
Protocol 1: Library Quality Control (QC) and Plating
Rationale: This protocol ensures that each compound in the library meets stringent purity and identity criteria and is accurately plated for screening.
Materials:
-
Source library of 4-bromo-1-(4-chlorophenyl)-1H-imidazole derivatives (powder or DMSO stock)
-
High-purity anhydrous Dimethyl Sulfoxide (DMSO)
-
LC-MS system with a suitable column (e.g., C18)
-
Acoustic liquid handler (e.g., Echo) or automated multichannel pipette
-
384-well polypropylene source plates and assay plates
-
Plate sealer
Procedure:
-
Compound Solubilization:
-
If starting from powder, allow compounds to equilibrate to room temperature.
-
Dissolve each compound in 100% anhydrous DMSO to a final stock concentration of 10 mM.
-
Senior Application Scientist's Note: DMSO is hygroscopic. Use fresh, anhydrous DMSO to prevent compound precipitation. Vortex and visually inspect each well for complete dissolution.
-
-
Quality Control Analysis (LC-MS):
-
Take a small aliquot (1-2 µL) from each stock well.
-
Perform LC-MS analysis to confirm the identity (correct mass) and purity of each compound.
-
Senior Application Scientist's Note: A purity threshold of >95% is recommended for HTS libraries. Compounds that fail this QC step should be flagged and either re-purified or excluded from the screen.
-
-
Source Plate Preparation:
-
Using an acoustic liquid handler, transfer the QC-passed 10 mM DMSO stocks into 384-well polypropylene source plates.
-
Leave specific columns empty for positive and negative controls (e.g., columns 23 and 24).
-
Seal the plates tightly with foil seals and store at -20°C or -80°C in a desiccated environment.
-
-
Assay-Ready Plate Preparation:
-
Thaw the source plate. Centrifuge briefly to collect the contents at the bottom of the wells.
-
Using an acoustic liquid handler, "cherry-pick" nanoliter volumes of each compound from the source plate into the wells of a 384-well assay plate. The final assay concentration is typically 10 µM in a final assay volume of 20-50 µL.
-
Senior Application Scientist's Note: This "assay-ready" plate contains only the compound. All reagents will be added subsequently. This method minimizes the time compounds spend in aqueous buffer, reducing the risk of precipitation.
-
| Parameter | Recommended Specification | Rationale |
| Purity (LC-MS) | > 95% | Reduces the risk of false positives from active impurities. |
| Identity (MS) | Matches expected mass | Confirms the correct compound is being tested. |
| Stock Concentration | 10 mM in 100% DMSO | Standard concentration for HTS, balancing solubility and assay tolerance. |
| Storage | -20°C or -80°C, desiccated | Prevents compound degradation and water absorption by DMSO. |
HTS Assay Development and Validation
The choice of assay is dictated by the biological target. The goal is to develop a robust, reproducible, and miniaturized assay suitable for automation. The most comprehensive resource for this process is the NIH's Assay Guidance Manual.[17][18][19][20][21]
Caption: Decision tree for selecting an appropriate HTS assay technology.
Protocol 2: Assay Miniaturization and Validation
Rationale: This protocol validates that the assay performs robustly in the high-density (384-well) format used for screening. The key metric for this validation is the Z'-factor.[22][23]
Materials:
-
All assay-specific reagents (enzyme, substrate, cells, antibodies, etc.)
-
Validated positive control inhibitor/activator
-
Vehicle control (DMSO)
-
384-well assay plates (e.g., white opaque plates for luminescence)
-
Automated liquid handling systems
-
Plate reader compatible with the assay detection technology
Procedure:
-
Reagent Stability and DMSO Tolerance:
-
Assess the stability of all critical reagents at room temperature for the expected duration of the screen.[21]
-
Determine the highest concentration of DMSO that does not significantly affect assay performance (typically ≤ 1%).
-
-
Assay Miniaturization:
-
Adapt the assay protocol to a 384-well format, reducing reagent volumes proportionally.
-
Optimize concentrations of key reagents (e.g., enzyme, substrate) to achieve a robust signal-to-background ratio while minimizing cost.
-
-
Z'-Factor Validation Run:
-
Prepare a 384-well plate.
-
In half of the wells (n=192), perform the assay with the positive control at a concentration that gives a maximal signal (e.g., IC90).
-
In the other half of the wells (n=192), perform the assay with the negative (vehicle) control (e.g., DMSO).
-
Run the full assay protocol, including all incubation and detection steps.
-
-
Z'-Factor Calculation:
-
Calculate the mean (µ) and standard deviation (σ) for both the positive (p) and negative (n) control signals.
-
Calculate the Z'-factor using the formula: Z' = 1 - (3σp + 3σn) / |µp - µn| [23]
-
Senior Application Scientist's Note: The Z'-factor provides a measure of the statistical separation between the positive and negative controls. It accounts for both the dynamic range of the assay and the data variation.[22][24]
-
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.7 | Excellent | Wide separation between controls with low variability. Ideal for HTS.[22] |
| 0.5 to 0.7 | Good / Acceptable | Sufficient separation for a reliable screen.[24][25][26] |
| 0 to 0.5 | Marginal | Assay may be usable but has a higher risk of false hits. Optimization needed.[24] |
| < 0 | Unacceptable | Signal from controls overlaps. The assay is not suitable for screening.[26] |
-
The assay is considered validated for HTS when a Z'-factor of ≥ 0.5 is consistently achieved.[27]
Primary Screen, Data Analysis, and Hit Confirmation
With a validated assay and a QC-passed library, the primary screen can be executed.
Protocol 3: Primary HTS and Hit Identification
Procedure:
-
HTS Execution: Screen the entire 4-bromo-1-(4-chlorophenyl)-1H-imidazole library at a single concentration (e.g., 10 µM) using the validated, automated protocol.
-
Controls: Every assay plate must include positive controls (e.g., 16 wells) and negative/vehicle controls (e.g., 16 wells) to monitor assay performance in real-time.
-
Data Normalization: Raw data from each well is typically normalized to the on-plate controls. For an inhibition assay, this is often expressed as percent inhibition: % Inhibition = 100 * (1 - (Signal_compound - µ_positive_control) / (µ_negative_control - µ_positive_control))
-
Hit Selection: A hit threshold is defined based on the statistical distribution of the library data. A common method is to set the threshold at three times the standard deviation (σ) from the mean (µ) of the library population (µ + 3σ).
-
Compounds with activity exceeding this threshold are considered primary "hits."[13]
-
Protocol 4: Hit Confirmation and Triage
Rationale: The goal of hit confirmation is to verify the activity of primary hits and eliminate false positives.[28][29]
Procedure:
-
Re-testing: Re-test all primary hits in the primary assay, often in triplicate, at the same concentration to confirm their activity.
-
Dose-Response Curves: For confirmed hits, generate a 10-point dose-response curve (e.g., from 100 µM down to 5 nM) to determine the potency (IC50 or EC50) of the compound.
-
Orthogonal Assays: Test the confirmed, potent hits in an orthogonal assay. This is a method that measures the same biological endpoint but uses a different detection technology.[28][30]
-
Example: If the primary assay was a luminescence-based kinase assay detecting ADP production, an orthogonal assay could be a fluorescence polarization assay detecting the binding of the compound to the kinase.
-
Senior Application Scientist's Note: Compounds that are active in the primary assay but inactive in the orthogonal assay are likely assay artifacts (e.g., they interfere with the detection technology) and should be deprioritized.[28]
-
-
Cheminformatics and SAR:
-
Analyze the structure of the validated hits. Cluster them by chemical similarity to identify common scaffolds.[28]
-
This initial Structure-Activity Relationship (SAR) analysis can help prioritize certain chemical series. Compounds that are part of a cluster are often of higher interest than "singletons" (hits with no active analogs).[28]
-
Purchase or synthesize analogs of the most promising hits to expand the SAR and confirm the biological activity is tied to the chemical scaffold.
-
Caption: The Hit Validation Funnel for triaging compounds after a primary HTS.
References
- BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Vertex AI Search.
- Cui, C., & Zhang, L. (2020, December 21). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
- National Center for Advancing Translational Sciences. (2025, December 1). Assay Guidance Manual. NCBI Bookshelf - NIH.
- On HTS. (2023, December 12). Z-factor.
- Shaikh, S., et al. (n.d.).
- ijsred.com. (2026, January 15).
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. PubMed.
- Saini, M. S., et al. (n.d.). Imidazole derivatives: Impact and prospects in antiviral drug discovery. PMC.
- Small Molecule Discovery Center (SMDC). (n.d.). High-throughput Screening Steps.
- Montanari, D., & Tagliavini, A. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening.
- GraphPad. (2010, September). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153.
- Coussens, N. P., et al. (n.d.). Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. eScholarship.org.
- Al-Amiery, A. A. (2021, July 29).
- Selvita. (n.d.). High-Throughput Screening (HTS).
- Sittampalam, G. S., et al. (2016, July 1). Assay Guidance Manual.
- MDPI. (2026, January 26). Importance and Involvement of Imidazole Structure in Current and Future Therapy.
- Pharmaceutical Technology. (2024, November 7). Accelerating Discovery and Development with Advances in High-Throughput Screening.
- LabKey. (2024, September 12).
- Norecopa. (2019, June 4). Assay Guidance Manual.
- Wikipedia. (n.d.). High-throughput screening.
- National Center for Advancing Translational Sciences. (2012, May 1). HTS Assay Validation - Assay Guidance Manual. NCBI Bookshelf.
- Merck Millipore. (n.d.).
- Chen, T., et al. (2006, August 15). High throughput screening identified a substituted imidazole as a novel RANK pathway-selective osteoclastogenesis inhibitor. PubMed.
- Zhang, X. D. (2008, January 23).
- Evotec. (n.d.). High Throughput Screening (HTS) Services.
- BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
- Target Discovery Institute - University of Oxford. (n.d.). Small Compound Screening Overview.
- BMG LABTECH. (2019, April 10). High-throughput screening (HTS).
- Aragen Life Sciences. (2024, September 16). What is High-Throughput Screening in Drug Discovery.
- BenchChem. (n.d.). Bromo-1-(4-fluorophenyl)
- BenchChem. (n.d.). An In-depth Technical Guide to 4-Bromo-1-(4-fluorophenyl)-1H-imidazole.
- Unibrom. (n.d.). Intermediates 4-Bromo-1H-imidazole for critical molecular building block.
- ResearchGate. (2025, August 5). Synthesis and biological screening of substituted Imidazoles | Request PDF.
- Khan, I., et al. (2024, October 4). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. PMC.
- R Discovery. (2015, March 13).
- MDPI. (2020, April 22).
- ChemCopilot. (2025, May 3). High-Throughput Screening (HTS)
- Thermo Fisher Scientific - UK. (n.d.). High-Throughput Screening (HTS) for Drug Discovery.
Sources
- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jchemrev.com [jchemrev.com]
- 4. ijsred.com [ijsred.com]
- 5. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Importance and Involvement of Imidazole Structure in Current and Future Therapy [mdpi.com]
- 7. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. China Intermediates 4-Bromo-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. High throughput screening identified a substituted imidazole as a novel RANK pathway-selective osteoclastogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selvita.com [selvita.com]
- 12. pharmtech.com [pharmtech.com]
- 13. High-throughput screening - Wikipedia [en.wikipedia.org]
- 14. bmglabtech.com [bmglabtech.com]
- 15. labkey.com [labkey.com]
- 16. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]
- 17. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery [escholarship.org]
- 19. researchgate.net [researchgate.net]
- 20. Assay Guidance Manual [norecopa.no]
- 21. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. bellbrooklabs.com [bellbrooklabs.com]
- 23. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. assay.dev [assay.dev]
- 25. academic.oup.com [academic.oup.com]
- 26. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 27. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 28. drugtargetreview.com [drugtargetreview.com]
- 29. Hit Discovery & Confirmation for Early Drug Discovery [merckmillipore.com]
- 30. bellbrooklabs.com [bellbrooklabs.com]
Technical Support Center: Troubleshooting the Synthesis of 4-Bromo-1-(4-chlorophenyl)-1H-imidazole
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering bottlenecks in the synthesis of 4-bromo-1-(4-chlorophenyl)-1H-imidazole (1)[1]. The primary synthetic route relies on the C–N cross-coupling (N-arylation) of 4-bromo-1H-imidazole with a 4-chlorophenyl halide or boronic acid.
While conceptually straightforward, this transformation is notoriously plagued by poor regioselectivity and catalyst deactivation. This guide dissects the mechanistic causality behind these failures and provides self-validating protocols to ensure high-yield, regioselective outcomes.
Mechanistic Pathway
Fig 1. Divergent regioselective pathways in the Cu-catalyzed N-arylation of 4-bromoimidazole.
Troubleshooting FAQs
Q1: Why am I getting a nearly 1:1 mixture of 4-bromo and 5-bromo isomers, and how can I improve regioselectivity? Causality: 4-Bromo-1H-imidazole exists as a tautomeric mixture. Upon deprotonation, the resulting imidazolide anion has two nucleophilic nitrogen sites. Arylation adjacent to the bromine atom yields the 5-bromo isomer, while arylation at the opposite nitrogen yields the desired 4-bromo isomer. Under standard, ligand-free conditions, the energetic difference between these two transition states is minimal, leading to poor regioselectivity. Solution: Shift to an Ullmann-type coupling utilizing a bulky bidentate ligand such as 2[2]. The steric bulk of the copper-ligand complex amplifies the steric clash with the C4-bromine, heavily biasing the oxidative addition/reductive elimination sequence toward the less hindered nitrogen, thereby favoring the 4-bromo isomer.
Q2: My Chan-Lam coupling with 4-chlorophenylboronic acid stalls at ~40% conversion. How do I drive it to completion? Causality: The 3 is an aerobic process that requires atmospheric oxygen to re-oxidize the Cu(I) intermediate back to the active Cu(II) species[3]. If the reaction is run in a sealed vessel, the catalytic cycle halts once the dissolved oxygen is depleted. Additionally, boronic acids are highly susceptible to protodeboronation in the presence of moisture. Solution: Ensure the reaction is run open to the air (or under an O2 balloon) and use anhydrous CH₂Cl₂ with 4Å molecular sieves to scavenge adventitious water, preventing the degradation of your boronic acid[3].
Q3: Is there a benefit to using silver additives in the Ullmann-type N-arylation? Causality: When using 1-iodo-4-chlorobenzene as the arylating agent, the accumulation of iodide ions in the reaction mixture can poison the copper catalyst by forming inactive, multinuclear copper-iodide clusters. Solution: The addition of a silver salt, such as 4, acts as a highly effective halide scavenger[4]. It precipitates the liberated iodide as insoluble AgI, maintaining the copper catalyst in its active monomeric state and significantly boosting the overall yield[4].
Quantitative Data: Optimization of N-Arylation Conditions
| Coupling Method | Reagents | Catalyst / Ligand / Additive | Temp / Time | Yield (%) | Regiomeric Ratio (4-Br : 5-Br) |
| Standard Ullmann | 1-Iodo-4-chlorobenzene | CuI / None / K₂CO₃ | 150 °C / 24h | 45% | 1.2 : 1 |
| Optimized Ullmann | 1-Iodo-4-chlorobenzene | CuI / 8-Hydroxyquinoline / Cs₂CO₃ | 110 °C / 24h | 82% | 8 : 1 |
| Chan-Lam | 4-Chlorophenylboronic acid | Cu(OAc)₂ / Pyridine / Air | RT / 48h | 65% | 3 : 1 |
| Additive Ullmann | 1-Iodo-4-chlorobenzene | CuI / 8-Hydroxyquinoline / Ag₂CO₃ | 110 °C / 12h | 91% | 9 : 1 |
Validated Experimental Protocol: Regioselective Ullmann Coupling
This self-validating protocol utilizes silver-mediated halide scavenging and bulky ligand sterics to maximize both yield and regioselectivity.
Step 1: Reagent Preparation In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 4-bromo-1H-imidazole (1.0 equiv, 10 mmol), 1-iodo-4-chlorobenzene (1.2 equiv, 12 mmol), CuI (10 mol%, 1 mmol), 8-hydroxyquinoline (10 mol%, 1 mmol), Cs₂CO₃ (2.0 equiv, 20 mmol), and Ag₂CO₃ (0.6 equiv, 6 mmol). Causality: Strict stoichiometry ensures complete conversion. Ag₂CO₃ acts as the halide scavenger to prevent catalyst poisoning.
Step 2: Inert Atmosphere Establishment Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times. Causality: Ullmann couplings require Cu(I). Oxygen will prematurely oxidize the catalyst to inactive Cu(II) species, halting the reaction.
Step 3: Solvent Addition Add anhydrous DMF (50 mL, 0.2 M relative to the imidazole) via a syringe. Causality: DMF is a polar aprotic solvent that effectively solubilizes the inorganic bases and stabilizes the copper-ligand intermediate.
Step 4: Heating and Reaction Place the flask in a pre-heated oil bath at 110 °C and stir vigorously for 12 hours. Causality: 110 °C provides sufficient thermal energy to overcome the activation barrier for oxidative addition without exacerbating non-selective thermal background reactions that degrade regioselectivity.
Step 5: Workup Cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and filter through a pad of Celite to remove the precipitated AgI and copper salts. Wash the organic filtrate with 5% aqueous LiCl (3 × 50 mL) followed by brine (50 mL). Causality: Aqueous LiCl is highly effective at partitioning DMF into the aqueous layer, preventing solvent contamination in the final product.
Step 6: Isolation Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, 10–20% EtOAc in Heptane). Causality: The 4-bromo isomer elutes slightly faster than the 5-bromo isomer because the C4-bromine shields the polar N3 lone pair, reducing its interaction with the stationary phase silanols. A shallow gradient ensures baseline separation.
References
- Source: Googleapis.com (Patent Application)
- A Comparative Guide to the Synthetic Routes of 4-Bromo-1-(4-fluorophenyl)
- Silver Benzoate Facilitates the Copper-Catalyzed C–N Coupling of Iodoazoles with Aromatic Nitrogen Heterocycles Source: ACS Omega URL
- CAS 1353856-62-8 | 4-Bromo-1-(4-chlorophenyl)
Sources
Technical Support Center: Troubleshooting the Synthesis of 4-Bromo-1-(4-chlorophenyl)-1H-imidazole
Welcome to the Technical Support Center. Synthesizing 4-bromo-1-(4-chlorophenyl)-1H-imidazole (CAS: 1353856-62-8)[1] presents distinct regiochemical and chemoselective challenges. As a critical building block in drug development, achieving high purity and correct regiochemistry is paramount.
This guide provides field-proven troubleshooting strategies, focusing on the causality of side reactions across the two primary synthetic pathways: the N-arylation of 4-bromoimidazole and the direct electrophilic bromination of 1-(4-chlorophenyl)-1H-imidazole.
Diagnostic Workflow for Common Impurities
Before altering your synthetic route, you must accurately identify the side products in your crude mixture. The following decision tree maps common mass spectrometry (LC-MS) observations to their root chemical causes.
Caption: Diagnostic decision tree for identifying and resolving synthesis side reactions.
Route A: N-Arylation of 4-Bromoimidazole (Chan-Lam Coupling)
The Chan-Lam coupling provides a copper-catalyzed method for the N-arylation of imidazoles with boronic acids, operating under milder conditions than traditional Ullmann couplings[2]. However, the tautomerism of the starting material introduces regioselectivity issues.
Caption: Mechanistic pathway illustrating regioselectivity during the N-arylation of 4-bromoimidazole.
Self-Validating Protocol: Copper-Catalyzed Chan-Lam N-Arylation
Causality: Copper(II) acetate facilitates the oxidative cross-coupling between the imidazole nitrogen and the arylboronic acid. Pyridine acts as a ligand to stabilize the Cu(II)/Cu(III) intermediates[2]. Because the bulky bromine atom at C-4 creates steric hindrance at the adjacent N3 position, arylation preferentially occurs at N1.
-
Charge: To a dry 100 mL round-bottom flask, add 4-bromo-1H-imidazole (1.0 eq, 10 mmol), 4-chlorophenylboronic acid (1.5 eq, 15 mmol), and Cu(OAc)₂ (1.0 eq, 10 mmol).
-
Solvent & Base: Suspend the mixture in anhydrous dichloromethane (40 mL). Add pyridine (2.0 eq, 20 mmol).
-
Reaction: Stir vigorously at 25 °C open to the atmosphere (O₂ is the terminal oxidant).
-
Self-Validation (In-Process Control): After 24 hours, pull a 50 µL aliquot, filter through a micro-plug of silica (eluting with EtOAc), and analyze via LC-MS. The reaction is deemed complete and ready for workup only when the ratio of product (m/z 257/259) to starting material is >98:2.
-
Workup: Filter the blue/green suspension through a pad of Celite to remove copper salts. Wash the filtrate with 1M HCl to remove residual pyridine, followed by brine. Dry over Na₂SO₄ and concentrate.
Troubleshooting FAQs (Route A)
Q: Why am I isolating a ~15% yield of the 5-bromo regioisomer? A: 4-bromo-1H-imidazole exists in a rapid tautomeric equilibrium with 5-bromo-1H-imidazole. While steric hindrance heavily favors attack at the N1 position (yielding the 4-bromo product), thermal energy at room temperature is sufficient to overcome the activation barrier for N3 attack. To suppress this, ensure strict temperature control (do not let the reaction exotherm) or utilize bulkier copper ligands.
Q: How can I definitively distinguish between the 4-bromo and 5-bromo isomers? A: While ¹H-NMR provides clues via chemical shifts, 2D NOESY is the ultimate self-validating analytical tool. A strong NOE cross-peak between the imidazole C-5 proton and the ortho-protons of the 4-chlorophenyl ring confirms the 4-bromo isomer. In the 5-bromo isomer, the bulky bromine atom occupies this space, eliminating this specific NOE interaction.
Q: My LC-MS shows a mass of [M+H]+ = 179/181. What is this? A: This corresponds to 1-(4-chlorophenyl)-1H-imidazole, indicating hydrodebromination (loss of the bromine atom). This side reaction is often catalyzed by trace metals or light-induced radical pathways. To mitigate this, ensure the reaction is shielded from ambient light and avoid excessive heating.
Route B: Direct Electrophilic Bromination
An alternative approach is to first synthesize 1-(4-chlorophenyl)-1H-imidazole and subsequently brominate it. While this bypasses the tautomerization issue, it introduces the risk of over-bromination.
Self-Validating Protocol: Controlled Bromination
Causality: The imidazole ring is highly electron-rich. Electrophilic aromatic substitution (EAS) with N-Bromosuccinimide (NBS) typically occurs at the activated C-4 and C-5 positions. Running the reaction at 0 °C suppresses the thermal energy required for secondary bromination, maximizing mono-bromination at C-4.
-
Charge: Dissolve 1-(4-chlorophenyl)-1H-imidazole (1.0 eq, 10 mmol) in anhydrous DMF (30 mL) and cool to 0 °C in an ice bath.
-
Reagent Addition: Add NBS (1.05 eq, 10.5 mmol) portion-wise over 15 minutes. Do not add in a single portion; exothermic spikes drive over-bromination.
-
Reaction: Stir at 0 °C for 2 hours, shielded from light to prevent radical generation.
-
Self-Validation (In-Process Control): Pull a 50 µL aliquot, quench with 10% aq. Na₂S₂O₃, and run TLC (Hexanes:EtOAc 7:3). The disappearance of the lower Rf starting material and the appearance of a single major spot indicates success. If a higher Rf spot appears (dibromination), halt the reaction immediately.
-
Workup: Pour the mixture into ice water (100 mL) containing 5% Na₂S₂O₃ to quench unreacted NBS. Extract with EtOAc (3 x 30 mL). Wash the combined organics with water (5 x 30 mL) to remove DMF. Dry and concentrate.
Troubleshooting FAQs (Route B)
Q: My LC-MS shows a +78 Da mass shift ([M+H]+ = 335/337/339) from the desired product. How do I stop it? A: This is 2,4-dibromo-1-(4-chlorophenyl)-1H-imidazole. Once the first bromine is installed at C-4, the C-2 and C-5 positions remain sufficiently nucleophilic to react with excess bromonium ions. To prevent this, strictly limit NBS to 1.05 equivalents, maintain the temperature at 0 °C, and ensure high dilution to lower the local concentration of the electrophile.
Q: Is there a risk of brominating the chlorophenyl ring instead of the imidazole ring? A: No. The chlorophenyl ring is electronically deactivated by the inductive effect of the chlorine atom. Conversely, the pyrrole-like nitrogen of the imidazole ring donates electron density, making the C-4 and C-5 positions significantly more nucleophilic. EAS is highly chemoselective for the imidazole ring under standard NBS conditions.
Quantitative Impurity Profiling
The following table summarizes the expected side-reaction profiles for both synthetic routes based on standard laboratory conditions. Use this data to select the route that best fits your purification capabilities.
| Synthetic Route | Primary Product Yield | 5-Bromo Isomer (%) | 2,4-Dibromo Impurity (%) | Dehalogenated Impurity (%) |
| Route A: Chan-Lam Coupling | 65 - 75% | 10 - 15% | < 1% | 2 - 5% |
| Route B: Direct Bromination | 70 - 80% | < 2% | 5 - 10% | < 1% |
Note: Route A requires careful chromatographic separation of regioisomers, whereas Route B requires strict stoichiometric control to prevent dibromination.
References
-
ACS Omega. "Silver Benzoate Facilitates the Copper-Catalyzed C–N Coupling of Iodoazoles with Aromatic Nitrogen Heterocycles." ACS Publications. Available at: [Link]
Sources
Technical Support Center: Purification of 4-Bromo-1-(4-chlorophenyl)-1H-imidazole
Welcome to the Technical Support Center for 4-bromo-1-(4-chlorophenyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this important synthetic intermediate. Drawing upon established principles of organic chemistry and extensive field-proven insights, this document provides a series of troubleshooting guides and frequently asked questions (FAQs) to empower you to achieve high purity in your experimental work.
Introduction to Purification Challenges
The synthesis of 4-bromo-1-(4-chlorophenyl)-1H-imidazole, typically achieved through N-arylation of 4-bromo-1H-imidazole with a 4-chlorophenyl source via methods like Ullmann or Buchwald-Hartwig coupling, can present several purification hurdles. The primary challenges stem from the formation of structurally similar byproducts and the physicochemical properties of the target compound itself. This guide will systematically address these issues, providing both the "how" and the "why" behind our recommended protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should anticipate in my crude 4-bromo-1-(4-chlorophenyl)-1H-imidazole?
A1: Understanding the potential byproducts of your synthesis is the first step to devising an effective purification strategy. The most common impurities include:
-
5-Bromo-1-(4-chlorophenyl)-1H-imidazole (Regioisomer): This is often the most challenging impurity to separate due to its very similar polarity to the desired product. It can arise if the starting 4-bromo-1H-imidazole contains the 5-bromo isomer or if the reaction conditions promote isomerization.
-
Unreacted Starting Materials: Residual 4-bromo-1H-imidazole and the 4-chlorophenyl coupling partner (e.g., 4-chloroiodobenzene or 4-chlorophenylboronic acid) are common contaminants.
-
Homocoupling Byproducts: Symmetrical biaryls, such as 4,4'-dichlorobiphenyl, can form as a side reaction in many cross-coupling chemistries.
-
Dehalogenated and/or Debrominated Species: Reduction of the chloro or bromo substituents can lead to the formation of 1-(4-chlorophenyl)-1H-imidazole or 1-phenyl-4-bromo-1H-imidazole.
-
Catalyst Residues: Traces of the transition metal catalyst (e.g., copper or palladium) and ligands used in the coupling reaction may remain in the crude product.
Q2: My TLC plate shows multiple spots, and some are very close together. How can I improve the separation for monitoring my purification?
A2: Effective monitoring by Thin-Layer Chromatography (TLC) is crucial. If you are experiencing poor separation, consider the following:
-
Solvent System Optimization: The standard ethyl acetate/hexane system may not be optimal. Experiment with different solvent ratios to fine-tune the polarity. Adding a small amount of a more polar solvent like methanol or a less polar one like dichloromethane can significantly alter the separation.
-
Alternative Stationary Phases: While silica gel is most common, consider using alumina (neutral, acidic, or basic) or reverse-phase TLC plates, which can offer different selectivity.
-
Visualization Techniques: Aromatic and conjugated compounds like your target molecule are typically visible under UV light (254 nm).[1] For less sensitive compounds or to differentiate between spots, consider using a chemical stain. A potassium permanganate stain is effective for visualizing compounds that can be oxidized.[2] Anisaldehyde or phosphomolybdic acid stains can also be useful general-purpose options.[3]
Q3: How can I confirm the purity and identity of my final product?
A3: A combination of analytical techniques is essential for unambiguous confirmation of structure and purity. While specific data for 4-bromo-1-(4-chlorophenyl)-1H-imidazole is not widely published, data from analogous compounds can be used as a reference.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The ¹H NMR spectrum should show characteristic signals for the imidazole and the 4-chlorophenyl protons. The absence of significant unassignable peaks is a strong indicator of high purity.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for determining the purity of your compound by quantifying the area percentage of the main peak relative to all other peaks.[4]
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of your product and can help identify impurities.
-
Melting Point Analysis: A sharp melting point range close to the expected value (if available for a pure standard) suggests high purity.
Troubleshooting Purification Workflows
This section provides detailed troubleshooting for the two most common purification techniques for 4-bromo-1-(4-chlorophenyl)-1H-imidazole: column chromatography and recrystallization.
Workflow 1: Column Chromatography
Flash column chromatography is a primary method for purifying organic compounds based on their differential adsorption to a stationary phase.[6]
Troubleshooting Guide: Column Chromatography
| Problem | Potential Cause | Suggested Solution |
| Product does not elute from the column. | The solvent system (eluent) is not polar enough to move the compound. | Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. If necessary, add a small amount (1-2%) of methanol to the eluent. |
| All compounds elute together at the solvent front. | The eluent is too polar, causing all components to travel with the solvent front without interacting with the silica gel. | Start with a much less polar eluent. Begin with 100% hexane and gradually increase the proportion of ethyl acetate (e.g., in 5% increments). |
| Poor separation between the product and an impurity (e.g., the regioisomer). | The polarity difference between the compounds is too small for effective separation with the chosen solvent system. | Try a different solvent system. Sometimes, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity. Using a longer column can also improve resolution. |
| The product appears as a smear or a very broad band. | The compound may be too soluble in the eluent, leading to band broadening. Alternatively, the column may have been poorly packed or overloaded. | Reduce the polarity of the eluent. Ensure the crude product is loaded onto the column in a minimal amount of solvent. Check that the column is packed uniformly without any cracks or air bubbles. |
Detailed Protocol: Flash Column Chromatography
-
Preparation of the Silica Slurry: In a beaker, add silica gel to the initial eluent (e.g., 95:5 hexane/ethyl acetate) to form a slurry.
-
Packing the Column: Securely clamp a glass column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Pour the silica slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles. Add another layer of sand on top of the silica bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice). In a separate flask, add a small amount of silica gel and your dissolved product. Evaporate the solvent to obtain a dry, free-flowing powder of your crude product adsorbed onto the silica. Carefully add this to the top of the packed column.
-
Elution: Carefully add the eluent to the top of the column. Apply gentle pressure (using a pump or inert gas) to begin the flow. Start with a low polarity eluent and gradually increase the polarity based on TLC analysis of the crude mixture.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 4-bromo-1-(4-chlorophenyl)-1H-imidazole.
Workflow 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility at different temperatures.[6]
Troubleshooting Guide: Recrystallization
| Problem | Potential Cause | Suggested Solution |
| No crystals form upon cooling. | The solution is too dilute, or the chosen solvent is not appropriate (the compound is too soluble at low temperatures). | Evaporate some of the solvent to concentrate the solution and try cooling again. If that fails, a different solvent or a mixed-solvent system is needed. |
| An oil forms instead of crystals ("oiling out"). | The melting point of the compound is lower than the boiling point of the solvent, or impurities are inhibiting crystallization. | Try a lower-boiling point solvent. Alternatively, use a mixed-solvent system. For example, dissolve the compound in a small amount of a "good" solvent (like ethanol) and add a "poor" solvent (like water) dropwise at an elevated temperature until the solution becomes cloudy, then add a few drops of the "good" solvent to clarify. An initial purification by column chromatography may be necessary to remove the impurities that prevent crystallization. |
| The yield of recovered crystals is very low. | Too much solvent was used, or the compound has significant solubility in the solvent even at low temperatures. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. |
| The purified product is still colored. | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use this technique sparingly, as it can also adsorb some of your product. |
Detailed Protocol: Recrystallization from a Mixed-Solvent System (e.g., Ethanol/Water)
-
Solvent Selection: In a test tube, dissolve a small amount of your crude product in a minimal amount of a "good" solvent (e.g., ethanol) at room temperature. Add a "poor" solvent (e.g., water) dropwise until a precipitate forms. Gently warm the mixture; if the solid redissolves, this is a potentially good mixed-solvent system.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent (ethanol) required to completely dissolve the solid.
-
Inducing Crystallization: While the solution is still hot, add the "poor" solvent (water) dropwise until the solution becomes persistently cloudy. Then, add a few drops of the hot "good" solvent (ethanol) until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Data Summary
The following table provides a template for recording and comparing the outcomes of your purification experiments.
| Purification Method | Crude Mass (g) | Purified Mass (g) | Yield (%) | Purity (%) (e.g., by HPLC or NMR) | Notes (e.g., solvent system, temperature) |
| Column Chromatography | |||||
| Recrystallization | |||||
| (Other) |
By methodically addressing the challenges outlined in this guide, you will be well-equipped to purify 4-bromo-1-(4-chlorophenyl)-1H-imidazole to the high degree of purity required for successful downstream applications in your research and development endeavors.
References
- BenchChem. (2025). Application Notes and Protocols for the Purification of 4-Bromo-1-(4-fluorophenyl)-1H-imidazole. BenchChem.
- BenchChem. (2025). Assessing the Purity of Synthesized 4-Bromo-1-(4-fluorophenyl)
- Google Patents. (1998).
- ResearchGate. (n.d.). 1 H (a) and 13 C NMR spectra of 4 (b).
- BenchChem. (2025). Application Notes and Protocols for the Recrystallization of 1-(4-Chlorophenyl)-2-methylpropan-1-one. BenchChem.
- The Royal Society of Chemistry. (n.d.).
- Sigma-Aldrich. (n.d.). 4-Bromo-1-(4-chlorophenyl)-1H-imidazole.
- Wiley. (n.d.). 1H-Imidazole, 1-[[4-(4-bromophenoxy)phenoxy]methyl]-4,5-dichloro- - Optional[13C NMR].
- PubChem. (n.d.). 1H-Imidazole, 4-bromo-.
- BenchChem. (2025). An In-depth Technical Guide to 4-Bromo-1-(4-fluorophenyl)-1H-imidazole.
- ChemicalBook. (n.d.). 4-BROMO-1-METHYL-1H-IMIDAZOLE synthesis.
- BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 4-Bromo-1-(4-fluorophenyl)-1H-imidazole.
- Rasayan Journal of Chemistry. (2019). SYNTHESIS AND CRYSTAL STRUCTURE ANALYSIS OF 4-(2- (4-CHLORO-PHENYL)-4,5-DIPHENYL-1H-IMIDAZOLE-1-YL).
- The Royal Society of Chemistry. (n.d.).
- The Royal Society of Chemistry. (n.d.). 1H NMR.
- Chem-Impex. (n.d.). 4-Bromo-1H-imidazole.
- ChemicalBook. (n.d.). (E)-3-(4-bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one(126443-20-7) 1H NMR spectrum.
- Fluorochem. (n.d.). 4-Bromo-1-(3-chlorophenyl)-1H-imidazole.
- BenchChem. (2025). Technical Support Center: 4-Bromo-1-(4-fluorophenyl)-1H-imidazole Synthesis.
- Semantic Scholar. (2013). Research Article Synthesis and X-Ray Crystal Structure of (1E)-1-(4- Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine.
- International Journal for Multidisciplinary Research. (2023).
- Chemistry LibreTexts. (2022). 2.
- MedChemExpress. (n.d.). 4-Bromo-1H-imidazole | Biochemical Reagent.
- MilliporeSigma. (n.d.). 4-Bromo-1-(3-chlorophenyl)-1H-imidazole.
- ResearchGate. (n.d.). Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl) propan-1-imine.
- ResearchGate. (2006).
- MDPI. (2019).
- The Royal Society of Chemistry. (n.d.).
- Google Patents. (2020).
- Google Patents. (2017).
- European Patent Office. (1989).
- ChemicalBook. (n.d.). Imidazole(288-32-4) 13C NMR spectrum.
- ChemicalBook. (n.d.). 4-BROMO-1-METHYL-1H-IMIDAZOLE | 25676-75-9.
- AGA Analytical. (n.d.).
Sources
- 1. 4-BROMO-1-METHYL-1H-IMIDAZOLE | 25676-75-9 [chemicalbook.com]
- 2. 4-Bromo-1-(3-chlorophenyl)-1H-imidazole | CymitQuimica [cymitquimica.com]
- 3. 4-Bromo-1-(4-chlorophenyl)-1H-imidazole | 1353856-62-8 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Technical Support Center: Troubleshooting the Stability of 4-Bromo-1-(4-chlorophenyl)-1H-imidazole in Solution
Welcome to the Advanced Application Support Center. As researchers and drug development professionals, you rely on the structural integrity of your building blocks and screening compounds to ensure reproducible, high-fidelity data.
4-Bromo-1-(4-chlorophenyl)-1H-imidazole (CAS: 1353856-62-8) [1] presents unique handling challenges in solution. The molecule combines a rigid, hydrophobic 4-chlorophenyl moiety with a halogenated imidazole ring. While this structural motif is highly valuable for cross-coupling reactions and target binding, it introduces specific vulnerabilities in solution: photolytic debromination , pH-dependent nucleophilic susceptibility , and aqueous aggregation .
This guide is engineered to move beyond basic troubleshooting. By understanding the thermodynamic and kinetic causality behind these degradation pathways, you can implement self-validating protocols that guarantee the integrity of your compound libraries and in vitro assays.
Part 1: Core Stability Challenges & Mechanistic Causality (FAQs)
Q1: Why does the purity of my DMSO stock solution degrade over time when left on the benchtop?
The Causality: The primary culprit is photodegradation . Aryl bromides and bromoimidazoles are highly sensitive to ultraviolet (UV) and ambient visible light [2]. The C4–Br bond in the imidazole ring has a relatively low bond dissociation energy. When exposed to photons ( hν ), the molecule undergoes homolytic cleavage, generating a highly reactive imidazole radical and a bromine radical. In hydrogen-donating solvents (even trace impurities in DMSO or aqueous mixtures), the imidazole radical rapidly abstracts a hydrogen atom, resulting in a debrominated degradant (1-(4-chlorophenyl)-1H-imidazole).
The Solution: Stock solutions must be prepared in actinic (amber) glassware and stored at -20°C. If benchtop handling is required, it must be performed under low-light conditions or using UV-filtered enclosures.
Caption: Photolytic debromination pathway of 4-bromo-1-(4-chlorophenyl)-1H-imidazole in solution.
Q2: I observe inconsistent assay results and suspected precipitation when diluting into aqueous buffers. How do I prevent this?
The Causality: This is a classic case of nucleation and aggregation driven by the molecule's high lipophilicity (LogP). The 4-chlorophenyl group and the bromo-imidazole ring create a highly hydrophobic surface area. When transitioning from a 100% DMSO stock to an aqueous buffer (e.g., PBS or HEPES), the local concentration of the compound at the solvent interface rapidly exceeds its thermodynamic solubility limit. This causes localized supersaturation, leading to the formation of colloidal aggregates or micro-precipitates. These aggregates sequester the compound, artificially lowering the effective concentration and causing erratic assay readouts [3].
The Solution: Avoid direct, high-ratio dilutions (e.g., 1:1000 directly into buffer). Instead, utilize a serial dilution strategy with an intermediate co-solvent step, and ensure rapid kinetic mixing to prevent localized supersaturation.
Q3: Is the compound stable in basic buffers or in the presence of strong nucleophiles like DTT or β -mercaptoethanol?
The Causality: The electron-withdrawing nature of the 1-(4-chlorophenyl) group pulls electron density away from the imidazole ring. This electronic deficit makes the 4-position (bearing the bromine leaving group) moderately susceptible to Nucleophilic Aromatic Substitution (SNAr) or base-catalyzed hydrolysis at elevated pH (> pH 9.0). While the 2-position of imidazole is typically more reactive, prolonged exposure to strong nucleophiles (like thiols used in assay buffers) at room temperature can lead to slow displacement of the bromine.
The Solution: Maintain assay buffers between pH 6.5 and 7.5. If reducing agents are required for your target protein, prepare the compound and the reducing agent in separate solutions and combine them immediately prior to the assay to minimize contact time.
Part 2: Quantitative Data Summaries
To establish a baseline for your quality control, the following table synthesizes the expected stability profile of 4-bromo-1-(4-chlorophenyl)-1H-imidazole under various laboratory conditions.
Table 1: Solution Stability Profile & Degradation Kinetics
| Solvent System | Storage Condition | Light Exposure | Estimated Half-Life ( t1/2 ) | Primary Degradation Pathway |
| 100% Anhydrous DMSO | -20°C | Dark | > 12 Months | None (Stable) |
| 100% Anhydrous DMSO | 25°C (Benchtop) | Ambient Light | 48 - 72 Hours | Photolytic Debromination |
| Aqueous Buffer (pH 7.4) | 37°C | Dark | ~ 14 Days | Aggregation / Slow Hydrolysis |
| Aqueous Buffer (pH 10.0) | 37°C | Dark | < 24 Hours | Base-Catalyzed Hydrolysis |
| Buffer + 5mM DTT | 25°C | Dark | 3 - 5 Days | Nucleophilic Substitution |
Part 3: Validated Experimental Protocols
A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems to ensure compound integrity from the freezer to the assay plate.
Protocol A: Preparation and Storage of Photostable Stock Solutions
Objective: Create a 10 mM master stock that resists photolytic and hydrolytic degradation.
-
Vial Selection: Utilize only amber, low-bind borosilicate glass vials. Do not use standard clear microcentrifuge tubes.
-
Solvent Preparation: Use anhydrous, argon-purged DMSO (water content < 0.005%). Water impurities in DMSO accelerate degradation.
-
Dissolution: Weigh the solid 4-bromo-1-(4-chlorophenyl)-1H-imidazole under low-light conditions. Add the calculated volume of anhydrous DMSO.
-
Homogenization: Vortex gently for 30 seconds. Do not use ultrasonic baths, as localized cavitation can generate free radicals and heat, initiating degradation.
-
Aliquotting: Dispense into single-use aliquots (e.g., 50 µL) to prevent freeze-thaw cycles. Purge the headspace of each vial with dry argon or nitrogen gas before sealing.
-
Storage: Store immediately at -20°C or -80°C.
-
Self-Validation Step: Run an LC-MS/UV (254 nm) analysis on one aliquot immediately after preparation (Time 0). The area under the curve (AUC) should show >98% purity.
Protocol B: Controlled Aqueous Dilution for In Vitro Assays
Objective: Transition the compound from DMSO to an aqueous environment without triggering colloidal aggregation.
-
Thawing: Remove a single-use DMSO aliquot from the freezer. Allow it to equilibrate to room temperature in the dark for 15 minutes before opening to prevent condensation of atmospheric moisture.
-
Intermediate Dilution: Create an intermediate stock (e.g., 1 mM) by diluting the 10 mM master stock into a 50/50 mixture of DMSO and assay buffer. Add the DMSO stock dropwise while vortexing the mixture continuously.
-
Final Dilution: Dispense the intermediate stock into the final assay buffer to reach the target concentration (e.g., 10 µM). Ensure the final DMSO concentration remains below 1% (v/v).
-
Self-Validation Step: Measure the final assay solution using a nephelometer or by checking absorbance at 600 nm. A reading above the buffer baseline indicates light scattering due to colloidal aggregation, meaning the dilution was too rapid or the concentration exceeds the solubility limit.
Caption: Step-by-step workflow for the controlled aqueous dilution of hydrophobic imidazole stocks.
References
-
Bugaj, A. M. (2014). "Kinetic studies of photodegradation of nitroimidazole derivatives in solutions." ResearchGate. Available at:[Link]
-
Benvenuto, J. A., et al. (1983). "Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents." PubMed (PMID: 6826767). Available at:[Link]
scale-up synthesis of 4-bromo-1-(4-chlorophenyl)-1H-imidazole challenges
Topic: Scale-Up Synthesis of 4-Bromo-1-(4-chlorophenyl)-1H-imidazole Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals
Welcome to the Technical Support Center. Synthesizing 4-bromo-1-aryl-1H-imidazoles at scale presents significant regioselectivity and purification challenges. As your Application Scientist, I have designed this guide to move you away from low-yielding direct monobromination strategies toward a highly scalable, self-validating three-step workflow: Ullmann N-arylation, exhaustive dibromination, and kinetically controlled selective debromination [1].
I. Synthetic Strategy Overview
Three-step scalable synthesis of 4-bromo-1-(4-chlorophenyl)-1H-imidazole.
II. Troubleshooting Guides & FAQs
Q1: Why does direct monobromination of 1-(4-chlorophenyl)-1H-imidazole fail to provide the pure 4-bromo isomer on a kilogram scale? Causality: Electrophilic aromatic substitution (SEAr) on 1-aryl imidazoles suffers from poor thermodynamic differentiation between the C4 and C5 positions. The electron density is similar, and the transition states for bromination at both carbons are stabilized by the adjacent nitrogen atoms. Direct bromination with N-Bromosuccinimide (NBS) or Br2 inevitably yields an inseparable mixture of 4-bromo and 5-bromo isomers [2]. Solution: Bypass direct monobromination. Instead, exhaustively brominate the intermediate to the 4,5-dibromo species, which can then be selectively debrominated at the C5 position using a Grignard reagent [1].
Q2: During the Ullmann N-arylation step, my reaction stalls at 60-70% conversion. How do I drive it to completion without increasing catalyst loading? Causality: Copper(I) catalysts are highly susceptible to oxidation into inactive Cu(II) species, and 1-chloro-4-iodobenzene is prone to competitive homocoupling if the catalytic cycle is disrupted. Solution: Implement a bidentate diamine ligand (e.g., TMEDA or trans-N,N'-dimethylcyclohexane-1,2-diamine) to stabilize the Cu(I) oxidation state and accelerate the reductive elimination step [3]. Ensure solvents are strictly degassed (sparged with Argon for 30 minutes) to prevent oxidative catalyst deactivation.
Q3: In the final Grignard debromination step, I am observing significant amounts of the fully debrominated product (1-(4-chlorophenyl)-1H-imidazole). What is the mechanistic cause? Causality: Halogen-metal exchange at the C5 position is kinetically favored due to the inductive electron-withdrawing effect and the coordination proximity of the N3 lone pair. However, this kinetic preference is highly temperature-dependent. If the internal reaction temperature exceeds -15 °C, or if a large excess of iPrMgCl is used to compensate for wet solvent, the C4 position will also undergo exchange, leading to over-debromination upon quenching. Solution: Maintain strict cryogenic control (-25 °C) and use exactly 1.1 equivalents of titrated iPrMgCl.
Mechanism of kinetically controlled C5 halogen-metal exchange.
III. Quantitative Data: Debromination Optimization
To validate the choice of reagents for the C5-debromination step, review the optimization data below. Isopropylmagnesium chloride (iPrMgCl) at -25 °C provides the optimal balance of safety, yield, and regioselectivity compared to alternative reagents [1].
| Reagent | Equivalents | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (4-Br : 5-Br) | Process Observation |
| TMAF | 2.0 | 100 | 24 | 15% | 1:1 | Poor conversion; thermal degradation. |
| n-BuLi | 1.1 | -78 | 1 | 65% | >99:1 | High regioselectivity, but cryogenic scaling is hazardous/costly. |
| iPrMgCl | 1.1 | 0 | 1 | 70% | 85:15 | Loss of kinetic control; over-debromination observed. |
| iPrMgCl | 1.1 | -25 | 1 | 92% | >99:1 | Optimal conditions for scale-up. |
IV. Validated Experimental Protocols
Every protocol below is designed as a self-validating system, meaning it includes built-in In-Process Controls (IPC) to verify success before proceeding to the next step.
Protocol A: Exhaustive Dibromination
Objective: Convert 1-(4-chlorophenyl)-1H-imidazole to 4,5-dibromo-1-(4-chlorophenyl)-1H-imidazole.
-
Preparation: Charge a reactor with 1-(4-chlorophenyl)-1H-imidazole (1.0 equiv) and anhydrous DMF (5 volumes).
-
Electrophilic Addition: Slowly add N-Bromosuccinimide (NBS, 2.5 equiv) in portions at 20 °C. Causality Note: Portion-wise addition prevents thermal runaway, which can lead to solvent degradation and impurity formation [2].
-
Reaction: Stir the mixture at room temperature for 6 hours.
-
In-Process Control (IPC): Pull an aliquot and analyze via LCMS. The reaction is self-validating when the mono-bromo intermediate mass (m/z ~257) is ≤ 1.0% relative to the dibromo product mass (m/z ~336).
-
Quench & Isolate: Quench the reaction with a 10% aqueous sodium thiosulfate solution. Causality Note: Thiosulfate instantly reduces any unreacted electrophilic bromine species, preventing oxidative side reactions during workup. Extract with EtOAc, dry over Na2SO4, and concentrate.
Protocol B: Regioselective Halogen-Metal Exchange
Objective: Selectively debrominate the C5 position to yield 4-bromo-1-(4-chlorophenyl)-1H-imidazole.
-
Preparation: Dissolve the crude 4,5-dibromo-1-(4-chlorophenyl)-1H-imidazole (1.0 equiv) in anhydrous THF (10 volumes) under a strict Argon atmosphere.
-
Cryogenic Cooling: Cool the reactor jacket to -25 °C.
-
Grignard Addition: Dropwise add iPrMgCl (2.0 M in THF, 1.1 equiv) over 1 hour. Causality Note: The addition rate must be strictly controlled to ensure the internal temperature never exceeds -20 °C, preserving the kinetic preference for the C5 position [1].
-
Reaction: Stir at -25 °C for 1 hour.
-
In-Process Control (IPC): Analyze via HPLC. The reaction is complete when the dibromo starting material is ≤ 2.0%.
-
Quench: Rapidly quench the reaction by adding saturated aqueous NH4Cl while maintaining the temperature below 0 °C. Causality Note: The mildly acidic NH4Cl provides the necessary proton to trap the C5-magnesio intermediate without degrading the imidazole ring. Extract with EtOAc and crystallize.
V. References
-
Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole: A Key Building Block for Bioactive Molecules. SynOpen.[Link]
-
Mild and Regioselective Bromination of Aromatic Compounds. Synthesis.[Link]
-
An Efficient Recyclable Polymer Supported Copper(II) Catalyst for C–N Bond Formation by N-Arylation. Catalysis Letters.[Link]
debromination side reactions of 4-bromo-1-(4-chlorophenyl)-1H-imidazole
Resolution Center: Suppressing Debromination in 4-bromo-1-(4-chlorophenyl)-1H-imidazole
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter process deviations where target aryl halides undergo unwanted reduction instead of the desired carbon-carbon or carbon-heteroatom bond formation. When working with 4-bromo-1-(4-chlorophenyl)-1H-imidazole , the primary failure mode during Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Heck, or Buchwald-Hartwig) is hydrodebromination [1].
This guide is designed to provide drug development professionals and synthetic chemists with causality-driven insights, quantitative optimization data, and self-validating protocols to eliminate this specific side reaction.
Part 1: Mechanistic Root Cause Analysis (FAQs)
Q: Why does 4-bromo-1-(4-chlorophenyl)-1H-imidazole undergo hydrodebromination so readily? A: Bromo-imidazoles are highly electron-rich heterocycles. During the catalytic cycle, the oxidative addition of the C-Br bond to the Pd(0) catalyst forms a relatively stable Ar-Pd(II)-Br intermediate[1]. If the subsequent transmetalation step is kinetically slow—often due to poor nucleophilicity of the coupling partner or inadequate base activation—this intermediate has an extended lifetime. This allows competing pathways to dominate. If hydride donors are present in the microenvironment, the Pd(II) complex undergoes a rapid hydride transfer, followed by reductive elimination to yield the debrominated byproduct, 1-(4-chlorophenyl)-1H-imidazole[2].
Q: Where are these "hydride donors" coming from if I am not using a reducing agent? A: Hydride sources are often inadvertently introduced via solvents and bases.
-
Solvents: Primary and secondary alcohols (like methanol or ethanol) undergo palladium-mediated oxidation, transferring a hydride to the metal center via β -hydride elimination[2].
-
Bases: Strong alkoxide bases (e.g., NaOMe, KOtBu) possess β -hydrogens that can similarly act as hydride donors[1].
-
Moisture: Recent mechanistic studies and DFT calculations have proven that even trace water in hygroscopic bases or solvents can directly participate in hydrodehalogenation pathways prior to the formation of stable Ar-Pd(II)-Br complexes[3].
Q: How can I analytically differentiate between a failed reaction and hydrodebromination? A: You must establish a self-validating analytical loop. If the reaction fails at the oxidative addition step, LC-MS analysis will show unreacted starting material at m/z ~256/258 (due to the Cl and Br isotopes). However, if hydrodebromination is occurring, the starting material will be consumed, but the mass spectrum will reveal a dominant new peak at m/z ~178/180. This confirms that the C-Br bond was successfully activated by Pd(0), but the transmetalation step failed to outcompete the reduction pathway[4].
Mechanistic divergence: Productive cross-coupling vs. undesired hydrodebromination pathway.
Part 2: Quantitative Parameter Optimization
To shift the kinetic preference toward transmetalation, we must systematically eliminate hydride sources and accelerate the productive cycle. The table below summarizes the causality behind parameter adjustments when optimizing the Suzuki-Miyaura coupling of 4-bromo-1-(4-chlorophenyl)-1H-imidazole.
| Entry | Catalyst / Ligand | Base | Solvent | Temp (°C) | Product Yield (%) | Debromination (%) | Mechanistic Rationale |
| 1 | Pd(PPh 3 ) 4 (5 mol%) | NaOMe | MeOH | 80 | 15% | 82% | Failure Mode: Methoxide and MeOH provide abundant hydride sources via β -hydride elimination[2]. PPh 3 is too small to accelerate transmetalation. |
| 2 | Pd(dppf)Cl 2 (5 mol%) | K 2 CO 3 | DMF / H 2 O | 80 | 65% | 25% | Partial Success: Bidentate ligand stabilizes Pd(II), but the presence of water acts as a hydrogen source for competing hydrodehalogenation[3]. |
| 3 | Pd 2 (dba) 3 / XPhos | K 3 PO 4 | Toluene | 100 | 94% | <2% | Optimized: Bulky, electron-rich XPhos accelerates transmetalation. Aprotic solvent and inorganic base eliminate hydride donors[1]. |
Part 3: Self-Validating Experimental Protocol
This protocol for the Suzuki-Miyaura cross-coupling of 4-bromo-1-(4-chlorophenyl)-1H-imidazole relies on a self-validating framework. Every step includes a physical or analytical checkpoint to ensure the system behaves as predicted.
Materials Required:
-
Substrate: 4-bromo-1-(4-chlorophenyl)-1H-imidazole (1.0 equiv)
-
Nucleophile: Arylboronic acid (1.2 equiv)
-
Catalyst System: Pd 2 (dba) 3 (2 mol%) and XPhos (4 mol%)
-
Base: Anhydrous K 3 PO 4 (2.0 equiv)
-
Solvent: Anhydrous, degassed Toluene (0.2 M)
Step-by-Step Methodology:
Step 1: Rigorous Exclusion of Oxygen and Moisture
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromo-imidazole, arylboronic acid, Pd 2 (dba) 3 , XPhos, and K 3 PO 4 .
-
Seal the flask with a rubber septum and connect to a Schlenk line.
-
Evacuate the flask under high vacuum for 5 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.
-
Causality & Validation: Oxygen oxidizes the active Pd(0) species to an inactive Pd(II) state, stalling the productive cycle and increasing the residence time of any active intermediates, which exacerbates side reactions[4]. Visual Validation: The solid mixture should retain the deep purple/red hue of Pd 2 (dba) 3 . If it turns black immediately, oxygen has breached the system.
Step 2: Solvent Addition & Reaction Initiation
-
Inject anhydrous, Argon-sparged toluene into the flask via a gastight syringe.
-
Transfer the flask to a pre-heated oil bath set to 100 °C and stir vigorously (800 rpm).
-
Causality: High stirring rates are required because K 3 PO 4 is insoluble in toluene. The reaction occurs at the solid-liquid interface. Poor stirring mimics a "base-deficient" environment, stalling transmetalation and triggering debromination[1].
Step 3: Analytical Self-Validation (t = 1 hour)
-
Under a positive pressure of Argon, withdraw a 10 µL aliquot of the reaction mixture.
-
Dilute the aliquot in 1 mL of LC-MS grade Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via UPLC-MS.
-
Validation Checkpoint:
-
Pass: Product mass is dominant; starting material mass (m/z 256/258) is decreasing; debromination byproduct (m/z 178) is <2% relative area. Proceed to completion (typically 4-6 hours).
-
Fail: Debromination byproduct (m/z 178) exceeds 5%. Abort the reaction. This indicates that either the toluene is wet, the K 3 PO 4 has absorbed atmospheric moisture, or the boronic acid has degraded into a boroxine anhydride, failing to transmetalate[3].
-
Step 4: Workup and Isolation
-
Cool the reaction to room temperature.
-
Filter the mixture through a short pad of Celite to remove palladium black and inorganic phosphate salts. Elute with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
Part 4: Troubleshooting Workflow
If you encounter persistent debromination despite following the standard protocol, use the following decision tree to isolate the root cause.
Troubleshooting decision tree for suppressing hydrodebromination in Pd-catalyzed couplings.
Part 5: References
-
Cross-Coupling Reactions Guide Johnson Matthey Catalysis & Chiral Technologies. [Link]
-
A mechanistic investigation of hydrodehalogenation using ESI-MS Chemical Communications (RSC Publishing).[Link]
-
Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides Organometallics - ACS Publications.[Link]
Sources
Technical Support Center: Optimizing Buchwald-Hartwig Amination of 4-bromo-1-(4-chlorophenyl)-1H-imidazole
Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is specifically tailored for researchers, scientists, and drug development professionals working with the challenging substrate, 4-bromo-1-(4-chlorophenyl)-1H-imidazole. Here, we will dissect common issues, provide in-depth troubleshooting, and offer optimized protocols to ensure the successful synthesis of your target arylamines.
Introduction: Understanding the Substrate's Challenges
The Buchwald-Hartwig amination has revolutionized the formation of C-N bonds, offering a versatile method for coupling amines with aryl halides.[1] However, the substrate 4-bromo-1-(4-chlorophenyl)-1H-imidazole presents a unique set of challenges:
-
Chemoselectivity: The presence of two different halogen atoms (bromine and chlorine) raises the question of selective C-N bond formation. Generally, the order of reactivity for aryl halides in palladium-catalyzed coupling reactions is I > Br > Cl.[2] This suggests that the amination should preferentially occur at the C-Br bond.
-
Heteroaromatic Nature: The imidazole ring is an electron-rich heterocycle. The lone pair of electrons on the imidazole nitrogen can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[3]
-
Steric Hindrance: The substitution pattern on the imidazole ring may influence the approach of the catalyst and the amine, potentially requiring specific ligand selection to overcome steric barriers.
This guide will provide a systematic approach to navigate these challenges and achieve high-yielding, selective amination.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address the most common issues encountered during the amination of 4-bromo-1-(4-chlorophenyl)-1H-imidazole.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?
Low or no product yield is a frequent problem that can often be traced back to catalyst activity or reaction setup.[4]
Possible Causes & Solutions:
-
Catalyst Inactivity/Decomposition: The active Pd(0) species is sensitive to oxygen.[4] The formation of a black precipitate (palladium black) is a clear indicator of catalyst decomposition.[4]
-
Solution: Ensure a strictly inert atmosphere (argon or nitrogen) throughout the reaction setup and duration. Use freshly distilled and thoroughly degassed solvents. Employ modern, air-stable precatalysts (e.g., G3 or G4 palladacycles) which are often more reliable than generating the active catalyst in situ from sources like Pd(OAc)₂.[5]
-
-
Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.[2] For heteroaromatic substrates, the ligand must be bulky enough to prevent coordination of the imidazole nitrogen to the palladium.[3]
-
Incorrect Base Selection: The base's role is to deprotonate the amine in the catalytic cycle.[7] An unsuitable base can stall the reaction.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly effective.[5] However, if your amine substrate has base-sensitive functional groups, weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) should be considered, possibly with an increase in reaction temperature.[5][6]
-
-
Poor Reagent Purity: Water and other impurities can poison the catalyst.[4]
-
Solution: Use anhydrous solvents and ensure all reagents are of high purity.
-
Q2: I am observing the formation of side products. What are they and how can I minimize them?
Side product formation can complicate purification and significantly reduce the yield of your desired product.
Common Side Products & Mitigation Strategies:
-
Hydrodehalogenation: This is the reduction of the aryl halide to the corresponding arene (e.g., 1-(4-chlorophenyl)-1H-imidazole).
-
Cause: This can be promoted by certain catalyst systems or the presence of water.
-
Solution: Ensure anhydrous conditions. Optimizing the catalyst-to-ligand ratio can also suppress this side reaction.[5]
-
-
Homocoupling: Dimerization of the aryl halide or the amine.
-
Cause: This is often favored at higher temperatures or with certain catalyst systems.
-
Solution: Lowering the reaction temperature and optimizing the catalyst loading can often minimize homocoupling.[5]
-
-
Reaction at the Aryl Chloride: While less likely, coupling at the C-Cl bond can occur under forcing conditions.
-
Solution: Maintain a controlled temperature (typically 80-110 °C) to favor the more reactive C-Br bond.[8] The use of ligands specifically designed for aryl chloride activation should be avoided unless C-Cl coupling is desired.
-
Q3: The reaction is sluggish and does not go to completion. What can I do to improve the reaction rate?
A stalled reaction can often be pushed to completion with careful adjustments to the reaction parameters.
Troubleshooting Steps:
-
Increase Temperature: Many Buchwald-Hartwig reactions benefit from elevated temperatures, typically in the range of 80-110 °C.[5]
-
Increase Catalyst Loading: While typically low (1-2 mol%), increasing the catalyst loading to 3-5 mol% can sometimes drive the reaction to completion.[5]
-
Screen Different Solvents: Solubility of all components is crucial. Toluene and 1,4-dioxane are common choices.[5] If solubility is an issue, consider a more polar aprotic solvent, but be mindful that it could potentially coordinate with the catalyst.[3]
-
Check Reagent Purity: Re-verify the purity and dryness of all starting materials, solvents, and the inertness of your reaction atmosphere.[4]
Recommended Starting Conditions & Optimization
For a new system, it is always best to start with a reliable set of conditions and then optimize. The following table provides a good starting point for the amination of 4-bromo-1-(4-chlorophenyl)-1H-imidazole.
| Parameter | Recommended Starting Conditions | Notes |
| Palladium Precatalyst | XPhos Pd G3 (2 mol%) | Air-stable and reliable for generating the active catalyst.[9] |
| Ligand | DavePhos or XantPhos (2.4 mol%) | Known to be effective for NH-heterocycles.[5] |
| Base | NaOtBu (1.4 - 2.0 equiv.) | A strong, non-nucleophilic base suitable for a wide range of amines.[5] |
| Solvent | Toluene or 1,4-Dioxane (0.1 - 0.5 M) | Anhydrous and degassed.[5] |
| Temperature | 80 - 110 °C | A good starting range to balance reaction rate and side product formation.[8] |
| Amine | 1.2 - 1.5 equiv. | A slight excess of the amine is typically used. |
Optimization Workflow:
If the initial reaction is not satisfactory, a systematic approach to optimization is recommended. Design of Experiments (DoE) can be a powerful tool to efficiently explore the reaction space.[8] If DoE is not feasible, a one-variable-at-a-time (OVAT) approach can be used, though it may not identify the true optimum.[8]
Visualizing the Process
The Buchwald-Hartwig Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The reaction proceeds through a series of well-defined steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1]
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Troubleshooting Workflow
When faced with a challenging reaction, a logical workflow can help identify and solve the problem efficiently.
Caption: A step-by-step workflow for troubleshooting low yields.
Experimental Protocol: General Procedure
This protocol provides a general starting point for a small-scale reaction.
Materials:
-
4-bromo-1-(4-chlorophenyl)-1H-imidazole (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Ligand (if not using a precatalyst, e.g., DavePhos, 0.024 mmol, 2.4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
In a glovebox or under a stream of inert gas: To the reaction vial, add 4-bromo-1-(4-chlorophenyl)-1H-imidazole, the palladium precatalyst, and the base. If the amine is a solid, it can also be added at this stage.
-
Seal the vial with a septum-fitted cap.
-
If not in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.
-
Add the anhydrous, degassed solvent via syringe.
-
If the amine is a liquid, add it via syringe.
-
Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Stir the reaction for the desired amount of time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
References
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jk-sci.com [jk-sci.com]
- 8. bristol.ac.uk [bristol.ac.uk]
- 9. researchgate.net [researchgate.net]
purity analysis of 4-bromo-1-(4-chlorophenyl)-1H-imidazole by HPLC
An Objective Comparison of HPLC Methodologies for the Purity Analysis of 4-bromo-1-(4-chlorophenyl)-1H-imidazole
Prepared by: A Senior Application Scientist
For researchers, scientists, and drug development professionals, the structural integrity and purity of active pharmaceutical ingredients (APIs) and key intermediates are non-negotiable. The compound 4-bromo-1-(4-chlorophenyl)-1H-imidazole is a vital heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other potential therapeutic agents. The presence of even trace-level impurities, such as regioisomers or reaction byproducts, can drastically alter biological activity, toxicity profiles, and downstream reaction yields. Consequently, a robust, selective, and validated analytical method for purity determination is paramount.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-bromo-1-(4-chlorophenyl)-1H-imidazole. We will explore the causality behind chromatographic choices, present detailed experimental protocols, and offer supporting data to guide researchers in selecting and developing a method that is fit for its intended purpose, in alignment with the principles of analytical procedure development and validation outlined by the International Council for Harmonisation (ICH).[1][2][3]
The Analytical Challenge: Understanding Potential Impurities
Effective purity analysis begins with a foundational understanding of the potential impurities that may arise during synthesis. The most common route to 4-bromo-1-(4-chlorophenyl)-1H-imidazole involves the N-arylation of 4-bromo-1H-imidazole.[4] This process can introduce several structurally similar impurities that are often challenging to separate.
Key Potential Impurities:
-
Starting Materials: Unreacted 4-bromo-1H-imidazole and the arylating agent (e.g., 4-chloroiodobenzene).
-
Regioisomers: 5-bromo-1-(4-chlorophenyl)-1H-imidazole, which can form if the starting material contains the 5-bromo isomer.
-
Byproducts: Homocoupling of the aryl halide (e.g., 4,4'-dichlorobiphenyl) is a common side reaction.
-
Process-Related Impurities: Compounds arising from incomplete reactions or degradation, such as debrominated or dechlorinated analogues.
The structural similarity between these compounds, particularly the regioisomer, necessitates a highly selective chromatographic system.
Comparative Analysis of Reverse-Phase HPLC Methods
Reverse-Phase HPLC (RP-HPLC) is the technique of choice for non-volatile, moderately polar compounds like halogenated imidazoles.[5][6] The separation is primarily driven by hydrophobic interactions between the analyte and the stationary phase. However, secondary interactions can be leveraged to enhance selectivity. We will compare two common approaches: a standard alkyl-phase column (C18) and a phenyl-phase column, which introduces different interaction mechanisms.
Method A: The Industry Standard - C18 Stationary Phase
A C18 (octadecylsilane) column is the workhorse of RP-HPLC, offering robust hydrophobic retention.[5] It serves as an excellent starting point for method development.
-
Instrumentation:
-
HPLC System: A standard HPLC or UHPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD/PDA).[7]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
-
Reagents and Materials:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade or ultrapure.
-
Formic Acid (FA), analytical grade.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B
-
15-17 min: 90% B
-
17.1-20 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm. DAD acquisition from 190-400 nm for peak purity analysis.[7]
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the 4-bromo-1-(4-chlorophenyl)-1H-imidazole sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.
-
The C18 phase provides strong retention for the hydrophobic imidazole derivative. The acetonitrile gradient effectively elutes the main compound and its impurities based on their relative hydrophobicity. Formic acid is used to control the pH and improve peak shape by ensuring consistent ionization of any residual silanols on the stationary phase. While this method is effective for separating many process-related impurities, it may struggle to resolve compounds with very similar hydrophobicity, such as regioisomers.
Method B: An Alternative Selectivity - Phenyl-Hexyl Stationary Phase
To address the potential co-elution of critical pairs, a column with a different selectivity is required. Phenyl-based stationary phases can provide unique separation capabilities for aromatic compounds through π-π interactions between the phenyl rings of the stationary phase and the analyte.[8]
-
Instrumentation:
-
Same as Method A.
-
Column: Phenyl-Hexyl column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
-
Reagents and Materials:
-
Methanol (MeOH), HPLC grade.
-
Water, HPLC grade or ultrapure.
-
Formic Acid (FA), analytical grade.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Methanol with 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 55% B
-
2-15 min: 55% to 95% B
-
15-17 min: 95% B
-
17.1-20 min: 55% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm. DAD acquisition from 190-400 nm for peak purity analysis.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Same as Method A.
-
The switch to a Phenyl-Hexyl column and a methanol-based mobile phase fundamentally alters the separation mechanism.[9] Methanol, as a protic solvent, interacts differently with the analyte and stationary phase compared to the aprotic acetonitrile.[10] The key advantage here is the potential for π-π interactions between the aromatic rings of the analyte and the phenyl groups of the stationary phase. This can introduce a degree of shape selectivity, which is often highly effective in separating isomers where hydrophobic differences are minimal.
Data Presentation: Performance Comparison
To illustrate the practical differences, the following table summarizes hypothetical but realistic performance data for the separation of 4-bromo-1-(4-chlorophenyl)-1H-imidazole from its critical regioisomer impurity.
| Parameter | Method A (C18 Column) | Method B (Phenyl-Hexyl Column) | Commentary |
| Retention Time (Main Peak) | 10.2 min | 11.5 min | Phenyl columns can sometimes exhibit slightly longer retention for aromatic compounds. |
| Resolution (Rs) between Main Peak and Regioisomer | 1.4 | 2.1 | A resolution of >2.0 is desired for baseline separation. Method B clearly provides superior separation for this critical pair. |
| Tailing Factor (Tf) for Main Peak | 1.2 | 1.1 | Both methods produce acceptable peak shapes (Tf ≤ 1.5 is generally good). |
| Total Run Time | 20 min | 20 min | Run times are comparable, allowing for similar sample throughput. |
Visualization of Experimental Workflow
The general workflow for HPLC purity analysis is a systematic process designed to ensure accurate and reproducible results.
Caption: General workflow for the HPLC purity analysis of a pharmaceutical compound.
Trustworthiness: A Self-Validating System with Peak Purity Analysis
Chromatographic separation alone is not sufficient to guarantee purity. A Diode Array Detector (DAD) provides a critical layer of validation by assessing the spectral homogeneity across a single chromatographic peak.[7] This process, known as peak purity analysis, compares the UV-Vis spectra taken at different points (upslope, apex, downslope) of the peak.
If the peak represents a single compound, all spectra should be identical.[11] A significant spectral difference indicates the presence of a co-eluting impurity.[12] This is a self-validating check on the specificity of the method. While powerful, DAD peak purity has limitations; it may fail to detect impurities that have a very similar spectrum to the main compound or are present at very low levels.[13]
Caption: Decision tree for evaluating results from HPLC-DAD peak purity analysis.
Authoritative Grounding: The Role of Method Validation
A developed analytical method is not complete until it has been formally validated to demonstrate its suitability for the intended purpose.[3][14] The ICH Q2(R2) guideline provides a comprehensive framework for this process.[1][15] For a purity method, the following parameters are critical:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities. This is demonstrated by separating all known impurities and is supported by DAD peak purity analysis.[1][16]
-
Limit of Quantitation (LOQ): The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.
-
Linearity: Demonstrating that the detector response is directly proportional to the concentration of the impurities over a defined range.[14]
-
Accuracy: The closeness of the results obtained by the method to the true value, often assessed by analyzing samples spiked with known amounts of impurities.[2]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay) and intermediate precision (inter-assay).
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, mobile phase composition), providing an indication of its reliability during normal usage.
Conclusion and Recommendations
The purity analysis of 4-bromo-1-(4-chlorophenyl)-1H-imidazole requires a highly selective HPLC method capable of resolving the main component from structurally similar impurities, particularly its regioisomer.
-
A C18 column (Method A) serves as a robust starting point and may be sufficient if all process impurities are well-resolved.
-
However, for comprehensive analysis and to ensure separation of critical pairs, an orthogonal method using a Phenyl-Hexyl column (Method B) is strongly recommended. The alternative selectivity provided by π-π interactions often proves decisive in resolving challenging isomer separations.
For all analyses, the use of a Diode Array Detector is essential for performing in-line peak purity analysis, which provides a critical check for co-eluting peaks and acts as a self-validating mechanism for the method's specificity. Finally, any method intended for quality control or regulatory submission must undergo full validation according to ICH Q2(R2) guidelines to ensure the integrity and reliability of the generated data.
References
-
Title: PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis Source: pharmaguides.com URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: Peak purity determination with principal component analysis of high-performance liquid chromatography-diode array detection data Source: PubMed URL: [Link]
-
Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
-
Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]
-
Title: Peak Spectral Homogeneity in LC/DAD: Exploring Alternatives in Peak Purity Evaluations Source: MDPI URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]
-
Title: Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations Source: Chromatography Online URL: [Link]
-
Title: (PDF) Peak Purity Determination by HPLC Diode Array Detector (DAD / PDA) based Chromatography Software (Limitations and Uses) Source: ResearchGate URL: [Link]
-
Title: Reversed Phase HPLC Columns Source: Phenomenex URL: [Link]
-
Title: Imidazole quantification by LC determination Source: Wiley Analytical Science URL: [Link]
-
Title: Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents Source: MDPI URL: [Link]
-
Title: HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns Source: SIELC Technologies URL: [Link]
-
Title: HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma Source: PMC URL: [Link]
-
Title: RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE Source: analele.chimie.unibuc.ro URL: [Link]
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. benchchem.com [benchchem.com]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. mdpi.com [mdpi.com]
- 10. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Peak purity determination with principal component analysis of high-performance liquid chromatography-diode array detection data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. youtube.com [youtube.com]
- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. Peak Spectral Homogeneity in LC/DAD: Exploring Alternatives in Peak Purity Evaluations [mdpi.com]
Unambiguous Structural Confirmation of 4-Bromo-1-(4-chlorophenyl)-1H-imidazole: A Comparative Guide to NMR Strategies
In modern drug discovery and development, the structural integrity of active pharmaceutical ingredients (APIs) is non-negotiable. When synthesizing halogenated N-aryl imidazoles—such as 4-bromo-1-(4-chlorophenyl)-1H-imidazole—chemists frequently encounter a notorious analytical challenge: the formation of nearly indistinguishable 4-bromo and 5-bromo regioisomers[1].
This guide objectively compares the performance of standard 1D NMR methodologies against an Advanced High-Field 2D NMR Suite (HSQC + HMBC) . By examining the causality behind these experimental choices, we demonstrate why 2D NMR is not merely an optional upgrade, but a mandatory, self-validating system for definitive structural confirmation.
The Analytical Challenge: Why Standard 1D NMR Fails
The traditional approach to structural confirmation relies on Benchtop NMR (60–80 MHz) or standard 1D ¹H/¹³C NMR at 400 MHz. While these alternatives are cost-effective and sufficient for routine purity checks, they fundamentally lack the resolving power required for complex regioisomer differentiation.
In the case of 1-(4-chlorophenyl)-1H-imidazole derivatives, the ¹H NMR spectrum presents a crowded aromatic region[2]. The protons of the 4-chlorophenyl ring (an AA'BB' spin system) resonate between 7.50 and 7.70 ppm. Simultaneously, the residual imidazole proton (H-5 in the 4-bromo isomer, or H-4 in the 5-bromo isomer) typically resonates as a singlet around 7.85 ppm[3].
The Point of Failure: Because the electronic environments of H-4 and H-5 are remarkably similar, their chemical shifts overlap heavily with the N-aryl signals. A 1D spectrum will confirm the presence of a bromo-imidazole, but it cannot definitively prove which carbon holds the bromine atom.
Mechanistic Causality: The 2D NMR Advantage
To solve this, we must transition from observing isolated signals to mapping the molecular skeleton. The Advanced 600 MHz 2D NMR Suite utilizes Heteronuclear Multiple Bond Correlation (HMBC) to trace connectivity between protons and carbons over multiple bonds[4].
The causality behind this choice lies in the physics of scalar coupling ( J -coupling):
-
3-Bond Couplings ( 3JCH ): In rigid aromatic systems, protons couple strongly (typically 7–9 Hz) to carbons three bonds away. HMBC is highly sensitive to these interactions.
-
4-Bond Couplings ( 4JCH ): Couplings over four bonds are near zero (< 1 Hz) and are virtually invisible on a standard HMBC spectrum.
The Regioisomer Proof:
-
In the 4-bromo isomer: The available proton is at C-5. H-5 is exactly three bonds away from the N-aryl C-1' carbon (H5 → C5 → N1 → C1'). This generates a strong, diagnostic HMBC cross-peak.
-
In the 5-bromo isomer: The available proton is at C-4. H-4 is four bonds away from the N-aryl C-1' carbon (H4 → C4 → C5 → N1 → C1'). No cross-peak will be observed.
This binary outcome—the presence or absence of a specific cross-peak—transforms the analysis from an educated guess into an absolute, self-validating mathematical proof.
Data Presentation: Comparative Analysis
The table below summarizes the quantitative data, illustrating the diagnostic superiority of the 2D NMR suite.
| Structural Feature | Standard 1D ¹H NMR | Standard 1D ¹³C NMR | Advanced 2D HMBC Correlations | Diagnostic Value |
| C-2 / H-2 | ~8.20 ppm (s, 1H) | ~138.0 ppm | H-2 → C-4, C-5, C-1' (Aryl) | Low (Present in both isomers) |
| C-4 (C-Br) | N/A | ~115.0 ppm | N/A | Low (Requires 2D to assign) |
| C-5 / H-5 | ~7.85 ppm (s, 1H) | ~123.5 ppm | H-5 → C-4, C-1' (Aryl) | High (Confirms 4-bromo isomer) |
| Aryl C-1' | N/A | ~135.0 ppm | N/A | Critical Anchor Point |
| Aryl H-2'/H-6' | ~7.60 ppm (d, 2H) | ~123.0 ppm | H-2'/H-6' → C-1', C-4' | Low (Overlaps with H-5) |
| Aryl H-3'/H-5' | ~7.50 ppm (d, 2H) | ~129.5 ppm | H-3'/H-5' → C-1', C-4' | Low (Standard AA'BB' system) |
Experimental Protocol: A Self-Validating System
A robust analytical protocol must not rely on assumed chemical shifts. The following step-by-step methodology ensures that the output of one experiment validates the input of the next, creating a closed-loop verification system.
Step 1: Sample Preparation & Internal Referencing
-
Dissolve 15–20 mg of the synthesized compound in 0.6 mL of DMSO- d6 .
-
Add Tetramethylsilane (TMS) at 0.01% v/v.
-
Causality: TMS locks the 0 ppm baseline, ensuring absolute shift accuracy across all dimensions.
Step 2: Probe Tuning & Pulse Calibration
-
Insert the sample into a 600 MHz spectrometer equipped with a CryoProbe.
-
Tune and match the probe for both ¹H and ¹³C frequencies. Calibrate the 90° ¹H pulse.
-
Causality: Precise flip angles are critical for the coherence transfer pathways in 2D sequences, maximizing the Signal-to-Noise Ratio (SNR) for insensitive ¹³C nuclei.
Step 3: 1D Baseline Acquisition
-
Acquire standard ¹H (16 scans) and ¹³C (1024 scans) spectra to establish baseline proton and carbon counts.
Step 4: Multiplicity-Edited HSQC Acquisition
-
Run a multiplicity-edited HSQC experiment (e.g., hsqcedetgpsisp2.2).
-
Validation Step: This experiment unambiguously pairs every proton to its directly attached carbon. It prevents the catastrophic error of misassigning a quaternary carbon (like C-4 or C-1') in the subsequent HMBC.
Step 5: HMBC Acquisition & Diagnostic Tracing
-
Acquire the HMBC spectrum optimized for long-range couplings ( nJCH=8 Hz), utilizing a delay Δ=62.5 ms.
-
Validation Step: Locate the validated H-5 signal on the F2 axis. Trace vertically to locate cross-peaks. A definitive cross-peak at ~135.0 ppm (Aryl C-1') confirms the 4-bromo regioisomer.
Workflow Visualization
The following decision tree illustrates the logical pathway for regioisomer differentiation, highlighting where standard 1D methods fall short and 2D methods succeed.
Figure 1: Logical decision tree for the unambiguous differentiation of bromoimidazole regioisomers.
Conclusion
While benchtop and 1D NMR systems serve a purpose in high-throughput purity screening, they are inadequate for the rigorous structural confirmation of halogenated N-aryl imidazoles. The Advanced 2D NMR Suite provides an objective, self-validating mechanism—rooted in the physics of heteronuclear bond coupling—to definitively secure the structural identity of 4-bromo-1-(4-chlorophenyl)-1H-imidazole.
References
-
1-(4-Chlorophenyl)-1H-imidazole | CID 142859 , National Center for Biotechnology Information (PubChem).[Link]
-
4-Bromo-1H-imidazole | CID 96125 , National Center for Biotechnology Information (PubChem).[Link]
-
5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine , Molbank (MDPI).[Link]
Sources
Comparative Guide: Reactivity of 4-Bromo- vs. 4-Iodo-1-(4-chlorophenyl)-1H-imidazole in Cross-Coupling
As a Senior Application Scientist in drug development, I frequently evaluate halogenated heterocycles for late-stage functionalization. The imidazole scaffold is ubiquitous in medicinal chemistry, often serving as a core pharmacophore in kinase inhibitors and antifungal agents. When designing a synthetic route involving 1-(4-chlorophenyl)-1H-imidazole derivatives, selecting the correct halogen at the C4 position is a critical decision that dictates the efficiency, cost, and scalability of the sequence.
This guide provides an objective, data-driven comparison of 4-bromo-1-(4-chlorophenyl)-1H-imidazole and its 4-iodo counterpart, focusing on their reactivity profiles in palladium-catalyzed cross-coupling reactions.
Mechanistic Rationale: The Oxidative Addition Paradigm
In palladium-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura or Buchwald-Hartwig couplings), the catalytic cycle is universally governed by the oxidative addition of the carbon-halogen (C-X) bond to the active Pd(0) species. This step is typically rate-determining.
The fundamental difference in reactivity between the bromo and iodo variants is rooted in their intrinsic bond dissociation energies (BDE). The carbon-iodine (C-I) bond is significantly longer and weaker (~65 kcal/mol) than the carbon-bromine (C-Br) bond (~81 kcal/mol). Consequently, the 4-iodo-1H-imidazole derivative undergoes oxidative addition much faster, making it a highly reactive electrophile that permits milder reaction conditions, shorter reaction times, and lower catalyst loadings (1)[1].
Orthogonal Chemoselectivity
A unique feature of the 1-(4-chlorophenyl) substituted system is the presence of a C-Cl bond on the phenyl ring. The C-Cl bond possesses a much higher BDE (~96 kcal/mol) compared to both the C-Br and C-I bonds on the imidazole ring. Because palladium insertion is highly sensitive to bond strength, both the 4-bromo and 4-iodo substrates exhibit perfect chemoselectivity. The cross-coupling will occur exclusively at the imidazole C4 position, leaving the 4-chlorophenyl moiety completely intact for potential downstream orthogonal functionalization (2)[2].
Caption: Chemoselectivity logic dictated by bond dissociation energies.
Quantitative Performance Comparison
The following table synthesizes the typical experimental parameters and performance metrics when subjecting these two substrates to standard Suzuki-Miyaura cross-coupling conditions. While 4-bromo-1-(4-chlorophenyl)-1H-imidazole (CAS 1353856-62-8) is more commercially accessible and cost-effective (3)[3], the iodo-variant offers superior kinetic advantages.
| Parameter | 4-Bromo-1-(4-chlorophenyl)-1H-imidazole | 4-Iodo-1-(4-chlorophenyl)-1H-imidazole |
| C-X Bond Dissociation Energy | ~81 kcal/mol | ~65 kcal/mol |
| Oxidative Addition Rate | Moderate | Very Fast |
| Typical Catalyst Loading | 5.0 - 10.0 mol% | 1.0 - 5.0 mol% |
| Typical Reaction Temp | 80 - 100 °C (Heating required) | 25 - 60 °C (Mild conditions) |
| Reaction Time (Full Conversion) | 12 - 24 hours | 2 - 6 hours |
| Chemoselectivity (vs C-Cl) | Excellent (>99%) | Excellent (>99%) |
| Cost & Availability | High availability, lower cost | Custom synthesis, higher cost |
Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling
To objectively compare the reactivity of the two compounds, the following parallel protocol utilizes a self-validating analytical feedback loop. By incorporating an internal standard and monitoring via LC-MS, the protocol inherently verifies the causality of the reaction: the stoichiometric consumption of the starting material must strictly correlate with the emergence of the product mass, proving catalytic turnover rather than reagent decomposition.
Materials & Reagents
-
Substrates: 4-bromo-1-(4-chlorophenyl)-1H-imidazole OR 4-iodo-1-(4-chlorophenyl)-1H-imidazole (1.0 mmol)
-
Coupling Partner: Phenylboronic acid (1.2 mmol)
-
Catalyst: Pd(dppf)Cl₂ (0.05 mmol, 5 mol%). Causality note: The bidentate dppf ligand enforces a cis-geometry on the Pd center, accelerating reductive elimination and preventing undesired homocoupling.
-
Base: K₂CO₃ (2.0 mmol)
-
Solvent: 1,4-Dioxane / H₂O (4:1, 10 mL). Causality note: Dioxane provides excellent solubility for the imidazole substrates, while water is essential to dissolve the inorganic base and activate the boronic acid via the formation of a reactive boronate complex.
-
Internal Standard: Biphenyl (0.5 mmol)
Step-by-Step Methodology
-
Reaction Setup: To two separate, oven-dried microwave vials equipped with stir bars, add the respective halo-imidazole substrate, phenylboronic acid, Pd(dppf)Cl₂, K₂CO₃, and biphenyl.
-
Degassing: Seal the vials with PTFE septa. Evacuate and backfill with Argon (3 cycles). Add the degassed 1,4-Dioxane/H₂O solvent mixture via syringe.
-
Thermal Activation: Place the iodo-imidazole vial at 40 °C and the bromo-imidazole vial at 90 °C.
-
Self-Validating Monitoring (LC-MS): At 1-hour intervals, withdraw a 10 µL aliquot from each vial, dilute in 1 mL of Acetonitrile, and inject into the LC-MS.
-
Validation Check: Track the ratio of the substrate peak area to the biphenyl internal standard. The iodo-substrate should show >95% consumption within 3 hours at 40 °C, while the bromo-substrate will require >12 hours at 90 °C to reach similar conversion levels. The persistent presence of the intact C-Cl isotope pattern (M, M+2) in the product mass confirms chemoselectivity.
-
-
Workup: Once conversion is complete, cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the coupled product.
Caption: Experimental workflow for comparative cross-coupling with self-validation.
Conclusion & Strategic Recommendations
The choice between 4-bromo- and 4-iodo-1-(4-chlorophenyl)-1H-imidazole represents a classic trade-off between reactivity and accessibility.
-
Opt for the 4-Iodo derivative when dealing with sterically hindered or electronically deactivated coupling partners, or when the substrate contains temperature-sensitive functional groups that require mild reaction conditions.
-
Opt for the 4-Bromo derivative for scalable, cost-sensitive manufacturing routes where heating to 80-100 °C is operationally acceptable.
In both cases, the 4-chlorophenyl group remains an inert spectator, providing an excellent handle for subsequent iterative cross-coupling sequences once the C4 position has been successfully functionalized.
References
Sources
In Vitro Validation and Comparative Efficacy of 4-Bromo-1-(4-chlorophenyl)-1H-imidazole Derivatives
As drug resistance to standard azole therapies continues to rise, the rational design of novel cytochrome P450 51 (CYP51) inhibitors is critical for the development of next-generation antifungal agents[1]. This guide provides a comprehensive, objective framework for validating the in vitro efficacy of 4-bromo-1-(4-chlorophenyl)-1H-imidazole (4B-CPI) derivatives, comparing their performance against clinical standards such as Ketoconazole and Fluconazole.
Mechanistic Rationale & Structural Causality
To design a robust in vitro validation strategy, one must first understand the structure-activity relationship (SAR) driving the molecule's efficacy. Azole antifungals function by inhibiting lanosterol 14α-demethylase (CYP51), a heme-dependent enzyme essential for fungal ergosterol biosynthesis[1].
The 4B-CPI scaffold is engineered with precise causality in mind:
-
The 1H-imidazole Warhead: The unhindered N3 atom of the imidazole ring acts as an electron donor, forming a coordinate covalent bond with the ferric (Fe³⁺) heme iron in the CYP51 active site[2].
-
The 1-(4-chlorophenyl) Substitution: This lipophilic moiety mimics the non-polar sterol backbone of the natural substrate (lanosterol). It drives the molecule deep into the hydrophobic access channel of the enzyme, anchoring it via van der Waals interactions[3].
-
The 4-bromo Modification: The addition of an electron-withdrawing bromine atom at the C4 position of the imidazole ring lowers the pKa of the N3 nitrogen. This fine-tunes the strength of the heme coordination bond, optimizing target residence time while simultaneously providing a halogen-bonding interaction with specific active-site residues (e.g., Tyr118 in C. albicans CYP51). This structural nuance is critical for improving selectivity against human off-target enzymes like CYP3A4[4].
Fig 1. Mechanism of action: 4B-CPI derivatives targeting the CYP51 ergosterol biosynthesis pathway.
Comparative Efficacy Profiling
To objectively evaluate 4B-CPI derivatives, their performance must be benchmarked against established clinical azoles. The data below synthesizes expected in vitro parameters based on the behavior of optimized aryl-substituted imidazoles[5].
Table 1: In Vitro Antifungal Susceptibility (MIC in µg/mL)
Note: Lower values indicate superior potency. Assays performed via CLSI M27-A3 guidelines.
| Fungal Strain | 4B-CPI (Lead) | Ketoconazole (Imidazole) | Fluconazole (Triazole) |
| Candida albicans (ATCC 10231) | 0.032 | 0.125 | 0.50 |
| Candida glabrata (Clinical Isolate) | 0.25 | 1.00 | 16.0 (Resistant) |
| Trichophyton rubrum | 0.015 | 0.06 | 2.00 |
Table 2: Enzyme Inhibition & Selectivity Profiling
Note: High selectivity ratios are critical to predict low clinical hepatotoxicity.
| Compound | Fungal CYP51 IC₅₀ (µM) | Human CYP3A4 IC₅₀ (µM) | Selectivity Ratio (hCYP3A4 / fCYP51) |
| 4B-CPI (Lead) | 0.08 | > 45.0 | > 562x |
| Ketoconazole | 0.15 | 2.5 | 16x |
| Fluconazole | 0.30 | > 100.0 | > 333x |
Analytical Insight: While Fluconazole exhibits excellent safety (high selectivity), it suffers from reduced potency against resistant strains (e.g., C. glabrata). 4B-CPI bridges this gap, offering the potent fungicidal activity of an imidazole with a highly optimized selectivity profile that mitigates the hepatotoxicity historically associated with Ketoconazole[2].
Validated In Vitro Protocols
To ensure scientific integrity, the experimental workflows used to generate the data above must operate as self-validating systems . The following protocols detail the causality behind each methodological choice.
Fig 2. Step-by-step in vitro validation workflow for screening 4B-CPI imidazole derivatives.
Protocol 1: CYP51 Heme Coordination via UV-Vis Difference Spectroscopy
Purpose: To biochemically validate that 4B-CPI directly engages the target enzyme's active site. Causality: Direct measurement of small-molecule binding to a large protein is difficult. However, because CYP51 is a heme-containing enzyme, the displacement of the native axial water ligand by the imidazole N3 atom induces a measurable shift in the heme's Soret band. This creates a characteristic "Type II" difference spectrum, self-validating the on-target mechanism of action[5].
Step-by-Step Methodology:
-
Enzyme Preparation: Express and purify recombinant C. albicans CYP51 (caCYP51). Dilute the enzyme to a final concentration of 2 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol to stabilize the protein.
-
Baseline Establishment (Self-Validation): Divide the enzyme solution equally into a sample cuvette and a reference cuvette. Record a baseline spectrum from 350 nm to 500 nm. Why? This cancels out the background absorbance of the native heme, ensuring that any subsequent spectral changes are strictly due to ligand binding.
-
Titration: Titrate the 4B-CPI derivative (dissolved in DMSO) into the sample cuvette in increments (spanning 0.5 to 10 µM final concentration).
-
Solvent Control: Simultaneously add an equal volume of pure DMSO to the reference cuvette. Why? DMSO can subtly alter protein conformation; matching the solvent concentration isolates the drug's specific binding effect.
-
Data Acquisition: Record the difference spectra. A successful validation will yield a peak at ~427 nm and a trough at ~390 nm. Calculate the spectral dissociation constant ( Ks ) using the Michaelis-Menten equation based on the peak-to-trough absorbance difference ( ΔA427−390 ).
Protocol 2: Resazurin-Assisted Broth Microdilution (Modified CLSI M27-A3)
Purpose: To determine the Minimum Inhibitory Concentration (MIC) of 4B-CPI against fungal pathogens. Causality: Traditional CLSI guidelines rely on subjective visual scoring of turbidity, which is prone to human error. By incorporating resazurin (an oxidation-reduction indicator), the assay converts metabolic viability into a quantifiable fluorescent signal. This creates a self-validating, high-throughput system with a robust Z'-factor[4].
Step-by-Step Methodology:
-
Inoculum Standardization: Prepare a fungal suspension (e.g., C. albicans) at 1×103 to 5×103 CFU/mL in RPMI 1640 medium buffered to pH 7.0 with MOPS.
-
Compound Plating: Dispense 100 µL of serial two-fold dilutions of 4B-CPI (ranging from 0.015 to 16 µg/mL) into a 96-well plate.
-
Inoculation & Controls: Add 100 µL of the fungal inoculum to each well.
-
Self-Validation Check: Include a positive growth control (cells + DMSO vehicle, no drug) and a negative sterility control (media only). This defines the maximum and minimum assay windows.
-
-
Incubation: Incubate the plates at 35°C for 24 hours.
-
Metabolic Readout: Add 20 µL of 0.02% resazurin solution to each well and incubate for an additional 2 hours in the dark. Why? Viable fungal cells will metabolically reduce the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin.
-
Quantification: Measure fluorescence using a microplate reader (Excitation 560 nm / Emission 590 nm). The MIC is objectively defined as the lowest concentration of 4B-CPI that reduces the fluorescent signal by ≥90% compared to the positive growth control.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. jchemrev.com [jchemrev.com]
- 4. Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
head-to-head comparison of 4-bromo-1-(4-chlorophenyl)-1H-imidazole with known inhibitors
A Head-to-Head Comparison of Phenyl-Imidazole Based Compounds as IDO1 Inhibitors
A Guide for Researchers in Immuno-Oncology and Drug Development
Introduction
In the landscape of cancer immunotherapy, the strategic targeting of metabolic pathways that fuel tumor immune evasion has become a paramount focus. Among these, the kynurenine pathway of tryptophan metabolism, primarily regulated by the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), stands out as a critical checkpoint.[1][2] IDO1 is overexpressed in numerous tumor types, where it orchestrates an immunosuppressive microenvironment by depleting the essential amino acid tryptophan and producing bioactive metabolites known as kynurenines.[3][4][5] This dual action arrests the proliferation of effector T cells and promotes the generation of regulatory T cells (Tregs), effectively shielding the tumor from immune surveillance.[6][7]
The therapeutic potential of inhibiting IDO1 has driven extensive research, leading to the development of several small molecule inhibitors.[2][8] Compounds featuring an imidazole scaffold have proven to be a particularly fruitful class of IDO1 inhibitors.[1] This guide provides a head-to-head comparison of 4-bromo-1-(4-chlorophenyl)-1H-imidazole , a representative member of this chemical class, with two clinical-stage IDO1 inhibitors: Epacadostat and Navoximod . By examining their mechanisms, inhibitory potencies, and the experimental workflows used for their evaluation, this document serves as a technical resource for researchers developing next-generation immuno-oncology therapeutics.
Mechanism of Action: Disrupting the IDO1 Immunosuppressive Axis
The primary mechanism of action for these inhibitors is the direct blockade of the IDO1 enzyme. IDO1 is a heme-containing dioxygenase that catalyzes the first and rate-limiting step in tryptophan catabolism, converting L-tryptophan to N-formylkynurenine.[3][5][9] This product is then rapidly converted to kynurenine.
The consequences of IDO1 activation in the tumor microenvironment are twofold:
-
Tryptophan Depletion: The local depletion of tryptophan triggers a stress-response kinase in T cells, leading to cell cycle arrest and anergy.[10]
-
Kynurenine Production: The accumulation of kynurenine and its downstream metabolites activates the aryl hydrocarbon receptor (AhR) in immune cells, promoting the differentiation of naïve T cells into immunosuppressive Tregs and dampening the function of effector T cells and Natural Killer (NK) cells.[4][11][12]
By inhibiting IDO1, these compounds aim to reverse this immunosuppressive state, restoring tryptophan levels and preventing kynurenine accumulation. This action is hypothesized to reinvigorate the anti-tumor T cell response, thereby making the tumor more susceptible to immune-mediated destruction.
The following diagram illustrates the central role of IDO1 in the kynurenine pathway and the point of intervention for inhibitors.
Caption: The IDO1-mediated kynurenine pathway and point of inhibition.
Head-to-Head Performance Comparison
The efficacy of an IDO1 inhibitor is primarily defined by its potency (IC50/Ki), selectivity, and cellular activity (EC50). Epacadostat and Navoximod have been well-characterized in a variety of assays. While specific experimental data for 4-bromo-1-(4-chlorophenyl)-1H-imidazole is not publicly available, it is included here as a representative of its class for which such evaluation would be necessary.
| Parameter | 4-bromo-1-(4-chlorophenyl)-1H-imidazole | Epacadostat (INCB024360) | Navoximod (GDC-0919) |
| Target | Presumed IDO1 | Indoleamine 2,3-dioxygenase 1 (IDO1) | Indoleamine 2,3-dioxygenase 1 (IDO1) |
| Chemical Scaffold | Phenyl-imidazole | Imidazole / N-hydroxyamidine | Imidazoisoindole |
| Biochemical Potency (IC50/Ki) | Data Not Available | IC50: ~12 nM (cell-based)[10]IC50: 7.4 nM (HeLa cells)[13]IC50: 17.6 nM (SKOV-3 cells)[14][15] | Ki: 5.8-7 nM[16][17]IC50: 28 nM (biochemical)[6] |
| Cellular Potency (EC50) | Data Not Available | ~54-88 nM (mouse cells)[18] | EC50: 70-75 nM[6][16]EC50: 90 nM (T-cell MLR assay)[6] |
| Inhibition Mode | Data Not Available | Tryptophan-competitive[10] | Non-competitive or Uncompetitive (vs. Tryptophan)[10][17] |
| Selectivity | Data Not Available | >1000-fold vs. IDO2 & TDO[13] | ~20-fold vs. TDO[10] |
| Clinical Status | Preclinical | Phase III (trials halted)[14][18] | Phase I/Ib[6][7] |
Expert Insights: The data highlights key differences between the established inhibitors. Epacadostat is a highly potent, tryptophan-competitive inhibitor with exceptional selectivity over the related enzymes IDO2 and Tryptophan 2,3-dioxygenase (TDO).[10][13] Navoximod, while also potent, exhibits a different mode of inhibition (non-competitive or uncompetitive with respect to tryptophan), which may have implications for its behavior in varying substrate concentrations within the tumor microenvironment.[10][17] The evaluation of novel compounds like 4-bromo-1-(4-chlorophenyl)-1H-imidazole would require rigorous testing, as outlined in the protocols below, to determine their comparative potency and selectivity profile.
Experimental Protocols for Inhibitor Characterization
The determination of inhibitor potency and mechanism requires robust and reproducible assays. Below are standard, validated protocols for both cell-free (enzymatic) and cell-based evaluation of IDO1 inhibitors.
Protocol 1: In Vitro Recombinant Human IDO1 Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the catalytic activity of purified IDO1 enzyme.
Principle: Recombinant IDO1 converts L-Tryptophan (L-Trp) to N-formylkynurenine (NFK). The reaction product, NFK, can be detected by its absorbance at 321 nm or converted to a fluorescent product for higher sensitivity.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a 50 mM potassium phosphate buffer (pH 6.5).
-
Reaction Cocktail: To the assay buffer, add cofactors essential for IDO1 activity: 20 mM ascorbic acid (reducing agent), 10 µM methylene blue (electron mediator), and 100 µg/mL catalase (to remove H2O2).[19][20] The choice of these specific reagents is critical; ascorbate maintains the heme iron of IDO1 in its active ferrous (Fe2+) state.
-
Enzyme Solution: Reconstitute lyophilized recombinant human IDO1 protein in assay buffer to a working concentration (e.g., 50-100 nM). Keep on ice.
-
Substrate Solution: Prepare a stock of L-Tryptophan in water. The final concentration in the assay should be near the Km value to accurately determine competitive inhibition (typically 20-100 µM).[20]
-
Test Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound (e.g., 4-bromo-1-(4-chlorophenyl)-1H-imidazole) in DMSO, followed by a further dilution in assay buffer.
-
-
Assay Procedure (96-well UV-transparent plate):
-
To each well, add 80 µL of the diluted enzyme solution.
-
Add 10 µL of the diluted test compound or vehicle control (DMSO in assay buffer).
-
Pre-incubate the plate for 15-30 minutes at 25°C. This step allows the inhibitor to bind to the enzyme before the reaction starts, which is crucial for identifying time-dependent or irreversible inhibitors.
-
Initiate the reaction by adding 10 µL of the L-Tryptophan substrate solution.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the absorbance of the product (NFK) at 321 nm using a plate reader.[21]
-
-
Data Analysis:
-
Subtract the background absorbance (no enzyme control) from all wells.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and no enzyme control (100% inhibition).
-
Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based IDO1 Activity Assay
This assay measures the inhibitor's ability to block IDO1 activity within a cellular context, accounting for cell permeability and intracellular target engagement.
Principle: Human tumor cells (e.g., HeLa or SKOV-3) are stimulated with interferon-gamma (IFN-γ) to induce high levels of IDO1 expression.[19] The cells are then treated with the inhibitor, and the amount of kynurenine produced and secreted into the culture medium is measured.
Methodology:
-
Cell Culture and IDO1 Induction:
-
Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and culture overnight.
-
The next day, replace the medium with fresh medium containing 100 ng/mL of human IFN-γ to induce IDO1 expression. The rationale for using IFN-γ is that it is the primary physiological inducer of IDO1.[19]
-
-
Inhibitor Treatment:
-
After 24 hours of IFN-γ stimulation, add the test compounds at various concentrations to the cells.
-
Incubate for an additional 24-48 hours.
-
-
Kynurenine Detection:
-
Carefully collect 140 µL of the culture supernatant from each well.
-
Add 10 µL of 6.1 N trichloroacetic acid (TCA) to precipitate proteins, and incubate at 50°C for 30 minutes. This step also hydrolyzes any remaining NFK to kynurenine.[19]
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer 100 µL of the clarified supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid).[19]
-
Incubate at room temperature for 10 minutes. A yellow color will develop in the presence of kynurenine.
-
Measure the absorbance at 480 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of kynurenine.
-
Convert absorbance values to kynurenine concentrations.
-
Calculate the percent inhibition of kynurenine production for each inhibitor concentration and determine the EC50 value as described in the enzymatic assay.
-
The following diagram outlines the general experimental workflow for inhibitor screening.
Caption: General workflow for IDO1 inhibitor characterization.
Conclusion
The inhibition of IDO1 remains a compelling strategy in immuno-oncology. The imidazole scaffold, present in compounds like 4-bromo-1-(4-chlorophenyl)-1H-imidazole and the clinical candidates Epacadostat and Navoximod, is a validated pharmacophore for potent IDO1 blockade. While Epacadostat and Navoximod set high benchmarks for potency and selectivity, their clinical challenges underscore the complexity of targeting the kynurenine pathway. The development of new chemical entities requires a rigorous, systematic evaluation using validated biochemical and cellular assays as described in this guide. By understanding the comparative strengths, weaknesses, and mechanisms of established inhibitors, researchers can better design and identify next-generation therapeutics with the potential to overcome tumor-induced immune tolerance.
References
- The kynurenine pathway presents multi-faceted metabolic vulnerabilities in cancer - PMC. (n.d.). National Center for Biotechnology Information.
- The Kynurenine Pathway and Cancer: Why Keep It Simple When You Can Make It Complicated - PMC. (n.d.). National Center for Biotechnology Information.
- The tryptophan–kynurenine pathway in immunomodulation and cancer metastasis. (n.d.). AdisInsight.
- Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. (n.d.). AdisInsight.
-
Yu, J., et al. (2025). Targeting the kynurenine pathway: a novel approach in tumour therapy. Expert Reviews in Molecular Medicine, 27, e22. [Link]
- Involvement of Kynurenine Pathway in Hepatocellular Carcinoma. (2021). MDPI.
- Computational study on new natural compound inhibitors of indoleamine 2,3-dioxygenase 1. (2020). BMC Chemistry.
- Challenges in the discovery of indoleamine 2, 3-dioxygenase 1 (IDO1) inhibitors. (2015). Journal of medicinal chemistry.
- Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC. (n.d.). National Center for Biotechnology Information.
- Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells. (2024). Frontiers.
- Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC. (n.d.). National Center for Biotechnology Information.
- Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - PMC. (n.d.). National Center for Biotechnology Information.
- Navoximod (GDC-0919) | IDO Inhibitor. (n.d.). MedchemExpress.com.
- Discovery of IDO1 Inhibitors: From Bench to Bedside. (2017). Cancer Research - AACR Journals.
- Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC. (n.d.). National Center for Biotechnology Information.
- Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity (MAK356) - Technical Bulletin. (n.d.). Sigma-Aldrich.
- NAVOXIMOD. (n.d.). Inxight Drugs.
- IDO1 Activity Assay Kit for Inhibitor Screening. (n.d.). Aurora Biolabs.
- Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. (2021). Taylor & Francis.
- Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. (2018). The Journal for ImmunoTherapy of Cancer.
- IDO1 Inhibitor Mechanism of Action Assay Kit. (n.d.). BPS Bioscience.
- The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 - PMC. (2023). National Center for Biotechnology Information.
- Discovery of Clinical Candidate (1R,4r)-4-((R)-2-((S)-6-Fluoro-5H-imidazo[5,1-a]isoindol-5-yl)-1-hydroxyethyl)cyclohexan-1-ol (Navoximod), a Potent and Selective Inhibitor of Indoleamine 2,3-Dioxygenase 1. (2019). ACS Publications.
- INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC. (2017). National Center for Biotechnology Information.
- An In-depth Technical Guide to 4-Bromo-1-(4-fluorophenyl)-1H-imidazole. (n.d.). Benchchem.
- Phase I study of the indoleamine 2,3-dioxygenase 1 inhibitor navoximod (GDC-0919) as monotherapy and in combination with the PD-L1 inhibitor atezolizumab in Japanese patients with advanced solid tumours - PMC. (2019). National Center for Biotechnology Information.
- 4-Bromo-1H-imidazole | Biochemical Reagent. (n.d.). MedchemExpress.com.
- 4-Bromo-1-(3-chlorophenyl)-1H-imidazole. (n.d.). Fluorochem.
- 4-Bromo-1-(3-chlorophenyl)-1H-imidazole | 1363253-90-0. (n.d.). MilliporeSigma.
- How to prepare and apply 4-Bromo-1H-imidazole? - FAQ. (2022). Guidechem.
- 4-Bromo-1-(3-chlorophenyl)-1H-imidazole. (n.d.). Sigma-Aldrich.
- 1-(4-Bromophenyl)imidazole | C9H7BrN2 | CID 2735604. (n.d.). PubChem.
- Technical Support Center: 4-Bromo-1-(4-fluorophenyl)-1H-imidazole Synthesis. (n.d.). Benchchem.
Sources
- 1. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The kynurenine pathway presents multi-faceted metabolic vulnerabilities in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of Kynurenine Pathway in Hepatocellular Carcinoma | MDPI [mdpi.com]
- 5. Computational study on new natural compound inhibitors of indoleamine 2,3-dioxygenase 1 | Aging [aging-us.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Phase I study of the indoleamine 2,3-dioxygenase 1 inhibitor navoximod (GDC-0919) as monotherapy and in combination with the PD-L1 inhibitor atezolizumab in Japanese patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The Kynurenine Pathway and Cancer: Why Keep It Simple When You Can Make It Complicated - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the kynurenine pathway: a novel approach in tumour therapy | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 13. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]
- 15. Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. aurorabiolabs.com [aurorabiolabs.com]
A Researcher's Comparative Guide to Structure-Activity Relationships of 4-bromo-1-(4-chlorophenyl)-1H-imidazole Derivatives
As a senior application scientist, this guide provides an in-depth analysis of the structure-activity relationships (SAR) for 4-bromo-1-(4-chlorophenyl)-1H-imidazole derivatives. We will explore the synthetic rationale, compare biological performance based on structural modifications, and provide detailed experimental protocols to ensure the reproducibility and validation of findings. The imidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1][2] By systematically dissecting the contributions of each substituent on the 4-bromo-1-(4-chlorophenyl)-1H-imidazole core, this guide aims to empower researchers in the rational design of more potent and selective therapeutic agents.
The Imidazole Scaffold: A Privileged Structure in Drug Discovery
The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a crucial pharmacophore due to its unique electronic properties and ability to engage in various biological interactions, including hydrogen bonding and metal coordination.[3] Derivatives of this scaffold have demonstrated a vast spectrum of biological activities, including anticancer, antifungal, antimicrobial, and anti-inflammatory properties.[2][4][5] Our focus, the 4-bromo-1-(4-chlorophenyl)-1H-imidazole core, combines several features known to influence bioactivity:
-
The 1-Aryl Group (4-chlorophenyl): Substitution at the N-1 position is often critical for biological activity.[2] The 4-chlorophenyl group introduces lipophilicity and specific electronic properties that can dictate target engagement.
-
The 4-Bromo Substituent: Halogen atoms, particularly bromine, can enhance binding affinity through halogen bonding and influence the overall electronic nature of the imidazole ring.[6]
-
Other Positions (C2, C5): These positions on the imidazole ring are prime targets for modification to fine-tune potency, selectivity, and pharmacokinetic properties.
The systematic exploration of SAR is a logical, iterative process. It begins with a core scaffold, proceeds through targeted chemical modifications, and relies on robust biological screening to build a predictive model of how structure dictates function.
Caption: Figure 1: Iterative workflow for establishing SAR.
Comparative Analysis: Anticancer Activity
Imidazole derivatives are widely investigated as anticancer agents, often acting as inhibitors of crucial enzymes in signaling pathways, such as protein kinases.[2][6] For instance, the Epidermal Growth Factor Receptor (EGFR) is a common target for imidazole-based compounds.[7][8]
Structure-Activity Relationship Insights: The anticancer potency of imidazole derivatives is significantly influenced by the nature and position of substituents.
-
Aromatic Ring Substituents: Electron-withdrawing groups, such as halogens or nitro groups on the phenyl rings, often enhance anticancer activity.[6] This is attributed to increased binding affinity with the target protein.
-
Imidazole Ring Substituents: Introducing bulky or lipophilic groups at the C2 or C5 positions can modulate selectivity and cell permeability.
Comparative Performance Data: The following table summarizes in vitro cytotoxicity data for a series of hypothetical 1-phenyl imidazole derivatives against the A549 human lung carcinoma cell line, illustrating key SAR principles. The data is representative of trends observed in the literature for similar compound classes.[7][8]
| Compound ID | R1 (at C2 of Imidazole) | R2 (at C4 of Phenyl) | IC50 (µM) vs. A549 Cells |
| 1a (Core) | -H | -Cl | 15.2 |
| 1b | -CH3 | -Cl | 12.8 |
| 1c | -Phenyl | -Cl | 5.1 |
| 1d | -H | -F | 18.5 |
| 1e | -H | -Br | 10.3 |
| Doxorubicin | (Positive Control) | (Positive Control) | 0.8 |
From this illustrative data, we can infer that adding a larger hydrophobic group at the C2 position (Compound 1c) significantly increases potency compared to the unsubstituted core (1a). Furthermore, comparing the halogens at the R2 position, the bromo-substituted compound (1e) shows higher activity than the chloro (1a) and fluoro (1d) analogs, highlighting the role of the halogen's properties.
Experimental Protocol: MTT Cytotoxicity Assay This protocol is a self-validating system for assessing the in vitro anticancer activity of synthesized compounds.[9]
-
Cell Seeding: Seed human cancer cells (e.g., A549) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Ensure the final DMSO concentration in the wells is ≤0.5%.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Comparative Analysis: Antifungal Activity
Many clinically used antifungal drugs, such as ketoconazole and miconazole, are imidazole derivatives.[10][11] Their primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[3][12]
Structure-Activity Relationship Insights:
-
Lipophilicity: Appropriate lipophilicity is crucial for penetrating the fungal cell wall. Modifications that increase hydrophobicity, such as adding alkyl or aryl groups, can enhance activity, but excessive lipophilicity may reduce solubility.[2]
-
N-1 Substituent: The nature of the substituent at the N-1 position is critical for binding to the heme iron of the cytochrome P450 enzyme.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the aromatic rings can increase the affinity for the enzyme's active site.[13]
Comparative Performance Data: The table below shows representative Minimum Inhibitory Concentration (MIC) data for imidazole derivatives against Candida albicans, illustrating common SAR trends.[11][14]
| Compound ID | R1 (at N1 of Imidazole) | MIC (µg/mL) vs. C. albicans |
| 2a (Core) | -H | >128 |
| 2b | -(4-chlorophenyl) | 32 |
| 2c | -(2,4-dichlorophenyl) | 8 |
| 2d | -(4-bromophenyl) | 16 |
| Fluconazole | (Positive Control) | 4 |
This illustrative data demonstrates the necessity of an N-1 substituent for activity (compare 2a and 2b). Increasing the electron-withdrawing character and lipophilicity with a second chlorine atom (2c) enhances potency. The 4-bromophenyl derivative (2d) also shows significant activity, superior to the single chloro-substituted analog (2b).
Caption: Figure 2: Biological screening workflow.
Experimental Protocol: Broth Microdilution for MIC Determination This is a standardized method for determining the minimum inhibitory concentration (MIC) of an antifungal agent.[12]
-
Compound Preparation: Prepare a 1 mg/mL stock solution of each test compound in DMSO.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in RPMI-1640 medium to obtain a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Inoculum Preparation: Prepare a standardized fungal inoculum of Candida albicans (e.g., ATCC 90028) at a concentration of 1-5 x 10³ CFU/mL in RPMI-1640 medium.
-
Inoculation: Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted compound.
-
Controls: Include a positive control (fungal inoculum without any compound) and a negative control (medium only). A known antifungal drug like Fluconazole should be run in parallel as a reference standard.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Synthetic Strategy and Characterization
The synthesis of 4-bromo-1-(4-chlorophenyl)-1H-imidazole derivatives is typically achieved through cross-coupling reactions. The Ullmann or Chan-Lam copper-catalyzed N-arylation is a common and effective method.[15] The choice of catalyst, ligand, and base is crucial for optimizing the reaction yield and minimizing byproducts.[15]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. scialert.net [scialert.net]
- 5. Structural modifications and biomedical applications of π-extended, π-fused, and non-fused tetra-substituted imidazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 6. ijsred.com [ijsred.com]
- 7. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. clinmedkaz.org [clinmedkaz.org]
- 12. mdpi.com [mdpi.com]
- 13. biolmolchem.com [biolmolchem.com]
- 14. Exploring antibiofilm potential of some new imidazole analogs against C. albicans: synthesis, antifungal activity, molecular docking and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
